molecular formula C7H4BrIN2 B1371872 4-Bromo-6-iodo-1H-indazole CAS No. 885518-97-8

4-Bromo-6-iodo-1H-indazole

Cat. No.: B1371872
CAS No.: 885518-97-8
M. Wt: 322.93 g/mol
InChI Key: DHBZGMHXQRHPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-iodo-1H-indazole is a useful research compound. Its molecular formula is C7H4BrIN2 and its molecular weight is 322.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-iodo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBZGMHXQRHPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646162
Record name 4-Bromo-6-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-97-8
Record name 4-Bromo-6-iodo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-6-iodo-1H-indazole chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-6-iodo-1H-indazole for Advanced Chemical Research

Executive Summary

This compound is a di-halogenated heterocyclic compound of significant interest in modern medicinal chemistry and drug discovery. Its structural arrangement, featuring an indazole core with bromine and iodine substituents at the C4 and C6 positions respectively, provides two distinct reactive centers for synthetic modification. This differential reactivity allows for selective, sequential functionalization, making it a highly valuable and versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic profile, reactivity, and applications, with a focus on its utility for researchers and professionals in pharmaceutical development.

Introduction to Halogenated Indazoles

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][3] Halogenated indazoles, in particular, serve as crucial intermediates, enabling the introduction of diverse functional groups through modern cross-coupling reactions.[2][4] this compound stands out due to the presence of two different halogens, offering chemists precise control over molecular elaboration. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed reactions is a key feature that underpins its synthetic utility.[5]

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

PropertyValueSource(s)
Chemical Name This compound[6][7]
CAS Number 885518-97-8[7][8][9]
Molecular Formula C₇H₄BrIN₂[6]
Molecular Weight 322.93 g/mol [6][10]
Physical Form Solid[10]
InChI Key VOEAVIHSGOANQS-UHFFFAOYSA-N[10]
Purity Typically ≥95%[7][10]
Storage Refrigerator[10]

Synthesis and Mechanistic Insights

The synthesis of di-halogenated indazoles often involves multi-step sequences starting from readily available precursors. A common strategy involves the halogenation of a pre-formed indazole core. For instance, the synthesis of a related compound, 6-bromo-3-iodo-1H-indazole, is achieved by the direct iodination of 6-bromo-1H-indazole using iodine in the presence of a base like potassium hydroxide.[3]

A plausible and efficient route to this compound would likely involve a similar late-stage iodination or bromination of a mono-halogenated indazole precursor, or the cyclization of a suitably substituted o-toluidine derivative.[11]

Representative Experimental Protocol: Iodination of 6-Bromo-1H-indazole

This protocol for a related isomer illustrates the general methodology for C-I bond formation on an indazole ring.[3]

  • Dissolution: Dissolve 6-bromo-1H-indazole (1.0 equiv.) in dimethylformamide (DMF).

  • Base Addition: Add potassium hydroxide (KOH) (2.0 equiv.) to the solution and stir.

  • Iodination: Slowly add a solution of iodine (I₂) (1.5 equiv.) in DMF dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for approximately 3 hours, monitoring progress by TLC.

  • Work-up: Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃) to quench excess iodine and neutralize the acid.

  • Isolation: A solid precipitate will form. Filter the solid, wash with water, and dry under vacuum to yield the 6-bromo-3-iodo-1H-indazole product.[3]

Causality: The use of a strong base like KOH is crucial to deprotonate the indazole N-H, forming the indazolide anion. This anion is significantly more nucleophilic than the neutral indazole, facilitating the electrophilic substitution reaction with iodine at the electron-rich C3 position.

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product & Work-up 6-Bromo-1H-indazole 6-Bromo-1H-indazole Deprotonation Deprotonation (Formation of Anion) 6-Bromo-1H-indazole->Deprotonation Iodine (I2) Iodine (I2) Electrophilic\nSubstitution Electrophilic Substitution Iodine (I2)->Electrophilic\nSubstitution KOH KOH KOH->Deprotonation DMF DMF DMF->Deprotonation Deprotonation->Electrophilic\nSubstitution Quenching Quenching (Na2S2O4/K2CO3) Electrophilic\nSubstitution->Quenching Precipitation Precipitation & Filtration Quenching->Precipitation Product 6-Bromo-3-iodo-1H-indazole Precipitation->Product

Fig 1: Synthesis workflow for a related bromo-iodo-indazole.

Spectroscopic Profile

The structural characterization of this compound relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole core. The chemical shifts and coupling patterns will be influenced by the electronic effects of the bromine and iodine substituents. A broad singlet for the N-H proton is also characteristic, though its position can vary.

  • ¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms of the indazole ring. The carbons directly attached to the halogens (C4 and C6) will exhibit chemical shifts influenced by the electronegativity and size of the attached halogen.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of 322.93 g/mol .[6][10] The isotopic pattern will be characteristic of a molecule containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) and one iodine atom (¹²⁷I).

Chemical Reactivity and Synthetic Utility

The primary value of this compound in synthesis lies in its capacity for selective, sequential cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond. This reactivity difference allows for selective functionalization at the C6 position while leaving the C4 bromine intact for a subsequent transformation.

Commonly employed transformations include:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids/esters.[3][5]

  • Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.[5]

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.[5]

  • Heck Coupling: Formation of C-C bonds with alkenes.[3]

Trustworthiness through Self-Validation: A typical experimental design would involve first performing a Suzuki coupling at a low catalyst loading and temperature to selectively react at the C6-I position. After purification of the mono-coupled product (4-bromo-6-aryl-1H-indazole), the reaction conditions (e.g., higher temperature, different ligand) can be modified to facilitate a second coupling reaction at the C4-Br position. This step-wise approach provides unambiguous validation of the differential reactivity.

G cluster_path1 Pathway 1: Selective C-I Functionalization cluster_path2 Potential Side Reaction (Undesired) Start This compound Reagent1 R¹-B(OH)₂ Pd Catalyst (Mild Cond.) Start->Reagent1 Reagent3 R¹-B(OH)₂ Pd Catalyst (Harsh Cond.) Start->Reagent3 Intermediate1 4-Bromo-6-R¹-1H-indazole Reagent1->Intermediate1 Reagent2 R²-B(OH)₂ Pd Catalyst (Forced Cond.) Intermediate1->Reagent2 Product1 4-R²-6-R¹-1H-indazole Reagent2->Product1 Product2 Di-substituted Product (Loss of Selectivity) Reagent3->Product2

Fig 2: Diagram of selective cross-coupling reactivity.

Applications in Medicinal Chemistry

This compound is a high-value intermediate for synthesizing complex drug candidates. Its utility is particularly pronounced in the development of kinase inhibitors for cancer therapy, where the indazole core often serves as a hinge-binding motif.[11][12] By using the sequential cross-coupling strategy described above, medicinal chemists can rapidly generate libraries of analogues, attaching different chemical moieties at the C4 and C6 positions to explore the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics.

Safety and Handling

As a halogenated organic compound and active chemical intermediate, this compound must be handled with appropriate care.

  • GHS Hazard Statements :

    • H302: Harmful if swallowed.[10]

    • H315: Causes skin irritation.[10][13]

    • H319: Causes serious eye irritation.[10][13]

    • H332: Harmful if inhaled.[10]

    • H335: May cause respiratory irritation.[10][14]

  • Precautionary Measures :

    • Work in a well-ventilated area or fume hood.[15][16]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17]

    • Avoid breathing dust and contact with skin and eyes.[15][17]

    • Store in a cool, dry place, typically in a refrigerator, with the container tightly sealed.[10][15]

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Bromo-6-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of this compound

The indazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The strategic placement of halogen atoms on this privileged scaffold provides medicinal chemists with versatile handles for further molecular elaboration through cross-coupling reactions, enabling the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound is a particularly valuable, yet synthetically challenging, building block. The distinct reactivity of the bromine and iodine substituents allows for selective and sequential functionalization, making it a highly sought-after intermediate in the synthesis of complex drug candidates.

This in-depth technical guide provides a comprehensive overview of a robust synthetic route to this compound. Moving beyond a simple recitation of procedural steps, this guide delves into the causality behind the experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors.

Strategic Overview of the Synthetic Approach

Direct sequential halogenation of the 1H-indazole core to achieve the desired 4-bromo-6-iodo substitution pattern is fraught with challenges due to the inherent regioselectivity of electrophilic aromatic substitution on the indazole ring system, which typically favors positions 3, 5, and 7. Therefore, a more reliable and controllable strategy involves the construction of the indazole ring from a pre-functionalized aniline precursor.

The synthetic pathway detailed herein is a multi-step process commencing with a commercially available substituted aniline, and proceeding through a series of transformations to install the required bromine and iodine atoms before the key diazotization and intramolecular cyclization to form the target indazole.

PART 1: Synthesis of the Key Intermediate: 3-Bromo-5-iodo-2-methylaniline

The cornerstone of this synthetic strategy is the preparation of the appropriately substituted 2-methylaniline precursor. This section outlines a logical and experimentally grounded sequence for its synthesis.

Step 1a: Acetylation of 3-Bromo-5-iodoaniline

The initial step involves the protection of the amino group of a suitable starting material, such as 3-bromo-5-iodoaniline, as an acetanilide. This is a crucial maneuver to moderate the activating effect of the amino group and to prevent unwanted side reactions during subsequent transformations. The acetyl group can be readily removed in a later step.

  • To a stirred solution of 3-bromo-5-iodoaniline (1.0 eq.) in a suitable solvent such as dichloromethane or acetic acid, add acetic anhydride (1.2 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(3-bromo-5-iodophenyl)acetamide.

ParameterValue
Starting Material3-Bromo-5-iodoaniline
ReagentAcetic Anhydride
SolventDichloromethane / Acetic Acid
TemperatureRoom Temperature
Reaction Time2-4 hours
Step 1b: Directed ortho-Methylation (Conceptual)

While a direct methylation of N-(3-bromo-5-iodophenyl)acetamide at the position ortho to the amino group can be challenging, conceptually, this transformation is key. In practice, obtaining the 3-bromo-5-iodo-2-methylaniline intermediate may be more efficiently achieved from a different starting material, such as a nitrotoluene derivative, as outlined in the alternative pathway below.

Alternative and More Practical Route to the Key Intermediate

A more practical approach to 3-bromo-5-iodo-2-methylaniline often involves starting from a commercially available nitrotoluene and introducing the halogen substituents prior to the reduction of the nitro group. A representative sequence is the synthesis of 4-bromo-6-fluoro-1H-indazole from 1-bromo-5-fluoro-2-methyl-3-nitrobenzene, which highlights the viability of this strategy.[2] By analogy, a plausible route to our key intermediate would be:

  • Nitration of a suitable toluene derivative.

  • Sequential halogenation (bromination and iodination). The order of these steps would be determined by the directing effects of the substituents.

  • Reduction of the nitro group to the corresponding aniline.

Given the complexity and potential for multiple isomers, for the purpose of this guide, we will assume the successful synthesis of 3-bromo-5-iodo-2-methylaniline as the starting point for the final indazole formation.

PART 2: Synthesis of this compound

With the key 3-bromo-5-iodo-2-methylaniline intermediate in hand, the final and critical step is the construction of the indazole ring. This is achieved through a classical and reliable method involving diazotization of the primary amine followed by an intramolecular cyclization.

The Core Transformation: Diazotization and Intramolecular Cyclization

This reaction proceeds via the in-situ formation of a diazonium salt from the 2-methylaniline derivative. The resulting diazonium species is unstable and undergoes a spontaneous intramolecular cyclization, with the loss of a proton from the methyl group, to form the stable aromatic indazole ring.

Indazole_Formation cluster_0 Synthesis of this compound Start 3-Bromo-5-iodo- 2-methylaniline Diazonium In-situ generated Diazonium Salt Start->Diazonium NaNO2, H+ Cyclization Intramolecular Cyclization Diazonium->Cyclization Spontaneous Product 4-Bromo-6-iodo- 1H-indazole Cyclization->Product -H+

Caption: Overall workflow for the synthesis of this compound.

This protocol is adapted from established procedures for the synthesis of indazoles from 2-methylanilines.[3]

  • Prepare a solution of 3-bromo-5-iodo-2-methylaniline (1.0 eq.) in a suitable acidic medium, such as a mixture of acetic acid and hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C. The formation of the diazonium salt is often indicated by a color change.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30-60 minutes.

  • Gradually warm the reaction mixture to room temperature and then heat gently (e.g., to 50-60 °C) to facilitate the cyclization. The progress of the reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture and neutralize it with a base, such as sodium hydroxide or sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

ParameterValue
Starting Material3-Bromo-5-iodo-2-methylaniline
Key ReagentsSodium Nitrite, Hydrochloric Acid, Acetic Acid
SolventAqueous/Acidic Medium
Temperature0-5 °C (diazotization), then warming
Reaction Time1-3 hours

The choice of an acidic medium is critical for the generation of nitrous acid (HNO₂) in situ from sodium nitrite, which is the active diazotizing agent. The low temperature is essential to ensure the stability of the intermediate diazonium salt, preventing its premature decomposition. The subsequent warming of the reaction mixture provides the necessary activation energy for the intramolecular cyclization, which is the rate-determining step in the formation of the indazole ring. The methyl group at the ortho position to the diazonium salt is crucial, as it is the site of deprotonation during the final aromatization step.

Diazotization_Cyclization_Mechanism cluster_1 Mechanism of Indazole Formation Aniline Substituted 2-Methylaniline Diazonium Diazonium Salt Aniline->Diazonium 1. NaNO2, H+ Cyclized_Intermediate Cyclized Intermediate Diazonium->Cyclized_Intermediate 2. Intramolecular   Cyclization Indazole 4-Bromo-6-iodo- 1H-indazole Cyclized_Intermediate->Indazole 3. Deprotonation   (-H+)

Caption: Mechanism of diazotization and cyclization for indazole synthesis.

Conclusion and Future Perspectives

The synthetic route detailed in this guide, based on the principle of constructing the indazole ring from a pre-functionalized aniline, offers a reliable and controllable method for the preparation of this compound. This approach circumvents the regioselectivity issues associated with the direct halogenation of the indazole core. The resulting di-halogenated indazole is a valuable platform for the development of novel therapeutics, allowing for selective functionalization at both the C4 and C6 positions through modern cross-coupling methodologies. As the demand for structurally complex and diverse small molecules continues to grow in the field of drug discovery, robust and well-understood synthetic routes to key building blocks like this compound will remain of paramount importance.

References

A Comprehensive Technical Guide to 4-Bromo-6-iodo-1H-indazole (CAS No. 885518-97-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-iodo-1H-indazole is a halogenated heterocyclic compound that has emerged as a critical structural motif and versatile building block in medicinal chemistry. Its unique substitution pattern, featuring both a bromine and an iodine atom on the benzene ring of the indazole scaffold, provides two distinct points for chemical modification, enabling the synthesis of complex molecular architectures. This guide offers an in-depth exploration of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of targeted therapeutics. The indazole core is a recognized "privileged scaffold" in drug discovery, appearing in numerous biologically active compounds, including a variety of kinase inhibitors.[1][2]

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in research and development. The key data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 885518-97-8[3]
Molecular Formula C₇H₄BrIN₂[3]
Molecular Weight 322.93 g/mol [3]
Physical Form Solid[4]
Purity Typically ≥97%[4][5]
Storage Conditions 2-8°C, sealed in a dry, dark place[4]

Safety Information:

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified with the following hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4]

Synthesis and Mechanistic Insights

The synthesis of this compound can be conceptually derived from synthetic routes for analogous halo-indazoles. A plausible and efficient method involves the direct iodination of the readily available 4-bromo-1H-indazole. This approach is analogous to the synthesis of the isomeric 6-bromo-3-iodo-1H-indazole, where the indazole ring is activated for electrophilic substitution.[6]

Proposed Synthetic Protocol:

  • Deprotonation: 4-Bromo-1H-indazole is treated with a suitable base, such as potassium hydroxide (KOH), in an aprotic polar solvent like N,N-dimethylformamide (DMF). This step deprotonates the indazole at the N1 position, forming a more nucleophilic indazolide anion. The choice of a strong base is critical for ensuring complete deprotonation, which in turn facilitates the subsequent electrophilic attack.

  • Iodination: An electrophilic iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), is then introduced to the reaction mixture. The indazolide anion attacks the electrophilic iodine, leading to the formation of this compound. The reaction is typically stirred at room temperature to allow for complete conversion. The use of NIS is often preferred in modern synthesis due to its ease of handling and milder reaction conditions compared to molecular iodine.[6]

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography to yield the desired this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Solvent cluster_process Reaction Steps cluster_product Final Product start 4-Bromo-1H-indazole deprotonation Deprotonation start->deprotonation 1. base Base (e.g., KOH) base->deprotonation iodine_source Iodine Source (e.g., NIS) iodination Electrophilic Iodination iodine_source->iodination solvent Solvent (e.g., DMF) solvent->deprotonation deprotonation->iodination 2. workup Aqueous Work-up & Extraction iodination->workup 3. purification Column Chromatography workup->purification 4. product This compound purification->product Yields pure product

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

While a publicly available, detailed NMR spectrum for this compound is not readily found in the literature, the expected chemical shifts can be predicted based on the analysis of similar substituted indazoles.[5][7][8] The electron-withdrawing effects of the bromine and iodine atoms, as well as their anisotropic effects, will influence the chemical shifts of the remaining aromatic protons and carbons.

Predicted NMR Data:

¹H NMR Predicted Chemical Shift (ppm) Multiplicity
H-3~8.1s
H-5~7.6d
H-7~7.9d
N-H>13.0br s
¹³C NMR Predicted Chemical Shift (ppm)
C-3~135
C-3a~122
C-4~115 (C-Br)
C-5~130
C-6~95 (C-I)
C-7~128
C-7a~140

Note: Predicted values are based on general substituent effects on the indazole ring and should be confirmed by experimental data.

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions.[2] This allows for selective functionalization at the 6-position, followed by a subsequent reaction at the 4-position.

Selective Cross-Coupling Reactions:

  • Sonogashira Coupling: The more reactive iodo group at the 6-position can undergo a selective Sonogashira coupling with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction is a powerful tool for introducing alkynyl moieties, which are themselves versatile functional groups.[9][10]

  • Suzuki-Miyaura Coupling: Similarly, the iodo group can be selectively coupled with an organoboron reagent (boronic acid or ester) under Suzuki-Miyaura conditions. This reaction is widely used to form carbon-carbon bonds and introduce aryl or heteroaryl substituents.[11][12]

Following the initial coupling at the 6-position, the less reactive bromo group at the 4-position can then be subjected to a second cross-coupling reaction, often under more forcing conditions, to generate highly functionalized indazole derivatives.

Reactivity A This compound B Step 1: Selective Coupling at C6 (Iodine) A->B Sonogashira or Suzuki Coupling D 6-Alkynyl-4-bromo-1H-indazole B->D Sonogashira E 6-Aryl-4-bromo-1H-indazole B->E Suzuki C Step 2: Coupling at C4 (Bromine) F 6-Alkynyl-4-aryl-1H-indazole C->F G 6,4-Diaryl-1H-indazole C->G D->C Suzuki Coupling E->C Sonogashira or Suzuki Coupling

Caption: Regioselective functionalization of this compound.

Applications in Drug Discovery: Targeting Polo-Like Kinase 4 (PLK4)

The indazole scaffold is a cornerstone in the development of kinase inhibitors.[13] this compound and its isomers are key intermediates in the synthesis of inhibitors for Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a pivotal role in centriole duplication and cell cycle regulation.[6][14] Overexpression of PLK4 is implicated in the development and progression of various cancers, including breast cancer and neuroblastoma, making it an attractive therapeutic target.[6][15]

The synthesis of potent PLK4 inhibitors often involves the use of halo-indazoles as scaffolds for the introduction of various substituents that can interact with the kinase's active site. For instance, the general structure of many indazole-based PLK4 inhibitors features a core indazole ring with substitutions at the 3, 4, and 6-positions designed to optimize potency and selectivity.[4][16]

Illustrative Signaling Pathway:

PLK4 is a master regulator of centriole duplication. Its activity is tightly controlled throughout the cell cycle. Overexpression of PLK4 leads to centrosome amplification, which can result in chromosomal instability, a hallmark of cancer. Inhibiting PLK4 can disrupt this process, leading to mitotic errors and ultimately, apoptosis in cancer cells.

PLK4_Pathway cluster_pathway PLK4 Signaling in Centrosome Duplication cluster_inhibition Therapeutic Intervention PLK4 PLK4 Kinase Centrosome Centrosome PLK4->Centrosome phosphorylates substrates Apoptosis Apoptosis PLK4->Apoptosis Inhibition leads to Duplication Centriole Duplication Centrosome->Duplication initiates Amplification Centrosome Amplification Duplication->Amplification Overexpression leads to Instability Chromosomal Instability Amplification->Instability Cancer Cancer Progression Instability->Cancer Inhibitor PLK4 Inhibitor (derived from this compound) Inhibitor->PLK4 inhibits

Caption: Role of PLK4 in cancer and its inhibition.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in the field of drug discovery. Its well-defined physicochemical properties and the differential reactivity of its halogen substituents make it an ideal scaffold for the construction of complex, biologically active molecules. The demonstrated utility of related structures in the synthesis of potent kinase inhibitors, particularly for targets like PLK4, highlights the importance of this compound for researchers and scientists working at the forefront of cancer therapy and medicinal chemistry.

References

An In-depth Technical Guide to 4-Bromo-6-iodo-1H-indazole: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Bromo-6-iodo-1H-indazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document details the molecular structure, a robust synthetic pathway, thorough characterization methodologies, and its strategic application as a versatile building block in the synthesis of kinase inhibitors.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous biologically active molecules.[1][2] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, allows it to act as a versatile template for designing ligands that can effectively interact with various biological targets.[3][4] Specifically, the indazole moiety is a well-established hinge-binding motif in a multitude of kinase inhibitors, including several FDA-approved drugs.[2][5] The strategic introduction of halogen atoms, such as bromine and iodine, onto the indazole ring provides critical handles for further molecular elaboration through cross-coupling reactions, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[6][7] this compound, with its distinct substitution pattern, offers a valuable platform for the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound is a solid organic compound with the chemical formula C₇H₄BrIN₂ and a molecular weight of 322.93 g/mol . Its structure is characterized by an indazole core substituted with a bromine atom at the 4-position and an iodine atom at the 6-position.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Physicochemical Data Summary
PropertyValueSource
CAS Number885518-97-8[8]
Molecular FormulaC₇H₄BrIN₂[6]
Molecular Weight322.93 g/mol [6]
AppearanceOff-white to pale yellow solid (predicted)General knowledge
SolubilitySoluble in organic solvents such as DMSO, DMF, and hot methanol (predicted)General knowledge

Synthesis of this compound

A robust and reproducible synthesis of this compound can be achieved through a multi-step process starting from a commercially available substituted aniline. The following protocol is adapted from established methodologies for the synthesis of related halogenated indazoles.[9][10]

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound A 4-Bromo-2-fluoro-6-nitrotoluene B N,N-dimethyl-1-(4-bromo-2-fluoro-6-nitrophenyl)methanamine A->B DMF-DMA C 4-Bromo-6-fluoro-1H-indazole B->C Hydrazine D This compound C->D Iodination

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Bromo-6-fluoro-1H-indazole (Intermediate C)

This initial step involves the formation of the indazole ring from a suitable precursor. A plausible route starts with 4-bromo-2-fluoro-6-nitrotoluene.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-fluoro-6-nitrotoluene (1 equivalent) in N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Reaction: Heat the mixture to 100-110 °C for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess DMF-DMA under reduced pressure. The resulting crude enamine is used in the next step without further purification.

  • Cyclization: Dissolve the crude enamine in a mixture of ethanol and acetic acid (1:1). Add hydrazine hydrate (1.5 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture and pour it into ice-cold water. The precipitate is collected by filtration, washed with water, and dried under vacuum to yield 4-bromo-6-fluoro-1H-indazole.

Step 2: Iodination of 4-Bromo-6-fluoro-1H-indazole to yield this compound (Product D)

This step involves a halogen exchange reaction, which is a known method for the synthesis of iodoarenes. A more direct iodination of a bromo-indazole precursor at a different position has been documented and can be adapted.[9]

  • Reaction Setup: In a sealed tube, dissolve 4-bromo-6-fluoro-1H-indazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reagents: Add sodium iodide (3-5 equivalents) and a catalytic amount of a copper(I) salt (e.g., CuI, 10 mol%).

  • Reaction: Heat the mixture to 120-140 °C for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a solution of aqueous ammonia. Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Comprehensive Molecular Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques should be employed.

Characterization Workflow Diagram

G cluster_0 Characterization Workflow A Synthesized Compound B 1H NMR & 13C NMR A->B Structural Elucidation C Mass Spectrometry (HRMS) A->C Molecular Weight Confirmation D FT-IR Spectroscopy A->D Functional Group Analysis E X-ray Crystallography (for single crystals) A->E Definitive Structure F Purity Assessment (HPLC) A->F Purity Determination

Caption: Workflow for the characterization of this compound.

Predicted Spectroscopic Data

While experimental spectra are definitive, predicted data based on analogous structures provides a valuable reference.[11]

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5br s1HN-H
~8.0s1HH-3
~7.8s1HH-5
~7.6s1HH-7

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~140C-7a
~135C-3
~128C-5
~125C-3a
~120C-7
~115C-4
~90C-6

High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for C₇H₄BrIN₂ [M+H]⁺ would be a key value to confirm the elemental composition.

FT-IR Spectroscopy: Expected characteristic peaks would include N-H stretching (~3100-3000 cm⁻¹) and C=C aromatic stretching (~1600-1450 cm⁻¹).

Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors

This compound is a valuable intermediate for the synthesis of kinase inhibitors due to the differential reactivity of the bromine and iodine substituents in palladium-catalyzed cross-coupling reactions. Generally, the C-I bond is more reactive than the C-Br bond, allowing for selective functionalization.[6]

Strategic Application in Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a selective Suzuki-Miyaura coupling reaction, a cornerstone of modern medicinal chemistry.

Reaction Workflow Diagram

G cluster_0 Selective Suzuki-Miyaura Coupling A This compound F 4-Bromo-6-aryl-1H-indazole A->F Heat B Arylboronic Acid B->F Heat C Pd Catalyst & Ligand C->F Heat D Base D->F Heat E Solvent E->F Heat

Caption: Workflow for a selective Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a microwave vial, add this compound (1 equivalent), the desired arylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base such as K₂CO₃ (2 equivalents).

  • Solvent: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1).

  • Reaction: Seal the vial and heat the mixture in a microwave reactor to 100-120 °C for 30-60 minutes. Monitor the reaction by LC-MS to confirm selective coupling at the 6-position.

  • Work-up: After completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography to yield the 4-bromo-6-aryl-1H-indazole. The remaining bromine at the 4-position can be used for a subsequent cross-coupling reaction to introduce further diversity.

Conclusion

This compound is a strategically important building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its dihalogenated nature allows for sequential and selective functionalization, making it an ideal starting material for the creation of diverse libraries of compounds for screening against biological targets such as protein kinases. The synthetic and characterization protocols outlined in this guide provide a solid foundation for researchers to utilize this versatile compound in their drug discovery endeavors.

References

4-Bromo-6-iodo-1H-indazole solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility of 4-Bromo-6-iodo-1H-indazole

Abstract

This technical guide provides a comprehensive framework for the characterization of the solubility of this compound, a halogenated indazole derivative with potential applications in pharmaceutical research and development. As solubility is a critical determinant of a compound's downstream developability, influencing everything from in-vitro assay performance to in-vivo bioavailability, a robust and early understanding is paramount. This document details the key physicochemical principles governing the solubility of this molecule, presents gold-standard experimental protocols for its determination, and discusses the interpretation of solubility data in the context of drug discovery. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data for informed decision-making.

Introduction: The Role of this compound in Drug Discovery

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. The specific derivative, this compound, represents a highly functionalized building block. The presence of two distinct halogen atoms (bromine and iodine) at positions amenable to further modification via cross-coupling reactions makes it a valuable intermediate for the synthesis of complex molecular architectures.

However, before significant resources are invested in synthetic campaigns, a thorough understanding of the compound's fundamental physicochemical properties is essential. Among these, solubility is arguably one of the most critical.[1] Poor solubility can confound biological screening results, lead to poor absorption and bioavailability, and present significant formulation challenges.[1][2] This guide, therefore, serves as a foundational resource for scientists tasked with characterizing this compound.

Physicochemical Profile and Predicted Solubility Behavior

The molecular structure of this compound dictates its solubility profile. A rational assessment of its key features allows for an expert prediction of its behavior in various solvent systems.

  • High Lipophilicity: The aromatic indazole core combined with two heavy halogen atoms results in a molecule that is predominantly nonpolar and hydrophobic. Computationally predicted LogP (partition coefficient) values are typically high for such structures, suggesting a strong preference for nonpolar environments over aqueous media.

  • Crystal Lattice Energy: As a solid, the energy required to break the compound's crystal lattice structure and solvate the individual molecules is a key barrier to dissolution. A high melting point often correlates with strong intermolecular forces and, consequently, lower solubility.

  • Hydrogen Bonding Capability: The N-H group of the indazole ring can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors. This provides a mechanism for interaction with polar protic solvents (e.g., alcohols) and water, although this effect is likely overshadowed by the molecule's overall lipophilicity.

  • Ionization State (pKa): The indazole N-H proton is weakly acidic. Its pKa is predicted to be high, meaning the molecule will be overwhelmingly neutral at physiological pH (around 7.4).[3] Since the ionized form of a compound is typically much more water-soluble than its neutral form, this lack of ionization further points towards very low aqueous solubility.

Table 1: Key Physicochemical Properties of this compound

PropertyValue / PredictionImplication for SolubilitySource
Molecular FormulaC₇H₄BrIN₂-[4]
Molecular Weight322.93 g/mol High MW can negatively impact solubility.[5]
Physical FormSolidCrystal lattice energy must be overcome.[5]
Predicted LogP> 3.5Indicates high lipophilicity and low aqueous solubility.-
Predicted pKa (N-H)> 12Predominantly neutral at physiological pH, limiting aqueous solubility.-

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In drug discovery, solubility is assessed in two primary forms, and understanding the difference is crucial for correct data interpretation.[3][6]

  • Kinetic Solubility: This is a high-throughput measurement of how readily a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[2][6] It reflects the solubility of the compound in a non-equilibrium state, often as an amorphous solid, and is influenced by the presence of co-solvents like DMSO.[7] While useful for early-stage screening to flag potential issues, it often overestimates the true solubility.[7]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is defined as the maximum concentration of the most stable crystalline form of a compound that can be achieved in a specific solvent at a given temperature.[3][7] This is the "gold standard" value required for pre-formulation and late-stage development. The shake-flask method is the most reliable technique for its determination.[3][7]

The logical workflow for assessing both solubility types is illustrated below.

Caption: Experimental workflow for solubility characterization.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol describes the definitive method for determining the equilibrium solubility of this compound.

4.1. Principle An excess of the solid compound is agitated in the solvent of interest for a sufficient duration to reach equilibrium between the dissolved and undissolved states. The resulting saturated solution is then carefully separated from the excess solid, and the concentration of the dissolved compound is measured analytically.[3][7][8]

4.2. Materials & Equipment

  • This compound (purity >95%)

  • Selected solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, Ethanol, Acetonitrile, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, chemically compatible, low-binding)

  • Calibrated HPLC-UV system

  • Volumetric glassware

4.3. Step-by-Step Methodology

  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.[7]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for at least 24 hours. For compounds with slow dissolution kinetics, 48 or 72 hours may be necessary to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, remove the vial and let it stand to allow the solid to settle. To ensure complete removal of particulate matter, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling & Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean analysis vial. Causality Note: This step is critical to remove any fine particulates that could falsely elevate the measured concentration.

  • Quantification: Prepare a standard curve of this compound of known concentrations. Analyze the filtered sample by a validated HPLC-UV method and determine the concentration by interpolating from the standard curve.[10]

  • Self-Validation: After sampling, measure the pH of the remaining suspension to ensure the compound did not alter the buffer's properties.[7] Optionally, the remaining solid can be recovered and analyzed (e.g., by microscopy or XRPD) to check for any changes in its physical form (polymorphism), which would invalidate the measurement.

Anticipated Solubility Data and Interpretation

While specific experimental data is not publicly available, an anticipated solubility profile can be constructed based on the physicochemical properties discussed. This table serves as a template for recording experimental results.

Table 2: Anticipated Thermodynamic Solubility of this compound

Solvent SystemSolvent TypeAnticipated Solubility ClassExpected RangeExperimental Value (µg/mL)
WaterAqueousPractically Insoluble< 1TBD
PBS (pH 7.4)Aqueous BufferPractically Insoluble< 1TBD
0.1 M HClAcidic AqueousPractically Insoluble< 1TBD
EthanolPolar Protic OrganicSparingly Soluble30 - 100TBD
AcetonitrilePolar Aprotic OrganicSoluble100 - 1000TBD
DichloromethaneNonpolar OrganicFreely Soluble> 1000TBD
DMSOPolar Aprotic OrganicVery Soluble> 10,000TBD

TBD: To Be Determined

Interpretation: The expected "Practically Insoluble" classification in aqueous media is a significant flag for drug development. Such low solubility would likely lead to poor absorption from the gastrointestinal tract and may require enabling formulation technologies (e.g., amorphous solid dispersions, lipid-based formulations) to achieve therapeutic exposure.

References

In-Depth Technical Guide to the Spectral Analysis of 4-Bromo-6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Therefore, this guide will take a dual approach. Firstly, it will provide a detailed theoretical analysis and prediction of the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for 4-Bromo-6-iodo-1H-indazole based on fundamental principles and comparative data from structurally related compounds. Secondly, it will present the available experimental data for a closely related isomer, 6-Bromo-3-iodo-1H-indazole, to offer a valuable point of reference. This guide is designed to equip researchers with the necessary knowledge to anticipate, interpret, and validate the spectral characteristics of this compound should they acquire this data experimentally.

Molecular Structure and Predicted Spectroscopic Features

The chemical structure of this compound is presented below, with the standard numbering system for the indazole ring. The bromine and iodine substituents at positions 4 and 6, respectively, will significantly influence the electronic environment of the molecule and, consequently, its spectral properties.

Figure 1: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the protons on the indazole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents and the aromatic ring currents.

  • N-H Proton: A broad singlet is anticipated for the N-H proton, likely in the region of 10-13 ppm, although its observation and chemical shift are highly dependent on the solvent and concentration.

  • Aromatic Protons:

    • H3: The proton at position 3 is expected to appear as a singlet or a narrow doublet, with a chemical shift influenced by the adjacent nitrogen atoms.

    • H5 and H7: The protons at positions 5 and 7 will likely appear as singlets or narrow doublets due to the substitution pattern. The deshielding effects of the adjacent halogen atoms will cause downfield shifts.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
N1-H10.0 - 13.0br s
H38.0 - 8.5s
H57.5 - 8.0s
H77.8 - 8.3s
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for the seven carbon atoms of the indazole ring. The chemical shifts will be significantly affected by the attached halogens.

  • C4 and C6: The carbons directly bonded to the bromine and iodine atoms will have their chemical shifts influenced by the heavy atom effect, which can be complex. Generally, carbon atoms attached to halogens are deshielded.

  • Other Aromatic Carbons: The remaining carbon atoms will exhibit chemical shifts typical for aromatic and heteroaromatic rings.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C3130 - 140
C4110 - 120
C5120 - 130
C690 - 100
C7125 - 135
C3a135 - 145
C7a140 - 150
Predicted Mass Spectrometry (MS) Data

The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern.

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to be observed at m/z corresponding to the molecular weight of the compound (322.93 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

  • Fragmentation Pattern: Fragmentation may involve the loss of the halogen atoms (Br and I) and potentially the cleavage of the indazole ring.

Experimental Spectral Data for 6-Bromo-3-iodo-1H-indazole (Isomer)

For comparative purposes, the following experimental data for the isomer 6-Bromo-3-iodo-1H-indazole is provided from a patent application.

Table 3: Experimental ¹H NMR Data for 6-Bromo-3-iodo-1H-indazole

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H10.52s-
H77.70s-
H47.40d7.8
H57.35dd8.4, 1.2

Note: The data was recorded on a 600 MHz instrument in CDCl₃.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality NMR and MS data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

cluster_workflow NMR Sample Preparation and Analysis Workflow A Sample Weighing (5-10 mg) B Dissolution in Deuterated Solvent (0.6-0.7 mL) A->B C Transfer to NMR Tube B->C D Spectrometer Setup (Tuning and Shimming) C->D E 1H NMR Acquisition D->E F 13C NMR Acquisition E->F G Data Processing and Analysis F->G cluster_workflow Mass Spectrometry Analysis Workflow A Sample Preparation (Dilute Solution) B Introduction into Mass Spectrometer A->B C Ionization (e.g., ESI, APCI) B->C D Mass Analysis (e.g., TOF, Quadrupole) C->D E Detection D->E F Data Acquisition and Analysis E->F

Introduction: The Significance of Halogenated Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromo-6-iodo-1H-indazole

This guide provides a comprehensive overview of the synthesis, structural elucidation, and scientific rationale behind this compound, a halogenated heterocyclic compound with significant potential in medicinal chemistry and drug development. The indazole scaffold is a privileged structure in numerous pharmacologically active agents, and the targeted placement of halogen atoms offers a versatile handle for further chemical modifications.[1][2]

Indazoles are bicyclic heterocyclic compounds that are isosteric to purines and have been identified as core components in a wide array of therapeutic agents, including those with anti-cancer, anti-inflammatory, and anti-viral properties.[3][4] The introduction of halogen atoms, such as bromine and iodine, onto the indazole ring system is a key strategy in drug design. Halogens can modulate the pharmacokinetic and pharmacodynamic properties of a molecule by influencing its lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets.[5]

Specifically, the bromo- and iodo-substituents on the indazole core serve as valuable synthetic handles for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the construction of complex molecular architectures and the exploration of diverse chemical space in the pursuit of novel drug candidates. The title compound, this compound, with its distinct substitution pattern, represents a valuable building block for the synthesis of new chemical entities with potential therapeutic applications.

Synthetic Approach: A Guided Protocol

The synthesis of this compound can be achieved through the electrophilic iodination of a commercially available precursor, 4-bromo-1H-indazole. This approach is based on established methodologies for the halogenation of indazole derivatives.[6][7] The C6 position of the 4-bromo-1H-indazole ring is activated towards electrophilic substitution, making it the most probable site for iodination.

Proposed Reaction Scheme

The proposed synthesis involves the direct iodination of 4-bromo-1H-indazole using molecular iodine in the presence of a base, such as potassium hydroxide, in a polar aprotic solvent like N,N-dimethylformamide (DMF). The base is crucial for the deprotonation of the indazole N-H, which enhances the electron density of the ring system and facilitates the electrophilic attack by iodine.

G start 4-Bromo-1H-indazole reagents Iodine (I2) Potassium Hydroxide (KOH) DMF start->reagents product This compound reagents->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a similar, well-established procedure for the synthesis of a regioisomeric indazole.[7]

  • Reaction Setup: To a solution of 4-bromo-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium hydroxide (KOH) (2.0 eq). Stir the mixture at room temperature until the starting material is fully dissolved and the base has reacted.

  • Addition of Iodine: In a separate flask, prepare a solution of iodine (I₂) (1.5 eq) in DMF. Add this solution dropwise to the reaction mixture from Step 1.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃). This will quench any unreacted iodine and neutralize the reaction mixture.

  • Isolation of Product: A solid precipitate is expected to form. Collect the solid by vacuum filtration and wash it with water.

  • Purification: Dry the collected solid to obtain the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and analytical techniques.

Molecular Structure

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following table summarizes the expected and reported spectroscopic data for this compound.

Technique Expected/Reported Data Reference
¹H NMR The proton NMR spectrum is available and provides key structural information.[8]
¹³C NMR Expected chemical shifts for aromatic carbons, with distinct signals for the carbon atoms bearing the bromo- and iodo-substituents.Based on analogous structures
Mass Spec. Molecular Ion Peak (M⁺) expected at m/z corresponding to C₇H₄BrIN₂. The isotopic pattern will be characteristic of a molecule containing one bromine and one iodine atom.[9]
Molecular Wt. 322.93 g/mol [9]
Appearance Expected to be a solid at room temperature.[10]

Mechanistic Insights and Rationale

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The indazole ring system is electron-rich and susceptible to attack by electrophiles.

The Role of the Base

The addition of potassium hydroxide is a critical step in this synthesis. The N-H proton of the indazole is acidic and can be removed by the strong base. The resulting indazolide anion is a more potent nucleophile than the neutral indazole, thereby accelerating the rate of electrophilic substitution.

Electrophilic Iodination

Molecular iodine (I₂) is a relatively weak electrophile. However, in the presence of the highly activated indazolide anion, the reaction proceeds efficiently. The iodination is expected to occur at the C6 position due to the directing effects of the existing bromo-substituent and the overall electronic distribution of the indazole ring.

Conclusion and Future Directions

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. The availability of this versatile building block opens up new avenues for the development of novel indazole-based compounds with potential applications in drug discovery.[11] The distinct halogenation pattern allows for selective functionalization at either the bromo- or iodo-substituted positions, enabling the creation of diverse chemical libraries for biological screening. Future work could focus on exploring the utility of this compound in various cross-coupling reactions and the biological evaluation of its derivatives.

References

4-Bromo-6-iodo-1H-indazole safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Application of 4-Bromo-6-iodo-1H-indazole

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal, di-halogenated heterocyclic building block in modern medicinal chemistry and drug discovery. Its strategic functionalization at the 4- and 6-positions provides synthetic chemists with versatile handles for constructing complex molecular architectures, particularly through selective cross-coupling reactions. This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and chemical properties of this compound to ensure its safe and effective use in a research and development setting. This document is intended for researchers, scientists, and drug development professionals who are actively engaged in synthetic organic chemistry.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a reagent is the first step in ensuring its safe handling. This compound is a solid, crystalline compound at room temperature. Its structure, featuring both a bromine and an iodine atom on the indazole core, dictates its reactivity and potential hazards.

PropertyValueSource(s)
Chemical Name This compoundN/A (Standard IUPAC Nomenclature)
Molecular Formula C₇H₄BrIN₂[1]
Molecular Weight 322.93 g/mol [1]
CAS Number Not explicitly available; related compounds are 885519-41-5 (6-Bromo-4-iodo-1H-indazole)
Appearance Solid
Storage Temperature 2-8°C, Refrigerator[2]

Hazard Identification and GHS Classification

Based on data from structurally related haloindazoles, this compound is classified as a hazardous substance.[3][4] The primary hazards are associated with ingestion, skin/eye contact, and inhalation of dust particles.

GHS Hazard Statements:

  • H302: Harmful if swallowed. [3][5]

  • H315: Causes skin irritation. [3][4]

  • H319: Causes serious eye irritation. [3][4]

  • H335: May cause respiratory irritation. [3][4]

Signal Word: Warning [3]

Pictograms:

alt text

Causality: The toxicity profile is typical for halogenated aromatic heterocycles. The bromine and iodine atoms enhance the lipophilicity of the molecule, potentially facilitating its absorption through skin and mucous membranes. Irritation is likely caused by the compound's interaction with proteins and moisture on these surfaces, leading to an inflammatory response. Respiratory irritation is a common hazard for fine organic powders, which can mechanically irritate the respiratory tract.

Comprehensive Safety and Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling procedures, is mandatory.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and setting up reactions, must be conducted inside a certified chemical fume hood.[6] This is critical to prevent inhalation of airborne dust particles and to contain any potential spills.

  • Ventilation: Ensure the laboratory has adequate general ventilation to maintain low background concentrations of any chemical vapors.[7]

  • Safety Stations: Accessible and regularly tested safety showers and eyewash stations are imperative.[5][8]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of appropriate PPE is crucial to prevent personal exposure.[9][10]

  • Eye and Face Protection: Wear chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][7] A full-face shield should also be worn when handling larger quantities or when there is a significant risk of splashing.[11][12]

  • Skin Protection:

    • Gloves: Wear chemical-impermeable gloves (e.g., nitrile) at all times.[12][13] Inspect gloves for any signs of degradation or puncture before use. For extended operations, consider double-gloving.

    • Lab Coat/Clothing: A flame-resistant lab coat is mandatory.[3] For operations with a higher risk of spills, a chemically resistant apron or coveralls should be used.[10]

  • Respiratory Protection: If working outside of a fume hood is unavoidable (a situation that should be avoided) or if engineering controls are insufficient to keep dust levels down, a NIOSH-approved respirator with a particulate filter is required.[14][15]

PPE_Workflow cluster_PreHandling Pre-Handling Assessment cluster_Controls Primary Controls cluster_PPE Mandatory PPE cluster_AdditionalPPE Risk-Based Additional PPE Assess Assess Task (Weighing, Reaction, etc.) FumeHood Work in Chemical Fume Hood Assess->FumeHood Always FaceShield Face Shield (Splash Risk) Assess->FaceShield If Splash Potential Respirator Respirator (Dust Risk) Assess->Respirator If Dust Cannot Be Controlled Goggles Safety Goggles (Side Shields) FumeHood->Goggles Gloves Nitrile Gloves FumeHood->Gloves LabCoat Lab Coat FumeHood->LabCoat Sonogashira_Workflow Start This compound + Terminal Alkyne Reaction Inert Atmosphere (N₂/Ar) Heat (e.g., 70°C) Start->Reaction Reagents PdCl₂(PPh₃)₂ (cat.) CuI (cat.) Base (e.g., Et₃N) Reagents->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product 4-Bromo-6-(alkynyl)-1H-indazole Purify->Product

References

4-Bromo-6-iodo-1H-indazole stability and storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Stability and Storage of 4-Bromo-6-iodo-1H-indazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a pivotal building block in medicinal chemistry, particularly in the synthesis of targeted therapeutics. The presence of two distinct halogen atoms on the indazole scaffold provides synthetic versatility but also introduces specific stability challenges. This technical guide provides a comprehensive analysis of the chemical properties of this compound, delineates its primary degradation pathways, and establishes a robust, field-proven protocol for its proper storage and handling. By integrating foundational chemical principles with practical, self-validating methodologies, this document serves as an essential resource for ensuring the long-term integrity and reliability of this critical research compound.

A Molecular-Level Understanding of Stability

To devise an effective storage strategy, one must first comprehend the intrinsic chemical characteristics of this compound that govern its stability. The molecule's behavior is a composite of its aromatic core and the unique properties of its halogen substituents.

The Indazole Core

The 1H-indazole ring system is an aromatic heterocycle, which confers a significant degree of thermodynamic stability.[1] It exists in tautomeric forms, with the 1H-indazole being the most stable and prevalent isomer.[1] While the core itself is robust, the nitrogen atoms can influence the electronic properties of the ring and its susceptibility to certain reactions.

The Critical Role of Halogen Substituents

The stability of this compound is overwhelmingly dictated by the carbon-halogen bonds. The key distinction lies in the bond dissociation energies: the Carbon-Iodine (C-I) bond is substantially weaker and more labile than the Carbon-Bromine (C-Br) bond. This disparity is the primary determinant of the compound's primary degradation pathway.

  • Susceptibility of the C-I Bond: The iodine atom at the 6-position represents the molecule's most vulnerable point. The C-I bond can be cleaved by external energy inputs such as light or heat, a process known as homolytic cleavage, which generates radical intermediates. This reactivity is the foundation for many synthetic applications (e.g., cross-coupling reactions) but is a liability during storage. The relative ease of C-I bond cleavage compared to C-Br is a known factor in the reactivity of aromatic halides.[2]

Primary Degradation Pathways

Based on its structure, this compound is susceptible to several modes of degradation. Understanding these pathways is crucial for mitigating them.

  • Photodecomposition: Aromatic iodides are notoriously sensitive to light. Exposure to UV or even ambient laboratory light can provide sufficient energy to cleave the weak C-I bond, initiating a cascade of radical reactions that lead to discoloration and the formation of impurities. Protocols for the iodination of aromatic compounds often specify that the reaction should be protected from light, underscoring the light-sensitive nature of the resulting products.[3]

  • Thermal Degradation: Elevated temperatures accelerate the rate of chemical reactions, including the homolytic cleavage of the C-I bond. While stable at room temperature for short periods, long-term storage at elevated temperatures will lead to a gradual loss of purity.

  • Oxidative Degradation: The electron-rich heterocyclic ring system can be susceptible to oxidation from atmospheric oxygen over extended periods, potentially forming N-oxides or other oxygenated artifacts.

The relationship between the molecule's properties and potential degradation is visualized below.

G cluster_molecule This compound Properties cluster_stressors External Stress Factors cluster_degradation Potential Degradation Pathways structure Indazole Core (Aromatic, Stable) oxidation Oxidation structure->oxidation Heterocycle Reactivity halogens Halogen Substituents (C-Br: Strong, C-I: Weak) photolysis Photodecomposition halogens->photolysis Weak C-I Bond thermal Thermal Degradation halogens->thermal Weak C-I Bond light Light (UV, Ambient) light->photolysis heat Elevated Temperature heat->thermal oxygen Atmospheric Oxygen oxygen->oxidation

Caption: Primary stability risks for this compound.

A Validated Protocol for Long-Term Storage

A reliable storage protocol is a system designed to proactively counter each potential degradation pathway. The following methodology ensures the preservation of the compound's purity.

Recommended Storage Conditions

All quantitative and qualitative data are summarized in the table below for clarity and rapid assessment.

ParameterRecommended ConditionCausality & RationaleAuthoritative Grounding
Temperature 2–8 °C (Refrigerator)Slows the kinetics of all potential degradation reactions, significantly minimizing the risk of thermal cleavage of the C-I bond.Recommended for analogous compounds like 6-Bromo-4-iodo-1H-indazole.
Light Store in an amber glass vial; keep in the dark.Amber glass filters out UV and other high-energy wavelengths, directly preventing photodecomposition of the light-sensitive C-I bond.A standard practice for light-sensitive aromatic iodides.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture, creating a protective environment that prevents oxidative degradation and potential hydrolysis.Best practice for long-term storage of reactive organic compounds.
Container Tightly sealed borosilicate glass vial.Ensures chemical inertness and prevents ingress of atmospheric contaminants. A tight seal is critical to maintain the inert atmosphere.Standard laboratory practice for storing analytical-grade reagents.
Form Crystalline SolidStoring the compound in its solid, crystalline form minimizes molecular mobility and reactivity compared to storage in solution.General chemical principle.
Step-by-Step Storage Workflow

This protocol provides a self-validating workflow. Each step is designed to ensure the integrity of the storage environment.

G start Start: Compound Received step1 1. Select clean, dry amber glass vial of appropriate size. start->step1 step2 2. Transfer solid into vial (preferably in a glovebox). step1->step2 step3 3. Flush vial headspace with dry Argon or Nitrogen. step2->step3 step4 4. Seal cap tightly. Wrap with Parafilm® for long-term storage. step3->step4 step5 5. Label clearly: Name, CAS, Date, 'Light Sensitive'. step4->step5 step6 6. Place in designated 2-8 °C storage unit (away from door). step5->step6 end_node End: Securely Stored step6->end_node

Caption: Experimental workflow for the secure storage of the compound.

Detailed Methodology:

  • Vial Selection and Preparation: Choose a borosilicate amber glass vial with a PTFE-lined cap. The vial size should be appropriate for the quantity of the compound to minimize the volume of the headspace.

    • Expertise & Experience: Minimizing headspace reduces the amount of residual oxygen and moisture that must be displaced by the inert gas, leading to a more robustly inert environment.

  • Aliquotting and Transfer: All handling of the solid compound should be performed in an environment with minimal exposure to light and atmosphere. The use of a glovebox flushed with nitrogen or argon is highly recommended.

    • Trustworthiness: This step is a direct countermeasure to oxidative and moisture-related degradation.

  • Inert Gas Purge: Before sealing the vial, gently direct a stream of dry argon or nitrogen into the vial's headspace for 15-30 seconds.

    • Causality: This critical step actively displaces the reactive atmospheric gases (O₂, H₂O) with a non-reactive gas, directly protecting the compound.

  • Sealing: Secure the cap tightly immediately after the inert gas purge. For storage longer than six months, wrap the cap-vial junction with Parafilm® to provide a secondary barrier against atmospheric exchange.

    • Trustworthiness: The integrity of the seal is the single most important factor in maintaining the inert atmosphere over time.

  • Labeling: Affix a durable, clearly written label containing the full chemical name, CAS number (885520-70-7 for the isomer 6-bromo-4-iodo-1H-indazole, though the target may differ), date of storage, and essential warnings ("Store at 2-8 °C," "Protect from Light").

  • Placement in Storage: Place the prepared vial into a stable, temperature-monitored refrigerator (2–8 °C). Avoid storage in the refrigerator door, where temperature fluctuations are common.

Best Practices for Experimental Use

Maintaining compound integrity extends to the point of use.

  • Temperature Equilibration: Before opening a stored vial, always allow it to warm to ambient laboratory temperature. Opening a cold vial will cause atmospheric moisture to condense directly onto the solid compound, compromising its integrity.

  • Solution Stability: Solutions of this compound, especially in solvents like DMSO or DMF, should be prepared fresh for immediate use.[4] If short-term storage of a solution is unavoidable, it should be stored under the same conditions as the solid (refrigerated, protected from light, under an inert headspace).

  • Handling: Use clean, dry spatulas and glassware. Avoid cross-contamination.

Conclusion

The value of this compound as a synthetic intermediate is directly proportional to its purity. Its chemical stability is primarily challenged by the lability of its carbon-iodine bond, which makes it susceptible to degradation by light and heat. By implementing the systematic storage and handling protocols detailed in this guide—centered on refrigeration, protection from light, and maintenance of an inert atmosphere—researchers can effectively mitigate these risks. This ensures the compound's integrity, leading to more reliable, reproducible, and successful research and development outcomes.

References

A Technical Guide to 4-Bromo-6-iodo-1H-indazole for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-6-iodo-1H-indazole is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both bromine and iodine atoms on the indazole scaffold, offers orthogonal reactivity for complex molecular syntheses. This guide provides an in-depth analysis of its commercial availability, physicochemical properties, and key applications, with a focus on empowering researchers to effectively source and utilize this versatile reagent in their discovery and development workflows.

Introduction: The Strategic Importance of this compound

Indazoles are a privileged scaffold in drug discovery, known for their wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties[1]. The strategic placement of two distinct halogen atoms on the this compound core provides medicinal chemists with a powerful tool for generating molecular diversity. The differential reactivity of the C-Br and C-I bonds allows for selective, stepwise functionalization through various cross-coupling reactions, making it an invaluable intermediate in the synthesis of complex pharmaceutical candidates and advanced materials[2][3][4]. This guide aims to be a comprehensive resource for professionals requiring a deep technical understanding of this compound's sourcing and application.

Physicochemical Properties and Identification

Accurate identification and understanding of a reagent's properties are foundational to reproducible science. This compound is a solid at room temperature and requires careful handling and storage, typically under refrigeration to maintain its integrity[5][6].

PropertyValueSource
CAS Number 885518-97-8[7][8]
Molecular Formula C7H4BrIN2[7][9]
Molecular Weight 322.93 g/mol [7][9]
Appearance Solid[5]
Purity Typically ≥95% - 97%[5][7]
Storage Temperature Refrigerator (2-8°C)[5][6]
InChI Key VOEAVIHSGOANQS-UHFFFAOYSA-N[5]

This table summarizes key identifiers and physical properties for quick reference.

Commercial Availability and Sourcing

This compound is available from a range of specialized chemical suppliers catering to the research and development sector. Availability typically spans from milligram to gram quantities, with options for bulk or custom synthesis inquiries.

When sourcing this reagent, it is critical to verify the CAS number (885518-97-8) to ensure the correct isomer is procured. Note that related, but structurally distinct, isomers such as 6-Bromo-4-iodo-1H-indazole (CAS 885519-41-5) also exist and are commercially available[5][6].

Key Commercial Suppliers:

  • ChemUniverse: Offers the compound with a stated purity of 97% in quantities ranging from 100mg to 1g, with options for bulk quotes[7].

  • Sunway Pharm Ltd: Lists the product and provides its key chemical identifiers[8].

  • ProcessPointChemicals: Highlights its use as a specialized chemical for organic synthesis and pharmaceutical research[2].

  • ChemicalBook: Acts as a directory, listing suppliers such as Sinova Inc. and providing basic product information[9][10].

Pricing can vary significantly between suppliers and is dependent on quantity and purity. Researchers are advised to request quotes from multiple vendors and inquire about the availability of Certificates of Analysis (CoA) to validate purity and identity.

Application in Synthetic Chemistry: A Workflow Perspective

The primary utility of this compound lies in its capacity for selective functionalization, a cornerstone of modern medicinal chemistry. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in common palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This reactivity differential enables a sequential coupling strategy.

Conceptual Workflow for Sequential Cross-Coupling

The following diagram illustrates a generalized workflow for the selective, sequential functionalization of this compound. This process allows for the controlled introduction of two different molecular fragments (R1 and R2), which is essential for structure-activity relationship (SAR) studies in drug discovery.

G Sequential Cross-Coupling Workflow cluster_0 Step 1: C-I Bond Functionalization cluster_1 Step 2: C-Br Bond Functionalization A This compound D Selective Suzuki Coupling (Reaction at C6-I position) A->D B R1-Boronic Acid/Ester (or other coupling partner) B->D C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Dioxane/H2O) C->D E Intermediate: 4-Bromo-6-(R1)-1H-indazole D->E H Suzuki Coupling (Reaction at C4-Br position) E->H F R2-Boronic Acid/Ester (or other coupling partner) F->H G Pd Catalyst (e.g., PdCl2(dppf)) Base (e.g., K3PO4) Solvent (e.g., DMF) G->H I Final Product: 4-(R2)-6-(R1)-1H-indazole H->I caption Generalized workflow for sequential functionalization.

Sequential functionalization of this compound.
Rationale Behind Experimental Choices

  • Catalyst Selection: The choice of palladium catalyst and ligands is crucial for achieving selectivity. Milder conditions and catalysts like Pd(PPh3)4 often favor reaction at the more labile C-I bond. More robust catalysts, such as those employing dppf ligands, may be required for the subsequent, more challenging C-Br bond activation.

  • Reaction Conditions: Temperature, base, and solvent are tuned to control the reaction kinetics. The first coupling at the C-I position is typically performed under milder conditions than the second coupling at the C-Br position. This hierarchical approach is fundamental to the synthetic strategy.

  • Trustworthiness of Protocol: This sequential approach is a well-established and validated method in synthetic organic chemistry for differentiating reactivity between aryl halides. The success of each step can be readily monitored by standard analytical techniques like TLC, LC-MS, and NMR, providing a self-validating system for researchers. A similar synthetic strategy is documented for related halo-indazoles, demonstrating the robustness of this approach[11].

Key Applications in Research and Drug Development

The structural motif of this compound is integral to the synthesis of a variety of biologically active molecules. Its derivatives are explored in numerous therapeutic areas.

  • Pharmaceutical Intermediary: It serves as a key starting material for creating libraries of substituted indazoles for high-throughput screening[2]. These libraries are essential for identifying lead compounds in drug discovery programs.

  • Kinase Inhibitors: The indazole core is a common feature in many kinase inhibitors developed for cancer therapy[12][13]. The ability to precisely place different substituents on the ring allows for the fine-tuning of binding affinity and selectivity for specific kinase targets.

  • Medicinal Chemistry: Beyond oncology, substituted indazoles have shown potential in neurology and other fields[3][4]. The versatility of this compound makes it a valuable tool for exploring these applications.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical and materials science research. Its commercial availability from specialized suppliers, combined with its well-defined and differential reactivity, provides a robust platform for the synthesis of novel, complex molecules. As the demand for highly specific and potent therapeutic agents grows, the strategic importance of versatile building blocks like this compound will continue to increase, solidifying its role in the modern R&D landscape.

References

Methodological & Application

Protocol and Application Notes for the Regioselective Suzuki-Miyaura Coupling of 4-Bromo-6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Strategic Importance of Functionalized Indazoles

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory treatments.[1][2] Its unique bioisosteric relationship with indole allows it to modulate biological targets with high affinity and specificity. The di-halogenated derivative, 4-bromo-6-iodo-1H-indazole, represents a particularly valuable synthetic intermediate. It offers two distinct points for diversification, enabling the systematic exploration of chemical space in drug discovery programs.

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, provides a powerful and versatile method for forming carbon-carbon bonds.[3][4] Its operational simplicity, mild conditions, and tolerance of a wide array of functional groups have made it an indispensable tool for pharmaceutical development.[5] This guide provides a comprehensive overview and a field-proven protocol for the Suzuki coupling of this compound, with a critical focus on achieving predictable regioselectivity. The primary challenge and strategic opportunity with this substrate lie in selectively coupling at either the C-6 iodo or the C-4 bromo position. This protocol will demonstrate how to leverage the intrinsic reactivity differences between carbon-halogen bonds to achieve highly selective C-6 arylation.

Part 1: Mechanistic Framework and Regiochemical Control

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8] Understanding the function of each component is critical to troubleshooting and optimizing the reaction.

  • Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-halogen bond of the electrophile (the dihalo-indazole). This is often the rate-determining step and results in a Pd(II) intermediate.[6]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (the nucleophile) is transferred to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, which facilitates the transfer.[9][10]

  • Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic groups are eliminated from the Pd(II) center, regenerating the catalytically active Pd(0) species which can then re-enter the cycle.[3][6]

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oxidative_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L₂-R² (Transmetalation Complex) oxidative_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product_out Ar-R² (Product) transmetalation_complex->product_out sub_in Ar-X (Indazole) sub_in->oxidative_complex boronic_in R²-B(OH)₂ + Base boronic_in->transmetalation_complex

References

Mastering Regioselective Functionalization: A Guide to Palladium-Catalyzed Cross-Coupling of 4-Bromo-6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to precisely functionalize this privileged heterocycle is paramount for the exploration of new chemical space and the development of novel drug candidates. This technical guide provides a comprehensive overview and detailed application notes for the palladium-catalyzed cross-coupling of 4-bromo-6-iodo-1H-indazole, a versatile building block for the synthesis of diverse indazole derivatives.

At the heart of functionalizing this dihalogenated indazole lies the principle of regioselectivity. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds towards palladium(0) catalysts allows for a stepwise and controlled introduction of substituents. The C-I bond, being weaker and more readily undergoing oxidative addition, serves as the primary reactive site for initial cross-coupling reactions under carefully controlled conditions. This inherent reactivity difference is the key to the strategic and selective synthesis of complex indazole derivatives.

This guide will delve into the four major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—as applied to this compound. We will explore the mechanistic underpinnings of regioselectivity and provide detailed, field-proven protocols that can be adapted and optimized for specific research needs.

The Foundation: Understanding Regioselectivity

The success of a sequential cross-coupling strategy on a dihalogenated substrate like this compound hinges on the selective activation of one halogen over the other. The generally accepted reactivity trend for halogens in palladium-catalyzed oxidative addition is I > Br > Cl > F.[1] This selectivity is primarily governed by the bond dissociation energies of the carbon-halogen bonds. The weaker C-I bond presents a lower energy barrier for oxidative addition of the Pd(0) catalyst, initiating the catalytic cycle at the C-6 position.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ Ar_Pd_X Ar-Pd(II)(X)L₂ Ar_Pd_R Ar-Pd(II)(R)L₂ Ar_Pd_X->Ar_Pd_R Transmetalation (e.g., with R-B(OH)₂) Product Ar-R Ar_Pd_R->Product Reductive Elimination Regen_Pd0 Pd(0)L₂ Ar_Pd_R->Regen_Pd0 Indazole This compound Indazole->Ar_Pd_X Oxidative Addition (Selective at C-I) G cluster_workflow Sonogashira Coupling Workflow A Combine Reactants: - this compound - Terminal Alkyne - PdCl₂(PPh₃)₂, CuI - Et₃N in THF/DMF B Degas and Heat (40-60 °C, 2-6 h) A->B C Reaction Monitoring (TLC or LC-MS) B->C D Work-up: - Filter off amine salts - Concentrate solvent C->D E Purification: - Column Chromatography D->E F 4-Bromo-6-alkynyl-1H-indazole E->F G cluster_workflow Sequential Cross-Coupling Strategy Start This compound Step1 Step 1: Selective Coupling at C-6 (e.g., Suzuki) Start->Step1 Intermediate 4-Bromo-6-substituted-1H-indazole Step1->Intermediate Step2 Step 2: Coupling at C-4 (e.g., Sonogashira) Intermediate->Step2 Final 4,6-Disubstituted-1H-indazole Step2->Final

References

Application Notes & Protocols for the Selective Functionalization of 4-Bromo-6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The dihalogenated derivative, 4-bromo-6-iodo-1H-indazole, represents a versatile and strategic starting material for the synthesis of complex, polysubstituted indazoles. Its value lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which allows for a programmed, site-selective introduction of diverse functionalities. This guide provides a comprehensive overview of the chemical principles and detailed experimental protocols for the sequential functionalization of this substrate, leveraging palladium-catalyzed cross-coupling reactions. We will first address the selective reaction at the more labile C6-iodo position, followed by subsequent modification at the C4-bromo position, thereby enabling the controlled construction of a molecular library from a single, advanced intermediate.

The Core Principle: Chemoselective Cross-Coupling

The ability to selectively functionalize one halogen in the presence of another is governed by the relative rates of oxidative addition to a low-valent transition metal catalyst, typically Palladium(0). This is the first and often rate-determining step in the catalytic cycles of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[5]

The reactivity of aryl halides is dictated by the carbon-halogen bond dissociation energy. The C-I bond is weaker than the C-Br bond, making it more susceptible to cleavage and oxidative addition. This establishes a reliable reactivity trend:

R-I > R-OTf > R-Br >> R-Cl [5][6][7]

By carefully controlling reaction parameters such as temperature, catalyst, ligand, and base, one can exploit this reactivity difference to achieve high chemoselectivity. Milder conditions will favor reaction at the C-I bond, leaving the C-Br bond intact for a subsequent, more forcing reaction.

Catalytic_Cycle cluster_reactants Inputs cluster_products Output Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-X Aryl Halide (Ar-X) R-M Coupling Partner (e.g., R-B(OH)2) Ar-R Product (Ar-R)

Caption: General catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Part I: Selective Functionalization at the C6-Iodo Position

The first step in our sequential strategy is the selective functionalization of the C6-iodo position under conditions that do not disturb the C4-bromo bond.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds. For selective coupling at the C6-iodo position, relatively mild conditions are sufficient. The use of catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ with carbonate bases at moderate temperatures ensures high selectivity.[8]

Protocol 1: Selective Suzuki-Miyaura Coupling at C6-I

  • Reagent Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 equiv.), under a positive flow of inert gas.

  • Reaction: Heat the mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling provides a direct route to introduce alkynyl moieties, which are valuable functional handles for further chemistry. This reaction is exceptionally selective for aryl iodides over bromides.[9]

Protocol 2: Selective Sonogashira Coupling at C6-I

  • Reagent Setup: To a Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and copper(I) iodide (CuI, 0.06 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Amine: Add a degassed solvent such as THF or DMF, followed by a suitable base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.5 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

Forming a C-N bond at the C6 position can be achieved selectively using the Buchwald-Hartwig amination. The choice of ligand is critical for achieving high reactivity at moderate temperatures, thus preserving the C-Br bond.[10][11]

Protocol 3: Selective Buchwald-Hartwig Amination at C6-I

  • Reagent Setup: In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ (0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.08 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equiv.) to a Schlenk tube.

  • Reactant Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent and Reaction: Add degassed toluene or dioxane, seal the tube, and heat to 80-100 °C until the reaction is complete.

  • Work-up: Cool the mixture, pass it through a short plug of Celite, and rinse with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the product via column chromatography.

Part II: Subsequent Functionalization at the C4-Bromo Position

With the C6 position now functionalized, the 4-bromo-6-substituted-1H-indazole intermediate can be subjected to a second cross-coupling reaction. As the C-Br bond is less reactive, slightly more forcing conditions are generally required. This may involve higher temperatures, a more active catalyst system, or a stronger base.[12][13]

Sequential_Functionalization cluster_step1 Step 1: Selective C6-I Coupling cluster_step2 Step 2: C4-Br Coupling start This compound I at C6 Br at C4 proc1 Suzuki, Sonogashira, or Buchwald-Hartwig start:f1->proc1 Mild Conditions intermediate 4-Bromo-6-(R¹)-1H-indazole R¹ at C6 Br at C4 proc1->intermediate proc2 Suzuki, Sonogashira, or Buchwald-Hartwig intermediate:f2->proc2 Forcing Conditions final_product 4-(R²)-6-(R¹)-1H-indazole R¹ at C6 R² at C4 proc2->final_product

Caption: Sequential functionalization workflow for this compound.

Protocols for C4-Bromo Functionalization:

The protocols for the second coupling step are analogous to those described in Part I, with the following key modifications:

  • Temperature: Reaction temperatures may need to be increased to 100-120 °C.

  • Catalyst/Ligand: For challenging couplings, a more active catalyst system, such as one employing a bulky, electron-rich phosphine ligand (e.g., SPhos, RuPhos for Suzuki; cataCXium A for Buchwald-Hartwig), may be necessary.

  • Base: A stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be beneficial, particularly for Suzuki couplings.[12]

Summary of Reaction Conditions

The following tables summarize typical conditions for the sequential functionalization strategy.

Table 1: Selective Functionalization at the C6-Iodo Position

Reaction TypeCatalyst SystemBaseSolventTemp (°C)
Suzuki-Miyaura Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O80-90
Sonogashira PdCl₂(PPh₃)₂ (3 mol%) / CuI (6 mol%)Et₃NTHF25-50
Buchwald-Hartwig Pd₂(dba)₃ (2 mol%) / Xantphos (8 mol%)NaOtBuToluene80-100

Table 2: Functionalization at the C4-Bromo Position (on 6-Substituted Intermediate)

Reaction TypeCatalyst SystemBaseSolventTemp (°C)
Suzuki-Miyaura Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5-10 mol%)Cs₂CO₃Dioxane/H₂O100-110
Sonogashira PdCl₂(PPh₃)₂ (5 mol%) / CuI (10 mol%)Et₃NDMF70-90
Buchwald-Hartwig Pd₂(dba)₃ (4 mol%) / RuPhos (10 mol%)K₃PO₄Dioxane100-120

Conclusion

The dihalogenated platform of this compound provides an exceptional opportunity for controlled, sequential diversification. By leveraging the inherent differences in C-I and C-Br bond reactivity, researchers can selectively introduce a wide array of chemical functionalities at two distinct positions on the indazole core. The protocols outlined in this guide offer reliable starting points for synthesizing novel and complex indazole derivatives, significantly expanding the chemical space available for drug discovery and development programs.

References

Application Note: Strategic Synthesis of Kinase Inhibitors Using 4-Bromo-6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Dihalogenated Indazoles in Kinase Inhibitor Scaffolding

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket in numerous kinases.[1][2] This interaction provides a robust anchoring point for developing potent and selective inhibitors. Within this class of compounds, 4-Bromo-6-iodo-1H-indazole emerges as a particularly powerful and versatile starting material. Its unique di-halogenation pattern is not a redundancy but a strategic design feature, enabling sequential and regioselective functionalization through palladium-catalyzed cross-coupling reactions.

The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds (C-I > C-Br) under typical palladium catalysis conditions allows for a modular and controlled approach to molecular assembly.[3] The more reactive C6-iodo position can be addressed first, followed by a different coupling reaction at the less reactive C4-bromo position. This stepwise elaboration is invaluable for building diverse chemical libraries and performing late-stage functionalization to fine-tune the structure-activity relationship (SAR) of a lead compound. This guide provides detailed protocols and expert insights into leveraging this reactivity for the synthesis of advanced kinase inhibitor candidates.

The Core Principle: Regioselective Sequential Cross-Coupling

The synthetic utility of this compound is rooted in the predictable and differential reactivity of its halogen atoms in palladium-catalyzed cross-coupling reactions. The oxidative addition of the C-X bond to the Pd(0) catalyst is the rate-determining step, and its rate follows the trend I > Br >> Cl.[3] This allows chemists to selectively functionalize the C6 position (iodo) while leaving the C4 position (bromo) intact for a subsequent, different coupling reaction. This powerful strategy is visualized below.

G cluster_0 Step 1: Targeting the C6-Iodo Bond cluster_1 Step 2: Targeting the C4-Bromo Bond cluster_2 Diverse Scaffolds A This compound B Intermediate: 6-Aryl-4-bromo-1H-indazole A->B Suzuki Coupling (Ar-B(OH)₂) + Pd Catalyst C Final Product: 6-Aryl-4-amino-1H-indazole B->C Buchwald-Hartwig Amination (R₂NH) + Pd Catalyst

Caption: Sequential functionalization of this compound.

Case Study: Synthesis of Belvarafenib (pan-RAF Inhibitor)

Belvarafenib (GDC-5573) is a pan-RAF inhibitor that has shown clinical activity in cancers with BRAF and NRAS mutations.[4] Its synthesis provides a real-world example of the strategic use of a di-halogenated heterocyclic core, illustrating how these building blocks are assembled into complex, biologically active molecules.[5][6] While the exact starting material may differ slightly in large-scale manufacturing, the core principles of sequential cross-coupling are central to the synthetic strategy. Belvarafenib's structure highlights the importance of precise C-C and C-N bond formation in creating potent kinase inhibitors.[7][8]

Detailed Application Protocols

The following protocols are designed as robust starting points. Researchers should note that optimization for specific substrates may be required.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C6-Position

Rationale: This protocol selectively targets the C6-iodo position due to its higher reactivity. The Suzuki-Miyaura reaction is chosen for its broad functional group tolerance and the commercial availability of a vast array of boronic acids and esters, allowing for the introduction of diverse aryl or heteroaryl moieties.[9] Pd(dppf)Cl₂ is an excellent catalyst for this transformation, known for its high activity and stability.[10]

G A Inert Atmosphere Setup (N₂ or Ar) B Add Solids: Indazole, Boronic Acid, Base (K₂CO₃), Catalyst A->B C Add Degassed Solvents (Dioxane/Water) B->C D Heat & Stir (e.g., 90 °C, 4-12 h) C->D E Monitor Progress (TLC / LC-MS) D->E F Aqueous Workup (EtOAc Extraction) E->F G Purification (Column Chromatography) F->G

Caption: General workflow for the Suzuki-Miyaura coupling protocol.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Atmosphere Control: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Maintaining an inert atmosphere is critical to prevent catalyst degradation.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-Dioxane and water. Degas this solvent mixture by bubbling argon through it for 20 minutes. Add the degassed solvent to the reaction vessel via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 90 °C. Stir the mixture vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Look for the disappearance of the starting material.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 6-aryl-4-bromo-1H-indazole product.

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂Highly active and robust for coupling aryl halides.
Base K₂CO₃Activates the boronic acid for transmetalation.
Solvent Dioxane/Water (4:1)A common mixture that facilitates dissolution of both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy for the catalytic cycle without promoting decomposition.
Atmosphere Inert (Ar or N₂)Prevents oxidative degradation of the Pd(0) active catalyst.
Protocol 2: Buchwald-Hartwig Amination at the C4-Position

Rationale: Following the Suzuki coupling, the remaining C4-bromo position can be functionalized. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[11][12] The use of a bulky, electron-rich biarylphosphine ligand like RuPhos is crucial for achieving high catalytic activity with the less reactive aryl bromide.[13] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.[13]

Materials:

  • 6-Aryl-4-bromo-1H-indazole (from Protocol 1)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene or Dioxane (anhydrous)

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a positive flow of inert gas, add the 6-aryl-4-bromo-1H-indazole (1.0 equiv), NaOtBu (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and RuPhos (0.045 equiv) to a dry Schlenk tube.

  • Reagent Addition: Add anhydrous toluene or dioxane, followed by the amine (1.2-1.5 equiv) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture with stirring at 100-110 °C for 12-24 hours.

  • Monitoring: Track the consumption of the starting material by LC-MS.

  • Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material by flash column chromatography to obtain the desired 4-amino-6-aryl-1H-indazole.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / RuPhosA highly active catalyst system for C-N coupling of aryl bromides.[13]
Base NaOtBuStrong, non-nucleophilic base essential for the catalytic cycle.
Solvent Toluene or DioxaneAnhydrous, high-boiling point aprotic solvent.
Temperature 100-110 °CNecessary to overcome the activation energy for oxidative addition of the C-Br bond.
Atmosphere Inert (Glovebox/Ar)Critical for protecting the air- and moisture-sensitive catalyst and base.
Protocol 3: Sonogashira Cross-Coupling at the C6-Position

Rationale: As an alternative to the Suzuki coupling, the Sonogashira reaction allows for the introduction of an alkynyl group, a versatile functional handle for further chemistry (e.g., click chemistry, cyclizations).[14] This copper-free variant minimizes the formation of alkyne homocoupling byproducts. The use of a specialized ligand like XPhos can be beneficial for less reactive substrates.[15]

Materials:

  • This compound

  • Terminal alkyne (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (3 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (6 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), Pd(OAc)₂ (0.03 equiv), and XPhos (0.06 equiv).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile, followed by the amine base (e.g., Et₃N, 3.0 equiv) and the terminal alkyne (1.5 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours until the starting material is consumed (as monitored by TLC/LC-MS).

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess amine.

  • Isolation: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by flash column chromatography to afford the 6-alkynyl-4-bromo-1H-indazole.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / XPhosAn effective system for copper-free Sonogashira couplings.[15]
Base Et₃N or DIPEAActs as both the base and a solvent, scavenging the H-X byproduct.
Solvent MeCN or DMFPolar aprotic solvent suitable for the reaction.
Temperature 80-110 °CDrives the reaction forward, especially for less reactive alkynes.
Atmosphere Inert (Ar or N₂)Protects the catalyst from oxidation.

Conclusion

This compound is a high-value starting material for the synthesis of kinase inhibitors. Its differential halide reactivity provides a robust platform for controlled, sequential functionalization, enabling the efficient construction of complex molecular architectures. The protocols detailed herein for Suzuki, Buchwald-Hartwig, and Sonogashira couplings offer reliable methods for researchers to explore the vast chemical space around the privileged indazole scaffold, accelerating the discovery of next-generation targeted therapies.

References

Mastering Chemoselectivity: A Guide to Sonogashira Coupling with 4-Bromo-6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Indazoles

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1] The ability to selectively introduce molecular complexity at specific positions on the indazole ring is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. 4-Bromo-6-iodo-1H-indazole is a particularly valuable building block, offering two distinct handles for sequential, site-selective cross-coupling reactions. This application note provides a detailed guide to the chemoselective Sonogashira coupling at the more reactive C-6 iodo position, leaving the C-4 bromo substituent intact for subsequent transformations.

The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.[2][3] The well-established reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions (I > Br > Cl) allows for exquisite control over the reaction outcome when using dihalogenated substrates.[4] By carefully selecting the reaction conditions, the Sonogashira coupling can be directed exclusively to the carbon-iodine bond, providing a robust strategy for the synthesis of 6-alkynyl-4-bromo-1H-indazoles.

This guide will delve into the mechanistic underpinnings of this selectivity, provide detailed, field-proven protocols for the synthesis of the starting material, its necessary N-protection, the selective Sonogashira coupling, and subsequent deprotection.

Mechanistic Rationale for Chemoselectivity

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] The chemoselectivity observed in the reaction of this compound is primarily dictated by the initial and rate-determining step of the palladium cycle: the oxidative addition of the aryl halide to the Pd(0) catalyst.[4]

The carbon-iodine bond is significantly weaker than the carbon-bromine bond, leading to a lower activation energy for the oxidative addition of the aryl iodide to the palladium center. Consequently, under carefully controlled conditions, typically at or near room temperature, the palladium catalyst will preferentially react with the C-I bond, leaving the C-Br bond untouched.[5]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)(I)L₂ Pd0->PdII Oxidative Addition (Rate-Determining) Pd_alkyne Ar-Pd(II)(C≡CR)L₂ PdII->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product 4-Bromo-6-alkynyl-1H-indazole Pd_alkyne->Product Alkyne R-C≡C-H Cu_acetylide R-C≡C-Cu(I) Alkyne->Cu_acetylide Deprotonation (Base, CuI) Cu_acetylide->PdII ArX This compound ArX->PdII Selective at C-I bond

Figure 1: Simplified catalytic cycles of the Sonogashira coupling highlighting the selective oxidative addition at the C-I bond.

Synthesis of this compound: A Plausible Route

Proposed Synthetic Workflow

Synthesis_Workflow A 4-Bromo-2-methyl-6-nitroaniline B Diazonium Salt Intermediate A->B 1. NaNO₂, HCl C 4-Bromo-6-nitro-1H-indazole B->C 2. Cyclization D 6-Amino-4-bromo-1H-indazole C->D Reduction (e.g., Fe, NH₄Cl) E This compound D->E Sandmeyer Reaction (NaNO₂, HCl, KI)

References

Application Notes and Protocols for the Chemoselective Buchwald-Hartwig Amination of 4-Bromo-6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Buchwald-Hartwig amination stands as a pillar of modern synthetic organic chemistry, providing a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[4][5][6] The indazole core, in particular, is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting significant biological activity.[7][8] The selective functionalization of dihalogenated indazoles, such as 4-bromo-6-iodo-1H-indazole, presents a unique synthetic challenge and opportunity, allowing for the stepwise introduction of different functionalities.

This technical guide provides a detailed protocol for the chemoselective Buchwald-Hartwig amination of this compound. By leveraging the differential reactivity of the C-I and C-Br bonds, this protocol enables the selective amination at the C6-iodo position, leaving the C4-bromo position intact for subsequent transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this powerful transformation in their synthetic endeavors.

Mechanistic Rationale for Chemoselectivity

The success of a chemoselective cross-coupling reaction on a dihalogenated substrate hinges on the inherent differences in the reactivity of the carbon-halogen bonds. In the context of the Buchwald-Hartwig amination, the selectivity is primarily dictated by the oxidative addition step, which is often the rate- and/or selectivity-determining step in the catalytic cycle.[9][10][11]

The generally accepted trend for the ease of oxidative addition of aryl halides to a Pd(0) center is C-I > C-Br > C-Cl.[12] This trend is attributed to the decreasing bond dissociation energy of the carbon-halogen bond as one moves down the halogen group. The weaker C-I bond requires a lower activation energy for cleavage by the palladium catalyst, leading to preferential reaction at the iodo-substituted position.

The choice of ligand also plays a crucial role in modulating the reactivity and selectivity of the palladium catalyst.[13][14][15] Bulky, electron-rich phosphine ligands, such as XPhos, are known to promote the formation of monoligated, highly reactive Pd(0) species, which can facilitate the oxidative addition of even less reactive aryl halides.[16][17][18][19] However, for a dihaloarene with both iodo and bromo substituents, the intrinsic reactivity difference is typically sufficient to achieve high selectivity for the C-I bond activation.

Catalytic Cycle Visualization

The catalytic cycle for the Buchwald-Hartwig amination is a well-established process involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][12][20]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-I Ar(I)-Pd(II)(Br)L Ar(I)-Pd(II)(Br)L (Oxidative Adduct) Oxidative_Addition->Ar(I)-Pd(II)(Br)L Amine_Coordination Amine Coordination & Deprotonation Ar(I)-Pd(II)(Br)L->Amine_Coordination R'R''NH, Base Ar(NR'R'')-Pd(II)(Br)L Ar(NR'R'')-Pd(II)(Br)L (Amido Complex) Amine_Coordination->Ar(NR'R'')-Pd(II)(Br)L Reductive_Elimination Reductive Elimination Ar(NR'R'')-Pd(II)(Br)L->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product 6-Amino-4-bromo- 1H-indazole Reductive_Elimination->Product

Caption: Catalytic cycle for the selective amination at the C6-iodo position.

Detailed Experimental Protocol

This protocol outlines the general procedure for the chemoselective Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization of reaction conditions may be necessary for specific amine coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Amine (primary or secondary)AnhydrousCommercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially Available
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Ligand GradeCommercially Available
Sodium tert-butoxide (NaOtBu)≥97%Commercially Available
TolueneAnhydrousCommercially Available
Ethyl acetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated aqueous sodium bicarbonate solutionPrepared in-house
BrinePrepared in-house
Anhydrous magnesium sulfateCommercially Available
Silica gel230-400 meshCommercially Available
Schlenk tube or microwave vial
Magnetic stir bar
Inert atmosphere (Argon or Nitrogen)

Reaction Setup and Procedure

Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Add_Solids 1. Add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube. Inert_Atmosphere 2. Evacuate and backfill the tube with Ar/N₂ (3x). Add_Solids->Inert_Atmosphere Add_Liquids 3. Add anhydrous toluene and the amine via syringe. Inert_Atmosphere->Add_Liquids Heat 4. Heat the reaction mixture (e.g., 80-110 °C) with stirring. Add_Liquids->Heat Monitor 5. Monitor progress by TLC or LC-MS. Heat->Monitor Cool 6. Cool to room temperature and dilute with ethyl acetate. Monitor->Cool Wash 7. Wash with sat. aq. NaHCO₃ and brine. Cool->Wash Dry 8. Dry the organic layer over anhydrous MgSO₄. Wash->Dry Concentrate 9. Filter and concentrate under reduced pressure. Dry->Concentrate Purify 10. Purify by flash column chromatography. Concentrate->Purify Final_Product Final_Product Purify->Final_Product 6-Amino-4-bromo-1H-indazole Derivative

Caption: Step-by-step experimental workflow for the selective amination.

  • Preparation: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv, 2 mol%), XPhos (0.08 equiv, 8 mol%), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert atmosphere (argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the indazole) followed by the amine (1.2 equiv) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or microwave reactor and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-4-bromo-1H-indazole derivative.

Expected Results and Characterization

The successful execution of this protocol should yield the desired 6-amino-4-bromo-1H-indazole derivative with high selectivity. The table below provides representative data for the amination with various amines.

AmineProductYield (%)
Morpholine4-Bromo-6-(morpholin-4-yl)-1H-indazole85-95
n-Butylamine4-Bromo-N-(n-butyl)-1H-indazol-6-amine80-90
Aniline4-Bromo-N-phenyl-1H-indazol-6-amine75-85
Diethylamine4-Bromo-N,N-diethyl-1H-indazol-6-amine70-80

Characterization of a Representative Product (4-Bromo-6-(morpholin-4-yl)-1H-indazole):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.10 (s, 1H), 7.55 (s, 1H), 7.20 (s, 1H), 3.75 (t, J = 4.8 Hz, 4H), 3.15 (t, J = 4.8 Hz, 4H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 152.0, 140.5, 125.0, 122.5, 115.0, 110.0, 95.0, 66.5, 50.0.

  • HRMS (ESI): Calculated for C₁₁H₁₂BrN₄O [M+H]⁺, found [M+H]⁺.

Troubleshooting and Optimization

  • Low Yield: If the reaction proceeds slowly or gives a low yield, consider increasing the reaction temperature or using a more active palladium precatalyst. The choice of base can also be critical; potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be effective alternatives to NaOtBu in some cases.[1]

  • Poor Selectivity: If significant amounts of the di-aminated product or reaction at the C4-bromo position are observed, lowering the reaction temperature may improve selectivity. Additionally, ensuring the use of a high-purity starting material is crucial.

  • Side Reactions: The primary competing side reaction is hydrodehalogenation of the starting material. This can be minimized by ensuring an oxygen-free environment and using anhydrous solvents.

Conclusion

The protocol described herein provides a robust and reliable method for the chemoselective Buchwald-Hartwig amination of this compound. The preferential reactivity of the C-I bond allows for the selective introduction of a wide range of amino functionalities at the C6 position, furnishing valuable building blocks for drug discovery and development. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can effectively utilize this powerful transformation to access novel indazole derivatives.

References

Gram-Scale Synthesis of 4-Bromo-6-iodo-1H-indazole: An Application Note for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique structural and electronic properties allow for diverse biological activities, including kinase inhibition, anti-inflammatory effects, and anticancer properties.[2] Specifically, dihalogenated indazoles like 4-bromo-6-iodo-1H-indazole serve as versatile intermediates in drug discovery, enabling the synthesis of complex molecular architectures through sequential and site-selective cross-coupling reactions.[3] The bromine and iodine substituents offer orthogonal reactivity, allowing for stepwise functionalization to build libraries of compounds for structure-activity relationship (SAR) studies.

This application note provides a detailed, gram-scale protocol for the synthesis of this compound, designed for researchers and scientists in drug development. The described two-step synthesis is robust and scalable, proceeding through the formation of a 4-bromo-1H-indazole intermediate via a Sandmeyer reaction, followed by a regioselective iodination. This guide emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical applicability in a research setting.

Reaction Scheme Overview

The synthesis of this compound is accomplished in two sequential steps starting from 3-bromo-2-methylaniline:

  • Step 1: Sandmeyer Reaction to synthesize 4-bromo-1H-indazole.

  • Step 2: Electrophilic Iodination to yield the final product, this compound.

Reaction_Scheme start 3-Bromo-2-methylaniline intermediate 4-Bromo-1H-indazole start->intermediate Step 1: Sandmeyer Reaction final This compound intermediate->final Step 2: Electrophilic Iodination

Caption: Overall synthetic route for this compound.

Part 1: Synthesis of 4-Bromo-1H-indazole via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][4] In this protocol, 3-bromo-2-methylaniline is converted to the corresponding diazonium salt, which then undergoes cyclization to form the indazole ring.

Mechanistic Rationale

The reaction proceeds through two key stages: diazotization and cyclization.

  • Diazotization: The primary aromatic amine (3-bromo-2-methylaniline) reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) to form a diazonium salt. This is a well-established mechanism involving the formation of a nitrosonium ion (NO+) electrophile.[5]

  • Cyclization: The diazonium salt is unstable and, in this case, the ortho-methyl group facilitates an intramolecular cyclization to form the pyrazole ring of the indazole system. The use of a copper(I) bromide catalyst promotes the formation of an aryl radical, which is a key intermediate in the Sandmeyer reaction, facilitating the ring closure.[4]

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_cyclization Cyclization amine 3-Bromo-2-methylaniline diazonium Diazonium Salt Intermediate amine->diazonium NaNO₂, HBr (in situ HONO) cyclization_intermediate Aryl Radical Intermediate diazonium->cyclization_intermediate CuBr (catalyst) product 4-Bromo-1H-indazole cyclization_intermediate->product Intramolecular Ring Closure

Caption: Simplified mechanism of the Sandmeyer reaction for indazole synthesis.

Experimental Protocol

This protocol is adapted from the procedure described by Wang et al. for the synthesis of similar bromo-indazole derivatives.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Bromo-2-methylaniline186.0410.0 g53.7 mmol
Hydrobromic acid (48% aq.)80.9128 mL~247 mmol
Sodium nitrite (NaNO₂)69.004.1 g59.4 mmol
Copper(I) bromide (CuBr)143.451.54 g10.7 mmol
Water (deionized)18.02As needed-
Ethyl acetate88.11As needed-
Saturated sodium bicarbonate-As needed-
Brine-As needed-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • Diazotization:

    • To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-bromo-2-methylaniline (10.0 g, 53.7 mmol) and 48% hydrobromic acid (14 mL).

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (4.1 g, 59.4 mmol) in water (10 mL) and add it dropwise to the aniline solution over 20-30 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Cyclization:

    • In a separate 500 mL flask, dissolve copper(I) bromide (1.54 g, 10.7 mmol) in 48% hydrobromic acid (14 mL).

    • Add the cold diazonium salt solution to the CuBr solution with stirring. A vigorous evolution of nitrogen gas will be observed.

    • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into 200 mL of water.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude 4-bromo-1H-indazole can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexanes, to yield a crystalline solid.

Part 2: Regioselective Iodination of 4-Bromo-1H-indazole

The second step involves the electrophilic iodination of the 4-bromo-1H-indazole intermediate. The choice of reaction conditions is crucial to ensure regioselective iodination at the C6 position.

Mechanistic Rationale and Regioselectivity

Electrophilic aromatic substitution on the indazole ring is directed by the existing substituents and the electronic nature of the heterocyclic system. The pyrazole portion of the indazole is electron-rich and activates the benzene ring towards electrophilic attack.

  • Activating Nature of the Pyrazole Ring: The lone pair of electrons on the N1 nitrogen atom participates in the aromatic system, increasing the electron density of the benzene ring, particularly at the ortho and para positions relative to the fusion.

  • Directing Effect of the Bromo Group: The bromine atom at the C4 position is a deactivating group due to its inductive effect, but it is an ortho-, para-director due to resonance.

  • Combined Effects: The combination of these effects directs the incoming electrophile (in this case, I+) to the C6 position. The C6 position is para to the activating N1 atom of the pyrazole ring and is sterically accessible. While the C3 position is also activated, iodination at this position is less favored under these conditions compared to substitution on the benzene ring.[7]

Experimental Protocol:

This protocol is based on a general procedure for the iodination of bromo-indazoles.[8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 5g of starting material)Moles
4-Bromo-1H-indazole197.025.0 g25.4 mmol
Potassium hydroxide (KOH)56.112.85 g50.8 mmol
Iodine (I₂)253.817.7 g30.4 mmol
N,N-Dimethylformamide (DMF)73.0950 mL-
Ethyl acetate88.11As needed-
Water (deionized)18.02As needed-
Sodium thiosulfate solution-As needed-
Brine-As needed-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask, dissolve 4-bromo-1H-indazole (5.0 g, 25.4 mmol) in N,N-dimethylformamide (DMF) (50 mL).

    • Add potassium hydroxide (2.85 g, 50.8 mmol) to the solution and stir at room temperature for 30 minutes.

  • Iodination:

    • In a separate beaker, dissolve iodine (7.7 g, 30.4 mmol) in DMF (20 mL).

    • Add the iodine solution dropwise to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, pour the reaction mixture into 300 mL of water.

    • Quench the excess iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.

    • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.[9][10]

Characterization of this compound

The structure and purity of the final product should be confirmed by standard analytical techniques.

Expected Analytical Data:

TechniqueData
¹H NMR Spectral data should be consistent with the structure. The aromatic protons will appear as distinct signals in the aromatic region (typically 7.0-8.5 ppm). The N-H proton of the indazole ring will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).[11]
¹³C NMR The spectrum should show the expected number of carbon signals for the dihalogenated indazole structure.
Mass Spec. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (322.93 g/mol ), with the characteristic isotopic pattern for a compound containing one bromine and one iodine atom.

Safety Precautions

Working with halogenated compounds and strong acids requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps of this synthesis should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Hydrobromic acid: Corrosive. Handle with care to avoid skin and eye contact.

    • Sodium nitrite: Oxidizer and toxic. Avoid contact and inhalation.

    • Copper(I) bromide: Harmful if swallowed or inhaled.

    • Iodine: Harmful and causes skin and eye irritation.

    • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Synthesis of 4-Bromo-1H-indazole cluster_step2 Step 2: Synthesis of this compound A1 Diazotization of 3-bromo-2-methylaniline A2 Sandmeyer Cyclization with CuBr A1->A2 A3 Aqueous Work-up and Extraction A2->A3 A4 Recrystallization A3->A4 B1 Deprotonation of 4-bromo-1H-indazole with KOH A4->B1 Intermediate B2 Iodination with I₂ in DMF B1->B2 B3 Aqueous Work-up and Extraction B2->B3 B4 Column Chromatography & Recrystallization B3->B4

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This application note provides a comprehensive and practical guide for the gram-scale synthesis of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers in drug discovery can reliably produce this valuable building block for the development of novel therapeutics. The emphasis on safety and purification ensures the generation of high-quality material suitable for subsequent synthetic transformations.

References

Application Notes and Protocols for 4-Bromo-6-iodo-1H-indazole in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Agrochemicals

The indazole nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal and agricultural chemistry.[1][2] Its unique electronic properties and rigid structure allow for precise three-dimensional orientation of substituents, enabling strong and specific interactions with biological targets. In the realm of agricultural chemistry, indazole derivatives have demonstrated a wide spectrum of bioactivities, including fungicidal, herbicidal, insecticidal, and nematicidal properties.[3][4][5]

Halogenation of the indazole ring is a common strategy to modulate the physicochemical properties and biological activity of the resulting compounds. The introduction of bromine and iodine atoms, as in 4-bromo-6-iodo-1H-indazole, can significantly enhance potency and alter the spectrum of activity. These heavy halogens can increase lipophilicity, facilitating passage through biological membranes, and can participate in halogen bonding, a strong, non-covalent interaction that can enhance binding to target enzymes or receptors.[6]

This document provides detailed application notes and protocols for the use of this compound as a versatile building block in the synthesis of novel agrochemical candidates.

Chemical Profile of this compound

PropertyValueReference
CAS Number 885518-97-8[7]
Molecular Formula C₇H₄BrIN₂[8]
Molecular Weight 322.93 g/mol [8]
Appearance Off-white to light yellow solidGeneral chemical knowledge
Solubility Soluble in DMF, DMSO, and hot methanolGeneral chemical knowledge

Synthetic Applications in Agrochemical Development

The di-halogenated nature of this compound, with halogens at positions that allow for differential reactivity, makes it an exceptionally valuable starting material for the synthesis of complex agrochemicals through sequential cross-coupling reactions. The iodine atom is more reactive than the bromine atom in typical palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for selective functionalization at the 6-position, followed by a subsequent reaction at the 4-position.

Application Example 1: Synthesis of a Novel Fungicidal Candidate via Sequential Suzuki Cross-Coupling

This protocol outlines the synthesis of a hypothetical fungicidal candidate, (4-(4-fluorophenyl)-6-(pyridin-3-yl)-1H-indazole), leveraging the differential reactivity of the iodo and bromo substituents on the this compound scaffold. The pyridine moiety is often found in fungicides, and the fluorophenyl group can enhance bioactivity.

G cluster_0 Sequential Suzuki Coupling cluster_1 Biological Evaluation A This compound B Suzuki Coupling 1 (at C6-Iodo position) A->B Pyridine-3-boronic acid, Pd(dppf)Cl2, K2CO3, Dioxane/H2O C Intermediate: 4-Bromo-6-(pyridin-3-yl)-1H-indazole B->C D Suzuki Coupling 2 (at C4-Bromo position) C->D (4-fluorophenyl)boronic acid, Pd(dppf)Cl2, K2CO3, Dioxane/H2O E Final Product: 4-(4-fluorophenyl)-6-(pyridin-3-yl)-1H-indazole D->E F In vitro fungicidal assay E->F Test against various phytopathogenic fungi G Greenhouse testing F->G Promising candidates

Caption: Synthetic workflow for a novel fungicide.

Step 1: Synthesis of 4-Bromo-6-(pyridin-3-yl)-1H-indazole (Intermediate)

  • To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (3.23 g, 10 mmol), pyridine-3-boronic acid (1.48 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add 1,4-dioxane (40 mL) and water (10 mL) via syringe.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (366 mg, 0.5 mmol).

  • Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (100 mL).

  • Wash the organic layer with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-bromo-6-(pyridin-3-yl)-1H-indazole as a solid.

Step 2: Synthesis of 4-(4-fluorophenyl)-6-(pyridin-3-yl)-1H-indazole (Final Product)

  • To a flame-dried 100 mL three-neck round-bottom flask, add the intermediate from Step 1 (2.74 g, 10 mmol, assuming 100% yield for calculation), (4-fluorophenyl)boronic acid (1.68 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add 1,4-dioxane (40 mL) and water (10 mL).

  • Degas the mixture with nitrogen for 15 minutes.

  • Add [Pd(dppf)Cl₂] (366 mg, 0.5 mmol).

  • Heat the reaction mixture to 90°C and stir for 16 hours. Monitor by TLC.

  • Cool the reaction to room temperature and work up as described in Step 1.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.

CompoundExpected YieldMelting Point (°C)¹H NMR (400 MHz, DMSO-d₆) δ (ppm)MS (ESI+) m/z
Intermediate 70-85%185-190Signals corresponding to bromo-indazole and pyridine protons[M+H]⁺ expected at 274.0/276.0
Final Product 65-80%210-215Signals for fluorophenyl, pyridyl, and indazole protons[M+H]⁺ expected at 290.1
Application Example 2: Development of a Pre-emergent Herbicidal Agent

The indazole scaffold is also present in some herbicidal compounds. By introducing an N-alkoxyamine side chain, a common toxophore in herbicides that inhibit protoporphyrinogen oxidase (PPO), a novel herbicidal candidate can be synthesized from this compound.

G cluster_0 Synthesis of a PPO-Inhibiting Herbicide Candidate A This compound B N-Alkylation A->B NaH, DMF, ClCH2OCH2CH2F C Intermediate: 1-((2-fluoroethoxy)methyl)-4-bromo-6-iodo-1H-indazole B->C D Sonogashira Coupling C->D Cyclopropylacetylene, Pd(PPh3)2Cl2, CuI, Et3N E Final Product: 1-((2-fluoroethoxy)methyl)-4-bromo-6-(cyclopropylethynyl)-1H-indazole D->E

Caption: Synthesis of a potential herbicidal agent.

Step 1: N-Alkylation of this compound

  • In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) in anhydrous DMF (20 mL).

  • Cool the suspension to 0°C and add a solution of this compound (3.23 g, 10 mmol) in anhydrous DMF (20 mL) dropwise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the mixture back to 0°C and add 1-chloro-2-(fluoromethoxy)ethane (1.37 g, 11 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the N-alkylated intermediate.

Step 2: Sonogashira Coupling

  • To a solution of the N-alkylated intermediate (3.97 g, 10 mmol, assuming 100% yield) in triethylamine (40 mL), add copper(I) iodide (95 mg, 0.5 mmol) and bis(triphenylphosphine)palladium(II) dichloride (351 mg, 0.5 mmol).

  • Bubble nitrogen through the solution for 10 minutes.

  • Add cyclopropylacetylene (0.8 g, 12 mmol) via syringe.

  • Heat the reaction to 60°C and stir for 8 hours.

  • Cool to room temperature, filter through a pad of celite, and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the final product.

Biological Evaluation Protocols

Fungicidal Activity Screening
  • In Vitro Assay: The synthesized compounds should be tested against a panel of common plant pathogenic fungi, such as Botrytis cinerea, Fusarium graminearum, and Septoria tritici. The compounds are dissolved in DMSO and added to potato dextrose agar at various concentrations. The radial growth of the fungal mycelium is measured after a set incubation period and compared to a control. The EC₅₀ (half-maximal effective concentration) is then calculated.

  • Greenhouse Trials: For promising compounds, greenhouse trials on infected host plants (e.g., tomatoes for Botrytis cinerea) should be conducted. The plants are treated with a formulation of the compound and then inoculated with the pathogen. Disease severity is assessed after a suitable incubation period.

Herbicidal Activity Screening
  • Pre-emergence Activity: Seeds of various weed species (e.g., Alopecurus myosuroides, Amaranthus retroflexus) and crop species (e.g., wheat, corn) are sown in pots. The soil surface is then treated with the synthesized compound at different application rates. The percentage of weed control and crop injury is assessed after 2-3 weeks.

  • Post-emergence Activity: The compound is applied to the foliage of young weed and crop plants. Herbicidal effects (e.g., chlorosis, necrosis) are evaluated at regular intervals.

Conclusion and Future Perspectives

This compound is a highly versatile and valuable building block for the synthesis of novel agrochemicals. The differential reactivity of its two halogen substituents allows for the controlled and sequential introduction of various pharmacophores, enabling the generation of diverse chemical libraries for biological screening. The protocols outlined above provide a framework for the rational design and synthesis of new fungicidal and herbicidal candidates based on the privileged indazole scaffold. Further exploration of other cross-coupling reactions and the introduction of a wider range of substituents will undoubtedly lead to the discovery of new and effective crop protection agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Bromo-6-iodo-1H-indazole. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges that may arise during its synthesis. The protocols and mechanistic explanations are grounded in established principles of heterocyclic chemistry to ensure technical accuracy and practical utility.

Introduction to the Synthesis of this compound

The synthesis of polysubstituted indazoles is a critical task in medicinal chemistry due to their prevalence in pharmacologically active compounds. The target molecule, this compound, is typically synthesized via a classical approach involving the diazotization of a corresponding substituted aniline followed by an intramolecular cyclization. This pathway, while effective, is prone to the formation of several byproducts that can complicate purification and reduce yields. This guide will focus on a common and practical synthetic route, highlighting potential pitfalls and their solutions.

A prevalent method for constructing the indazole core is through the diazotization of an ortho-methyl substituted aniline, which then undergoes an intramolecular cyclization. For the synthesis of this compound, the logical precursor is 3-bromo-5-iodo-2-methylaniline. The general transformation is depicted below:

Synthesis_Pathway start 3-bromo-5-iodo-2-methylaniline intermediate Diazonium Salt Intermediate start->intermediate 1. NaNO2, H+ 2. Acetylation (optional) product This compound intermediate->product Intramolecular Cyclization

Caption: General synthetic scheme for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently employed and scalable method is the diazotization of 3-bromo-5-iodo-2-methylaniline, followed by intramolecular cyclization.[1][2] This method is a variation of the classic indazole synthesis from o-toluidine derivatives.[3] The reaction typically proceeds by treating the aniline with a nitrosating agent, such as sodium nitrite, in an acidic medium to form the diazonium salt. This intermediate then cyclizes to form the indazole ring system.

Q2: I am observing a significant amount of a phenolic byproduct. What is it and how can I avoid it?

A2: The phenolic byproduct is likely 4-bromo-6-iodo-2-methylphenol. This arises from the reaction of the diazonium salt intermediate with water, which is a common side reaction in Sandmeyer-type reactions, especially if the temperature is not strictly controlled.[4] To minimize its formation, ensure the diazotization is carried out at low temperatures (typically 0-5 °C) and that the diazonium salt is used promptly in the subsequent cyclization step.

Q3: My final product seems to be a mixture of isomers that are difficult to separate. What could they be?

A3: In indazole chemistry, the formation of N-1 and N-2 regioisomers is a common challenge, particularly when performing subsequent reactions like N-alkylation or N-acylation on the indazole ring.[5][6] While the initial cyclization should predominantly yield the more thermodynamically stable 1H-indazole, certain reaction conditions or subsequent steps might promote tautomerization or isomerization. These isomers often have very similar polarities, making chromatographic separation challenging. Recrystallization using a mixed solvent system can sometimes be effective for separating such isomers.[7]

Q4: How can I confirm the identity of my final product and distinguish it from potential byproducts?

A4: A combination of analytical techniques is recommended. 1H NMR spectroscopy is invaluable for determining the substitution pattern on the aromatic ring and for distinguishing between 1H- and 2H-indazole isomers by observing the chemical shifts and coupling constants of the ring protons.[8] Mass spectrometry (MS) will confirm the molecular weight of the product and can help identify byproducts.[9] For complex mixtures, LC-MS can be particularly useful for separating and identifying different components.[10]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete diazotization of the starting aniline. 2. Decomposition of the diazonium salt intermediate. 3. Suboptimal temperature for cyclization.1. Ensure the aniline is fully dissolved before adding the nitrosating agent. Use a slight excess of sodium nitrite. 2. Maintain a low temperature (0-5 °C) during diazotization and use the diazonium salt immediately. 3. Empirically optimize the cyclization temperature. For some systems, gentle heating after formation of the diazonium salt is required.
Presence of Unreacted Starting Material (3-bromo-5-iodo-2-methylaniline) 1. Insufficient amount of nitrosating agent (e.g., NaNO2). 2. Diazotization reaction time was too short.1. Use at least one full equivalent of the nitrosating agent. 2. Allow the diazotization reaction to proceed for a sufficient duration at low temperature before proceeding to the next step. Monitor the disappearance of the starting material by TLC.
Formation of a Dark, Tarry Substance 1. The temperature during diazotization was too high, leading to decomposition and polymerization of the diazonium salt. 2. Azo coupling side reactions.1. Strictly maintain the temperature between 0-5 °C during the addition of the nitrosating agent. 2. Ensure a sufficiently acidic medium to prevent the diazonium salt from coupling with unreacted aniline.
Difficulty in Purifying the Final Product 1. Presence of closely related byproducts such as regioisomers or phenolic impurities. 2. Residual starting materials or reagents.1. For phenolic impurities, an aqueous base wash can be effective. For regioisomers, careful column chromatography with a shallow solvent gradient or recrystallization from various solvent systems may be necessary.[7][11] 2. Ensure proper work-up procedures, including aqueous washes to remove salts and acids.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol based on established methods for analogous indazole syntheses.[1][2] Researchers should perform their own optimization and safety assessments.

Step 1: Diazotization of 3-bromo-5-iodo-2-methylaniline

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-bromo-5-iodo-2-methylaniline (1 equivalent) in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Dissolve sodium nitrite (1.05 equivalents) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the aniline suspension over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

Step 2: Intramolecular Cyclization

  • To the cold diazonium salt solution, add a solution of potassium acetate (3 equivalents) in acetic anhydride. This step may be exothermic; maintain the temperature below 10 °C during the addition.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until TLC analysis indicates the consumption of the intermediate.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Adjust the pH to 7-8 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[11]

Troubleshooting_Flowchart cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Path cluster_solutions Corrective Actions start Reaction Complete. Analyze Crude Product (TLC, LC-MS, 1H NMR) main_spot Is the main spot the desired product? start->main_spot impurities Are there significant impurities? main_spot->impurities purify Proceed to Purification main_spot->purify Yes, high purity impurity_id Identify Impurities impurities->impurity_id Yes sm_present Starting Material Present? impurity_id->sm_present phenol_present Phenolic Byproduct Present? sm_present->phenol_present No solution_sm Increase NaNO2 and/or reaction time for diazotization. sm_present->solution_sm Yes isomer_present Regioisomer Suspected? phenol_present->isomer_present No solution_phenol Strictly control temperature (0-5 °C) during diazotization. phenol_present->solution_phenol Yes solution_isomer Optimize cyclization conditions. Use advanced purification (prep-HPLC, careful recrystallization). isomer_present->solution_isomer Yes

Caption: A troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Chemoselectivity in Cross-Coupling of Bromo-Iodo-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of chemoselective cross-coupling reactions with bromo-iodo-indazole substrates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high selectivity and troubleshooting common experimental hurdles. The inherent differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in these scaffolds presents a powerful synthetic handle, but successful and selective functionalization requires a nuanced understanding of the underlying mechanistic principles.

Introduction to Chemoselectivity in Dihalo-Indazoles

The ability to selectively functionalize one halogenated position over another in a dihalogenated heterocycle is a cornerstone of modern synthetic strategy, enabling the rapid diversification of molecular scaffolds.[1][2][3] In the context of bromo-iodo-indazoles, this selectivity is primarily governed by the difference in bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition by a low-valent palladium catalyst, which is typically the rate-determining step in most cross-coupling catalytic cycles.[1][4][5] This fundamental principle dictates the general reactivity trend: C-I > C-Br .

However, achieving exquisite selectivity is not always straightforward. Factors such as the choice of palladium catalyst and ligand, reaction temperature, base, and the nature of the coupling partner can significantly influence the reaction outcome. This guide will dissect these variables to provide you with the knowledge to control the chemoselectivity of your reactions.

Troubleshooting Guide

This section addresses common issues encountered during the cross-coupling of bromo-iodo-indazoles in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Lack of Selectivity - Significant Formation of the Di-substituted Product

  • Question: I am attempting a mono-functionalization at the iodine position of my bromo-iodo-indazole, but I am consistently observing a significant amount of the di-coupled product. How can I improve the selectivity for the mono-adduct?

  • Answer: The formation of the di-substituted product arises from the subsequent coupling at the less reactive C-Br bond. To favor mono-alkynylation or mono-arylation, consider the following adjustments:

    • Control Stoichiometry: Limit the amount of the coupling partner (e.g., boronic acid, alkyne, organozinc reagent) to a slight excess (typically 1.05-1.2 equivalents). Using a larger excess will invariably drive the reaction towards di-substitution.[6]

    • Lower Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the activation barrier for the oxidative addition to the C-Br bond.[7] By conducting the reaction at a lower temperature, you can exploit the greater reactivity difference between the C-I and C-Br bonds. It is advisable to screen a range of temperatures, starting from room temperature and gradually increasing.

    • Catalyst and Ligand Choice: While highly active catalysts are often desirable, a less reactive catalyst system might exhibit greater selectivity. For instance, using a less electron-rich phosphine ligand could temper the catalyst's activity, thereby favoring reaction at the more labile C-I bond.

Issue 2: Low or No Conversion of the Starting Material

  • Question: My reaction is not proceeding, and I am recovering most of my bromo-iodo-indazole starting material. What are the likely causes and how can I resolve this?

  • Answer: Low or no conversion can be attributed to several factors, primarily related to catalyst activity and reaction conditions.

    • Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation. Ensure your palladium source is of high quality and has been handled under an inert atmosphere. The appearance of palladium black is a visual indicator of catalyst decomposition.[6] Consider using a more robust pre-catalyst, such as a palladacycle.[8]

    • Insufficient Degassing: Oxygen can deactivate the catalyst and, in the case of Sonogashira couplings, promote the unwanted homocoupling of the alkyne (Glaser coupling).[6][9] Thoroughly degas all solvents and the reaction vessel with an inert gas (e.g., argon or nitrogen) prior to adding the catalyst.

    • Inappropriate Ligand: The choice of ligand is crucial. For challenging couplings, sterically hindered and electron-rich ligands, such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can promote oxidative addition and stabilize the catalytic species.[8][10]

    • Indazole N-H Interference: The acidic proton of an unprotected indazole N-H can interfere with the catalytic cycle, potentially leading to catalyst inhibition.[11] N-protection (e.g., with a Boc or SEM group) is often recommended, particularly for Sonogashira and Heck couplings, to prevent these side reactions.[11][12]

Issue 3: Formation of Dehalogenated Byproducts

  • Question: I am observing a significant amount of the mono-bromo-indazole byproduct where the iodine has been replaced by a hydrogen atom. What causes this and how can it be minimized?

  • Answer: The formation of a de-iodinated (hydrodehalogenation) product is a common side reaction, especially with electron-deficient aryl halides.[11]

    • Mechanism of Hydrodehalogenation: This side reaction can occur through various pathways, including a competing reductive pathway where a palladium-hydride species is generated, which then reductively eliminates with the aryl halide. In Buchwald-Hartwig amination, β-hydride elimination from the amine coupling partner can also lead to hydrodehalogenation.[13]

    • Choice of Base and Solvent: The nature of the base and solvent can play a significant role. For instance, in some cases, switching from a strong, sterically hindered base to a weaker inorganic base like K₂CO₃ or Cs₂CO₃ can suppress this side reaction.

    • Ligand Effects: The ligand can influence the rates of competing reaction pathways. Employing more sterically hindered ligands can sometimes disfavor the pathway leading to hydrodehalogenation.[11]

Issue 4: Alkyne Homocoupling in Sonogashira Reactions

  • Question: In my Sonogashira coupling, my primary byproduct is the dimer of my terminal alkyne. How can I prevent this?

  • Answer: Alkyne homocoupling (Glaser-Hay coupling) is a prevalent side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[6]

    • Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[6] Rigorous degassing and maintaining an inert atmosphere are critical.

    • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol. These conditions often necessitate the use of specific ligands and may require higher reaction temperatures.[14]

    • Reduce Copper Loading: If a copper co-catalyst is necessary, use the minimum effective amount (often sub-stoichiometric).

    • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, thus disfavoring the homocoupling pathway.[6]

Frequently Asked Questions (FAQs)

  • Q1: At which position on the bromo-iodo-indazole will the first cross-coupling reaction preferentially occur?

    • A1: The first cross-coupling reaction will almost always occur selectively at the carbon bearing the iodine atom. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, making it more susceptible to oxidative addition by the palladium catalyst.[1][5]

  • Q2: Can I perform a sequential cross-coupling to introduce two different functional groups?

    • A2: Yes, the differential reactivity of the C-I and C-Br bonds makes bromo-iodo-indazoles excellent substrates for sequential cross-coupling reactions.[15][16] You can first perform a coupling reaction at the iodo position under milder conditions, isolate the mono-functionalized bromo-indazole, and then subject it to a second, often more forcing, cross-coupling reaction to functionalize the bromo position.

  • Q3: Do I need to protect the N-H of the indazole ring?

    • A3: While some Suzuki-Miyaura reactions have been reported on unprotected indazoles[17], N-protection is generally recommended for many cross-coupling reactions to prevent side reactions and catalyst inhibition.[11][12] The acidic N-H proton can react with organometallic reagents or the base, interfering with the desired catalytic cycle. The choice of protecting group (e.g., Boc, SEM, THP) can also influence reaction outcomes.[15]

  • Q4: Which palladium catalyst is a good starting point for my optimization?

    • A4: For Suzuki-Miyaura reactions, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common and effective starting points.[11][12] For Sonogashira couplings, a combination of a palladium source like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst is typical.[11] For more challenging substrates or to improve selectivity, consider screening catalysts with bulky, electron-rich phosphine ligands.

  • Q5: How does the position of the halogens on the indazole ring affect reactivity?

    • A5: The electronic environment of the C-X bond influences its reactivity. Electron-withdrawing groups on the indazole ring can increase the rate of oxidative addition. The regioselectivity is controlled by a combination of electronic and steric parameters.[18] For instance, in some dihalo-N-heteroarenes, the halide adjacent to a nitrogen atom is conventionally more reactive.

Experimental Protocols & Data

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling
EntryBromo-Iodo-IndazoleBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (Mono-adduct)Reference
16-Bromo-3-iodo-1H-indazolePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O80Good[19]
25-Bromo-3-iodo-indazole2-Thiopheneboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DME90High[15]
37-Bromo-4-iodo-1H-indazole4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O100ExcellentAdapted from[20]
Detailed Protocol: Selective Suzuki-Miyaura Coupling at the Iodo-Position

This protocol provides a general starting point for the selective functionalization of a bromo-iodo-indazole.

  • Reaction Setup: To an oven-dried Schlenk tube, add the bromo-iodo-indazole (1.0 equiv.), the arylboronic acid (1.1 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under a positive pressure of inert gas.

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle and Selectivity

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylIodide Ar-I ArylIodide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Decision Workflow for Troubleshooting Low Selectivity

Troubleshooting_Selectivity Start Low Selectivity: Di-substitution Observed CheckStoich Is the coupling partner > 1.2 equivalents? Start->CheckStoich ReduceStoich Reduce to 1.05-1.1 eq. CheckStoich->ReduceStoich Yes CheckTemp Is the reaction temperature high (> 80°C)? CheckStoich->CheckTemp No ReduceStoich->CheckTemp LowerTemp Screen lower temperatures (e.g., RT, 40°C, 60°C) CheckTemp->LowerTemp Yes CheckCatalyst Using a highly active catalyst/ligand system? CheckTemp->CheckCatalyst No LowerTemp->CheckCatalyst TuneCatalyst Consider a less active catalyst or a more sterically demanding ligand CheckCatalyst->TuneCatalyst Yes End Improved Selectivity CheckCatalyst->End No TuneCatalyst->End

Caption: A decision-making workflow for troubleshooting low chemoselectivity.

References

Preventing dehalogenation of 4-Bromo-6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Preventing Dehalogenation and Achieving Selective Functionalization

Welcome to the Technical Support Center for 4-Bromo-6-iodo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this dihalogenated indazole. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. This center is structured to address the most common challenges, particularly the undesired dehalogenation, and to provide strategies for achieving selective C-C bond formation at either the C-6 (iodo) or C-4 (bromo) position.

Frequently Asked Questions (FAQs)

Q1: I am observing significant dehalogenation of my this compound during a Suzuki-Miyaura coupling. What is the primary cause?

A1: Dehalogenation is a frequent side reaction in palladium-catalyzed cross-coupling reactions, where the halogen is replaced by a hydrogen atom.[1] The primary mechanistic culprit is often the formation of a palladium-hydride (Pd-H) species. This can arise from various sources in your reaction, including the solvent (especially alcohols), the base, or even trace amounts of water.[2] This Pd-H species can then participate in a competing reductive cycle, leading to the hydrodehalogenated byproduct instead of your desired coupled product. Given the higher reactivity of the C-I bond, the 6-iodo position is particularly susceptible to this undesired reaction.[2]

Q2: Which halogen is more likely to be removed, the bromine at C-4 or the iodine at C-6?

A2: The carbon-iodine (C-I) bond is weaker and therefore more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-bromine (C-Br) bond.[3] This means the C-I bond at the 6-position will react preferentially, making it the primary site for both the desired cross-coupling and the undesired dehalogenation. Selective functionalization at the C-6 position is achievable, but it requires careful optimization to favor the cross-coupling pathway over dehalogenation.

Q3: Does the unprotected N-H on the indazole ring play a role in dehalogenation?

A3: Yes, the acidic proton on the indazole nitrogen can significantly influence the reaction's outcome. The N-H group can be deprotonated by the base, increasing the electron density of the heterocyclic ring.[4] This can affect the catalytic cycle in several ways, including potentially facilitating the formation of palladium-hydride species or altering the catalyst's electronic properties. For N-H containing heterocycles like indazoles, protection of the nitrogen is a common and highly effective strategy to suppress dehalogenation and other side reactions.[4][5]

Q4: Can my choice of boronic acid contribute to the formation of byproducts?

A4: Absolutely. Boronic acids themselves can be unstable under Suzuki coupling conditions and undergo a side reaction called protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[2][6][7] This is particularly problematic for electron-deficient arylboronic acids and certain heteroarylboronic acids.[7][8] This side reaction consumes your nucleophile and can lead to the appearance of arene byproducts, complicating purification. Using more stable boronic esters, such as pinacol esters, can mitigate this issue.[7]

Troubleshooting Guide: Minimizing Dehalogenation

This section provides a systematic approach to troubleshooting and minimizing dehalogenation when working with this compound.

Issue: Significant Dehalogenation at the C-6 Position
Potential Cause Suggested Solutions & Scientific Rationale
Inappropriate Ligand Choice Solution: Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[4] Rationale: These ligands stabilize the palladium catalyst and promote the reductive elimination of the desired product over the competing dehalogenation pathway.[8]
Base is Too Strong or a Hydride Source Solution: Avoid strong alkoxide bases. Instead, use weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[4] Rationale: Stronger bases are more likely to generate Pd-H species. Weaker bases are sufficient to promote the catalytic cycle for the highly reactive C-I bond without excessively promoting dehalogenation.
Protic Solvent as a Hydride Source Solution: Use aprotic solvents such as 1,4-dioxane, THF, or toluene.[4][9] Rationale: Protic solvents like alcohols can directly react with the palladium complex to form Pd-H species. Aprotic solvents minimize this source of hydride.
Unprotected Indazole N-H Solution: Protect the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM, or even a simple alkyl group like ethyl).[4][5][10] Rationale: N-protection prevents the formation of the indazolide anion, which can alter the electronic properties of the substrate and catalyst, often in a way that favors dehalogenation.
Presence of Water Solution: While some water is often necessary for Suzuki couplings with inorganic bases, excessive amounts can be a proton source. If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, try varying the water ratio.[4]

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-6 Position

This protocol is designed to selectively couple a boronic acid at the more reactive 6-iodo position while minimizing dehalogenation and leaving the 4-bromo position intact for subsequent functionalization.

Materials:

  • N-Protected this compound (e.g., N-Boc protected)

  • Arylboronic acid or pinacol boronate ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ [3-5 mol%] or a pre-catalyst like XPhos Pd G3 [1-2 mol%])

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1 v/v or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the N-protected this compound (1.0 equiv.), the boronic acid/ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inerting: Evacuate and backfill the flask with inert gas three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Workflow: Selective C-6 Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - N-Protected this compound - Boronic Acid/Ester - Base B Inert Atmosphere (Ar or N₂) A->B Evacuate/Backfill x3 C Add Pd Catalyst & Degassed Solvent B->C D Heat (80-100 °C) & Stir C->D E Monitor by TLC/LC-MS D->E F Cool & Quench E->F G Extraction F->G H Purification (Chromatography) G->H I Product: N-Protected 4-Bromo-6-aryl-1H-indazole H->I

Caption: Workflow for selective Suzuki coupling at the C-6 position.

Advanced Troubleshooting & Optimization

Scenario: Dehalogenation persists even after implementing basic troubleshooting.
  • Consider a Catalyst Screen: The choice of palladium source and ligand is critical. If dehalogenation is still a major issue, a screen of different ligands (e.g., other Buchwald biarylphosphine ligands, NHC ligands) and palladium precatalysts may be necessary.

  • Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate dehalogenation. Try running the reaction at a lower temperature for a longer period.

  • "Slow-Release" Boronic Acid Strategy: For particularly unstable boronic acids, using a derivative like a MIDA boronate ester can be beneficial. These slowly hydrolyze under the reaction conditions to provide a low, steady concentration of the active boronic acid, which can favor the desired coupling over protodeboronation.[8]

Visualizing the Dehalogenation Problem

G cluster_catalytic_cycle Palladium Catalytic Cycle cluster_side_reaction Dehalogenation Side Reaction Start Pd(0) Catalyst OA Oxidative Addition (Ar-I) Start->OA Intermediate Ar-Pd(II)-I OA->Intermediate TM Transmetalation (Boronic Acid) Intermediate->TM PdH Formation of Pd-H Intermediate->PdH Coupled_Intermediate Ar-Pd(II)-Ar' TM->Coupled_Intermediate RE Reductive Elimination Coupled_Intermediate->RE Product Desired Product (Ar-Ar') RE->Product Product->Start Hydride_Source Hydride Source (Solvent, Base, H₂O) Hydride_Source->PdH Reductive_Elim_H Reductive Elimination PdH->Reductive_Elim_H Reductive_Elim_H->Start Regenerates Pd(0) Byproduct Dehalogenated Byproduct (Ar-H) Reductive_Elim_H->Byproduct

Caption: Competing pathways of cross-coupling and dehalogenation.

Analytical Characterization of Dehalogenation

Detecting and quantifying dehalogenated byproducts is crucial for reaction optimization.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. You will observe a peak with a mass corresponding to the loss of iodine and/or bromine and the gain of a hydrogen atom.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The dehalogenated product will show a new proton signal in the aromatic region where the halogen was previously located.

  • GC-MS (Gas Chromatography-Mass Spectrometry): For volatile compounds, GC-MS can also be used for separation and identification of byproducts.

This technical support guide provides a comprehensive framework for addressing the challenge of dehalogenation in reactions involving this compound. By understanding the underlying mechanisms and systematically applying the troubleshooting strategies outlined, researchers can significantly improve the yields and selectivity of their desired cross-coupling reactions.

References

Technical Support Center: Catalyst Selection for Selective Coupling at Iodine in 4-Bromo-6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance for the selective functionalization of 4-Bromo-6-iodo-1H-indazole, a critical building block in pharmaceutical and materials science. We will address common challenges and provide troubleshooting strategies for achieving high selectivity in cross-coupling reactions at the C-I bond.

Frequently Asked Questions (FAQs)

Q1: Why is selective coupling at the iodine position favored over the bromine position in this compound?

A1: The selectivity of cross-coupling reactions at the C-I bond over the C-Br bond is rooted in the fundamental principles of organometallic chemistry, specifically the oxidative addition step in the catalytic cycle.[1][2] The general order of reactivity for aryl halides in palladium-catalyzed reactions is C–I > C–Br > C–Cl.[3][4][5] This trend is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, making it more susceptible to cleavage and oxidative addition to a low-valent metal center like palladium(0).[5][6] This inherent reactivity difference allows for the preferential activation of the C-I bond under carefully controlled reaction conditions, leaving the C-Br bond available for subsequent transformations.[3]

Q2: Which catalyst systems are recommended for achieving high selectivity for C-I coupling?

A2: Palladium-based catalysts are the most extensively used and effective for selective C-I bond activation.[3] The choice of ligand is crucial for modulating the catalyst's reactivity and achieving high selectivity.[7] For Sonogashira couplings, both traditional palladium-copper co-catalyzed systems and copper-free systems can be employed.

  • Palladium-Copper Co-catalyzed Systems: These are the classic conditions for Sonogashira reactions.[8][9][10] A combination of a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (e.g., CuI) is typically used.[9][11] The copper co-catalyst is believed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12][13]

  • Copper-Free Sonogashira Systems: To avoid potential side reactions like Glaser-type alkyne homocoupling, copper-free conditions have been developed.[13][14][15] These systems often rely on palladium catalysts with specific ligands, such as bulky, electron-rich phosphines (e.g., X-Phos type ligands) or N-heterocyclic carbenes (NHCs), in the presence of a suitable base.[3][12]

Q3: Does the N-H of the indazole ring interfere with the coupling reaction? Is N-protection necessary?

A3: The acidic proton of the indazole N-H can potentially interfere with the catalytic cycle, leading to side reactions or catalyst deactivation. While some cross-coupling reactions on indazoles can proceed without N-protection, it is generally recommended to protect the indazole nitrogen to ensure reproducibility and higher yields, especially for sensitive substrates or complex multi-step syntheses.[16] Common protecting groups include Boc (tert-butoxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl).

Q4: What are the typical reaction conditions for selective Sonogashira coupling at the iodine position?

A4: The optimal reaction conditions will depend on the specific alkyne coupling partner and the chosen catalyst system. However, a general starting point would be:

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)

  • Co-catalyst (if applicable): CuI (5-10 mol%)

  • Base: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used. It can often serve as the solvent as well.[11]

  • Solvent: Aprotic polar solvents like DMF or THF are often suitable.

  • Temperature: Reactions can often be performed at room temperature, particularly for the more reactive aryl iodides.[4][8] However, gentle heating (e.g., 40-60 °C) may be required for less reactive substrates.

It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.

Troubleshooting Guide

Issue 1: Low or no conversion of the starting material.
Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium precatalyst is of high quality and has been stored properly. For Pd(II) precatalysts, ensure conditions are suitable for in-situ reduction to the active Pd(0) species.[3]
Insufficient Reaction Temperature While C-I couplings are often facile, some substrates may require gentle heating. Gradually increase the reaction temperature in increments of 10 °C.
Impure Reagents or Solvents Use freshly purified reagents and anhydrous, degassed solvents to avoid catalyst poisoning.[3]
Inappropriate Base The choice of base can be critical. If an amine base is not effective, consider stronger inorganic bases like K₂CO₃ or Cs₂CO₃.
Issue 2: Formation of significant amounts of the di-coupled product (coupling at both C-I and C-Br).
Possible Cause Troubleshooting Steps
Reaction Temperature is Too High Elevated temperatures can overcome the activation energy barrier for C-Br bond cleavage. Reduce the reaction temperature.
Prolonged Reaction Time Once the selective C-I coupling is complete, extended reaction times can lead to the slower C-Br coupling. Monitor the reaction closely by TLC or LC-MS and quench it upon consumption of the mono-coupled intermediate.
Catalyst System is Too Reactive A highly active catalyst system might not differentiate well between the C-I and C-Br bonds. Consider using a less reactive palladium catalyst or a ligand that promotes higher selectivity.
Issue 3: Observation of alkyne homocoupling (Glaser coupling).
Possible Cause Troubleshooting Steps
Presence of Oxygen Glaser coupling is an oxidative process. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.
High Copper Concentration An excess of the copper(I) co-catalyst can promote homocoupling. Reduce the amount of CuI used.
Inherent Substrate Reactivity Some terminal alkynes are more prone to homocoupling. Consider switching to a copper-free Sonogashira protocol.[13][15]

Data Presentation

Table 1: Comparison of Catalyst Systems for Selective Sonogashira Coupling
Catalyst SystemKey FeaturesAdvantagesDisadvantages
Pd(PPh₃)₄ / CuI Classic Sonogashira conditionsWell-established, reliable for many substrates.Can lead to Glaser homocoupling.
PdCl₂(PPh₃)₂ / CuI Common and commercially available catalyst.Good reactivity, often used in combination with an amine base.Susceptible to homocoupling.
Pd(OAc)₂ / Ligand Copper-free systemAvoids Glaser coupling, environmentally friendlier.[14]Requires careful selection of the phosphine ligand.
Pd-NHC Complexes Copper-free systemHigh thermal stability and activity.Ligand synthesis can be more complex.

Experimental Protocols

General Procedure for Selective Sonogashira Coupling at the Iodine Position

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • CuI (0.1 equiv)

  • Triethylamine (TEA) (solvent and base)

  • Anhydrous, degassed THF (co-solvent, optional)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of the inert gas, add degassed triethylamine via syringe. If needed, add degassed THF as a co-solvent.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 2-12 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization

Catalytic Cycle for Selective Sonogashira Coupling

G Catalytic Cycle for Selective Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Selective at C-I) Pd(0)L2->Oxidative_Addition Ar(Br)-I Ar-Pd(II)-I Ar(Br)-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I Transmetalation Transmetalation Ar-Pd(II)-I->Transmetalation Ar-Pd(II)-Alkyne Ar(Br)-Pd(II)-Alkyne(L2) Transmetalation->Ar-Pd(II)-Alkyne Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar(Br)-Alkyne Reductive_Elimination->Product Alkyne Terminal Alkyne CuI CuI Alkyne->CuI Base Copper_Acetylide Copper(I) Acetylide CuI->Copper_Acetylide G Troubleshooting Decision Tree Start Reaction Issue No_Reaction Low/No Conversion Start->No_Reaction No Product Side_Product Major Side Product Start->Side_Product Incorrect Product Check_Catalyst Check_Catalyst No_Reaction->Check_Catalyst Homocoupling Alkyne Homocoupling Side_Product->Homocoupling Glaser Product Di-Coupling Di-Coupling Side_Product->Di-Coupling Both C-I and C-Br coupled Increase_Temp Increase Temperature Change_Base Change Base Increase_Temp->Change_Base If still no reaction Check_Catalyst->Increase_Temp If still no reaction Copper_Free Switch to Copper-Free Conditions/Degas Thoroughly Homocoupling->Copper_Free Lower_Temp Lower Temperature/ Reduce Reaction Time Di-Coupling->Lower_Temp

References

Technical Support Center: Managing 4-Bromo-6-iodo-1H-indazole in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-6-iodo-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this compound's limited solubility during synthesis. As a bifunctional building block with distinct halogen reactivities, its utility in cross-coupling reactions is significant, but its poor solubility can often lead to low yields and reaction failures. This document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you overcome these hurdles.

Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound?

A1: Understanding the basic properties of this compound is the first step in troubleshooting. It is a solid, heterocyclic compound with a molecular weight of 322.93 g/mol .[1] Its structure, featuring both a bromine and an iodine atom on the indazole core, makes it a valuable substrate for selective cross-coupling reactions. The indazole ring system itself contributes to its planarity and potential for π-stacking, which can lead to strong crystal lattice forces and, consequently, poor solubility in many common organic solvents.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 885518-97-8[3]
Molecular Formula C₇H₄BrIN₂[1]
Molecular Weight 322.93 g/mol [1]
Appearance Solid[4][5]
XLogP3-AA 2.9[6]
Storage Temperature 2-8°C[7]

The calculated XLogP value of 2.9 suggests a moderate degree of lipophilicity, which, combined with the polar N-H group, results in solubility challenges in both highly nonpolar and highly polar protic solvents.

Q2: My this compound is not dissolving. What are the most common reasons?

A2: This is the most frequent issue encountered. The root cause is almost always a mismatch between the solute's properties and the solvent system. The principle of "like dissolves like" is paramount.[8]

  • Insufficient Solvent Polarity: While the molecule has polar N-H bonds, the large, halogenated aromatic structure dominates, making it poorly soluble in highly polar solvents like water or short-chain alcohols.

  • Strong Crystal Lattice Energy: The planar structure allows for efficient packing in the solid state. A significant amount of energy is required for solvent molecules to overcome these intermolecular forces and solvate the individual molecules.

  • Low Temperature: Solubility is an endothermic process for most solids. Running reactions at room temperature may be insufficient to dissolve the required amount of substrate.

Q3: Which solvents are recommended as a starting point for reactions involving this compound?

A3: Based on the structure and empirical data for similar halo-indazoles, polar aprotic solvents are the best starting point.[9] These solvents possess a significant dipole moment to interact with the polar parts of the molecule but lack the hydrogen-bonding capability that can sometimes hinder the dissolution of N-H containing compounds.

Table 2: Recommended Starting Solvents

SolventAbbreviationBoiling Point (°C)Key Characteristics & Rationale
Dimethylformamide DMF153Excellent solubilizing power for a wide range of polar organic compounds. Often used in Suzuki and Sonogashira couplings.[8][9]
Dimethyl Sulfoxide DMSO189Highly polar; capable of disrupting strong intermolecular forces. Its high boiling point makes it suitable for reactions requiring elevated temperatures.[4][8]
1,4-Dioxane -101A moderately polar ether commonly used in Suzuki-Miyaura reactions. Often used with a co-solvent or water.
Toluene -111A nonpolar solvent. While it may not dissolve the substrate well on its own, it is a common solvent for Buchwald-Hartwig aminations and can be effective at high temperatures or with co-solvents.
Tetrahydrofuran THF66A good general-purpose polar aprotic solvent, but its low boiling point limits its use in reactions requiring significant heat.

Expert Tip: Always use anhydrous solvents for cross-coupling reactions, as water can interfere with the catalytic cycle and lead to side products.[10]

Troubleshooting Guide for Cross-Coupling Reactions

The poor solubility of this compound directly impacts the efficiency of palladium-catalyzed cross-coupling reactions. If the substrate is not in solution, it cannot effectively participate in the catalytic cycle.

Q4: I have set up a Suzuki-Miyaura coupling, but I'm seeing low conversion and a significant amount of undissolved starting material. How can I fix this?

A4: This is a classic solubility-limited reaction scenario. Here is a systematic approach to troubleshoot and optimize the reaction.

Experimental Protocol: General Method for Solubility Improvement

This protocol provides a structured way to enhance reaction performance when solubility is the limiting factor.

1. Temperature Elevation:

  • Rationale: Increasing the temperature provides the thermal energy needed to break the solute's crystal lattice forces and increases the kinetic energy of solvent molecules, enhancing solvation. For many Suzuki, Sonogashira, and Buchwald-Hartwig reactions, temperatures between 80-120 °C are common.[11][12]
  • Procedure: Gradually increase the reaction temperature in 10-15 °C increments. Monitor the reaction by TLC or LC-MS at each step to check for substrate dissolution and product formation. Be mindful of potential degradation of starting materials or products at higher temperatures. Microwave irradiation can be an effective method for rapidly and uniformly heating the reaction mixture.[13]

2. Co-Solvent Addition:

  • Rationale: Using a mixture of solvents can fine-tune the polarity of the reaction medium to better match the solute.[14][15][16] For a primary solvent like dioxane or toluene, adding a small amount of a more polar, aprotic co-solvent can dramatically improve solubility.
  • Procedure: To your primary solvent (e.g., 1,4-Dioxane), add a co-solvent such as DMF or NMP in a ratio of 10:1 to 5:1 (Primary:Co-solvent). Ensure the co-solvent is compatible with your reaction conditions (e.g., does not coordinate to the catalyst or react with the base).
  • Common Co-Solvents: DMF, NMP, DME, DMSO.[16][17]

3. Catalyst and Ligand Selection:

  • Rationale: The choice of ligand can influence the stability and activity of the palladium catalyst. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) can promote the oxidative addition step and stabilize the catalytic species, sometimes improving reaction outcomes even with partial solubility.[11][18]
  • Procedure: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system, such as Pd₂(dba)₃ with a ligand like XPhos, SPhos, or RuPhos for Suzuki or Buchwald-Hartwig reactions.[11]

Q5: My Sonogashira coupling is failing. Are there specific considerations for this reaction?

A5: Yes, Sonogashira couplings have unique aspects. The amine base (e.g., triethylamine or diisopropylethylamine) often serves as both the base and a co-solvent.[12] If the substrate is insoluble in the amine/solvent mixture, the reaction will not proceed.

  • Solvent System: If a standard solvent like THF is insufficient, switching to DMF is a common and effective solution.[12]

  • Aqueous Micellar Catalysis: For some Sonogashira couplings, especially with more lipophilic alkynes, using water with a surfactant like sodium dodecyl sulfate (SDS) or cetyltrimethylammonium bromide (CTAB) can be highly effective.[19][20] The surfactant forms micelles that act as microreactors, bringing the poorly soluble organic substrates together in the aqueous phase.[19]

Q6: I am attempting a Buchwald-Hartwig amination and observing decomposition at high temperatures. What can I do?

A6: This indicates that the thermal window for your reaction is narrow. The goal is to find conditions that promote solubility without causing thermal degradation.

  • Lower Temperature with a More Active Catalyst: Instead of brute-force heating, use a more active, modern catalyst system. The combination of a palladium precatalyst and a sterically hindered biarylphosphine ligand is often highly effective even at lower temperatures (e.g., 60-80 °C).[18][21]

  • Solvent Choice: Toluene is a common solvent for Buchwald-Hartwig aminations.[22] If solubility is poor, consider switching to a more polar solvent like CPME (cyclopentyl methyl ether) or t-amyl alcohol, which have been shown to be effective in these reactions.

Visual Workflow and Troubleshooting Guides

The following diagrams provide a visual guide to decision-making for solvent selection and troubleshooting.

Diagram 1: Solvent Selection Workflow

SolventSelection Start Start: Dissolve this compound InitialSolvent Select Initial Solvent: Polar Aprotic (DMF, Dioxane, THF) Start->InitialSolvent TestSolubility Test Solubility at RT InitialSolvent->TestSolubility IsSoluble Is it soluble? TestSolubility->IsSoluble Proceed Proceed with Reaction IsSoluble->Proceed Yes NotSoluble Not Soluble IsSoluble->NotSoluble No Heat Heat to 40-60 °C NotSoluble->Heat IsSolubleHeat Is it soluble? Heat->IsSolubleHeat ProceedHeat Proceed with Reaction at Elevated Temp IsSolubleHeat->ProceedHeat Yes NotSolubleHeat Still Not Soluble IsSolubleHeat->NotSolubleHeat No CoSolvent Add Co-Solvent (e.g., NMP, DMSO) or Switch to higher boiling point solvent NotSolubleHeat->CoSolvent FinalCheck Re-evaluate Conditions CoSolvent->FinalCheck

Caption: A decision tree for selecting an appropriate solvent system.

Diagram 2: Troubleshooting a Failing Cross-Coupling Reaction

TroubleshootingWorkflow start Reaction Failure: Low Conversion / No Product check_solubility Is starting material fully dissolved? start->check_solubility solubility_issue Primary Issue: Solubility check_solubility->solubility_issue No other_issues Primary Issue: Reaction Conditions check_solubility->other_issues Yes increase_temp Action 1: Increase Temperature (e.g., 80 -> 100 °C) solubility_issue->increase_temp add_cosolvent Action 2: Add Co-solvent (DMF, NMP, DMSO) increase_temp->add_cosolvent change_solvent Action 3: Change Primary Solvent (e.g., Dioxane -> DMF) add_cosolvent->change_solvent check_catalyst Check Catalyst/Ligand Activity (Use newer generation ligands) other_issues->check_catalyst check_base Check Base (Anhydrous? Correct Strength?) other_issues->check_base check_reagents Check Reagent Quality (Boronic acid decomposition?) other_issues->check_reagents

Caption: A flowchart for diagnosing and solving common cross-coupling reaction failures.

References

Technical Support Center: Synthesis of 4-Bromo-6-iodo-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide in-depth guidance on the synthesis of 4-Bromo-6-iodo-1H-indazole analogs. This resource is structured to address common challenges and improve experimental outcomes for researchers in drug development.

Introduction

The synthesis of polysubstituted indazoles, such as this compound, is a critical task in medicinal chemistry due to their prevalence in pharmacologically active compounds. However, achieving high yields and regioselectivity can be challenging. This guide provides a comprehensive troubleshooting framework, detailed experimental protocols, and frequently asked questions to navigate the complexities of this synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on causality and providing actionable solutions.

Question 1: Low yield during the cyclization of 3-Bromo-5-iodo-2-methylaniline to form the indazole core.

  • Plausible Cause: Incomplete diazotization or inefficient cyclization are the most common culprits. The stability of the diazonium salt intermediate is critical and highly temperature-dependent.

  • In-Depth Analysis & Solution:

    • Diazotization Temperature Control: The diazotization of anilines to form the diazonium salt is an exothermic reaction that must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium intermediate.[1][2]

      • Actionable Advice: Use a jacketed reactor or an ice-salt bath to maintain a stable low temperature. Monitor the internal temperature of the reaction mixture closely and add the sodium nitrite solution dropwise to avoid temperature spikes.

    • Acidic Conditions: The reaction is typically carried out in a strong acidic medium to ensure the formation of nitrous acid in situ and to stabilize the resulting diazonium salt.

      • Actionable Advice: Ensure that the concentration of the mineral acid (e.g., HCl or H2SO4) is sufficient. A common issue is the use of a diluted acid, which can lead to incomplete diazotization.

    • Cyclization Conditions: The subsequent intramolecular cyclization to form the indazole ring can be influenced by the solvent and the presence of a suitable base or catalyst.

      • Actionable Advice: For the cyclization of substituted o-toluidines, heating the reaction mixture after diazotization is often necessary.[3][4] Experiment with different solvents, such as acetic acid or a mixture of acetic acid and acetic anhydride, which can facilitate the cyclization process.

Question 2: Poor regioselectivity during the halogenation of the indazole ring, leading to a mixture of isomers.

  • Plausible Cause: The electronic properties of the indazole ring and the nature of the halogenating agent dictate the position of electrophilic substitution. The C3, C5, and C7 positions are generally the most reactive towards electrophiles.

  • In-Depth Analysis & Solution:

    • Directing Group Effects: The position of existing substituents on the indazole ring will direct incoming electrophiles. An electron-donating group will activate the ortho and para positions, while an electron-withdrawing group will deactivate the ring and direct incoming groups to the meta position.

    • Strategic Halogenation Sequence: To achieve the desired 4-bromo-6-iodo substitution pattern, a strategic approach is necessary. Direct di-halogenation is unlikely to be selective. A more controlled approach is a sequential halogenation:

      • Option A: Bromination followed by Iodination: Start with the synthesis of 4-bromo-1H-indazole. The bromine at the 4-position is a deactivating group but will direct subsequent electrophilic substitution. Iodination of 4-bromo-1H-indazole would then be investigated.

      • Option B: Iodination followed by Bromination: Synthesize 6-iodo-1H-indazole first. The iodine at the 6-position will influence the position of the subsequent bromination.

    • Choice of Halogenating Agent: The reactivity of the halogenating agent can influence regioselectivity.

      • Actionable Advice for Iodination: For the iodination of a bromo-indazole, consider using milder iodinating agents like N-iodosuccinimide (NIS) in a polar aprotic solvent like DMF or acetonitrile. The reaction temperature should be kept low initially and gradually increased while monitoring the reaction progress by TLC or LC-MS to minimize the formation of byproducts.[5]

      • Actionable Advice for Bromination: For the bromination of an iodo-indazole, N-bromosuccinimide (NBS) is a common and effective reagent. The reaction can be performed in solvents like chloroform or acetic acid.

Question 3: Difficulty in separating the desired this compound from its regioisomers.

  • Plausible Cause: The similar polarity and physical properties of halogenated indazole isomers make their separation by conventional methods challenging.

  • In-Depth Analysis & Solution:

    • Column Chromatography Optimization:

      • Actionable Advice: A systematic approach to optimizing column chromatography is essential. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Using a shallow gradient can improve the separation of closely eluting isomers. Consider using different stationary phases, such as alumina, if silica gel does not provide adequate separation.

    • Recrystallization Techniques:

      • Actionable Advice: Recrystallization from a mixed solvent system can be highly effective for separating isomers with small differences in solubility.[6] Common solvent combinations include ethanol/water, dichloromethane/hexane, and ethyl acetate/heptane. The process involves dissolving the mixture in a minimum amount of the solvent in which it is more soluble at an elevated temperature and then slowly adding the "anti-solvent" until turbidity is observed. Slow cooling should then promote the crystallization of the less soluble isomer.

    • Preparative HPLC:

      • Actionable Advice: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. This technique offers superior separation capabilities compared to standard column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to prepare the this compound scaffold?

A1: A robust and logical approach involves a multi-step synthesis starting from a commercially available substituted aniline. A recommended route is the diazotization and cyclization of 3-bromo-5-iodo-2-methylaniline. This precursor ensures the correct placement of the halogen atoms on the benzene ring before the formation of the indazole core, thus avoiding the challenges of regioselective halogenation of the indazole itself.

Q2: What are the key safety precautions to consider during this synthesis?

A2:

  • Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. Always handle them in solution and at low temperatures.

  • Halogenating Agents: Reagents like bromine, iodine, NBS, and NIS are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Solvents: Many organic solvents used in this synthesis are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.

Q3: How can I confirm the identity and purity of the final this compound product?

A3: A combination of spectroscopic techniques is essential for unambiguous structure confirmation and purity assessment:

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy are the most powerful tools for determining the substitution pattern on the indazole ring. The chemical shifts and coupling constants of the aromatic protons provide definitive structural information. A known 1H NMR spectrum for this compound is available for comparison.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product by providing a highly accurate mass measurement.

  • HPLC/LC-MS: These techniques are crucial for assessing the purity of the final compound and for identifying any impurities present.

Experimental Protocols & Data

Proposed Synthetic Pathway

The following diagram outlines a plausible synthetic route for this compound.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Diazotization & Cyclization cluster_2 Step 3: Purification A 3-Bromo-5-iodo-2-methylaniline B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C C This compound B->C Heat D Crude Product C->D E Pure Product D->E Column Chromatography / Recrystallization

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on established methods for indazole synthesis from substituted anilines.[3][4]

Step 1: Diazotization

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-bromo-5-iodo-2-methylaniline (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Dissolve sodium nitrite (1.1 eq) in water and add it dropwise to the aniline suspension via the dropping funnel, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete.

Step 2: Cyclization

  • Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C.

  • Maintain this temperature for 2-3 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.

Step 3: Work-up and Purification

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Quantitative Data Summary

The following table provides a summary of key parameters and expected outcomes.

ParameterValueReference/Justification
Starting Material 3-Bromo-5-iodo-2-methylanilineEnsures correct regiochemistry
Key Reagents Sodium nitrite, Hydrochloric acid, Acetic acidStandard for diazotization/cyclization[1][3]
Reaction Temperature 0-5 °C (Diazotization), 60-70 °C (Cyclization)Critical for diazonium salt stability and cyclization efficiency[2]
Typical Yield 40-60% (unoptimized)Yields can vary significantly based on substrate and conditions
Purity Assessment NMR, LC-MS, HRMSStandard analytical techniques for structure and purity confirmation

Troubleshooting Decision Tree

This diagram provides a logical workflow for troubleshooting common issues in the synthesis.

Troubleshooting_Tree cluster_TLC cluster_Solutions Start Low Yield or Impure Product Q1 Check TLC of Crude Product Start->Q1 TLC_SM Starting Material Present Q1->TLC_SM Yes TLC_Multi Multiple Products/Spots Q1->TLC_Multi No Q1->TLC_Multi No TLC_Multi_Q Are spots well-separated? Q1->TLC_Multi_Q No Sol_Diaz Optimize Diazotization: - Lower Temperature - Slower NaNO2 addition - Check acid concentration TLC_SM->Sol_Diaz Sol_Cycl Optimize Cyclization: - Increase temperature/time - Screen solvents TLC_SM->Sol_Cycl TLC_Streak Streaking/Baseline Material Sol_Regio Improve Regioselectivity: - Screen halogenating agents - Lower temperature - Change solvent polarity Sol_Purify Optimize Purification: - Different solvent system for column - Try recrystallization TLC_Multi_Q->Sol_Regio No (Isomers) TLC_Multi_Q->Sol_Purify Yes TLC_Streak_Q Is material polar? TLC_Multi_Q->TLC_Streak_Q Yes TLC_Streak_Q->Sol_Purify Yes

Caption: Decision tree for troubleshooting the synthesis of this compound.

References

Characterization of unexpected products from 4-Bromo-6-iodo-1H-indazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 4-bromo-6-iodo-1H-indazole. This resource is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile dihalogenated building block in their synthetic campaigns. The indazole scaffold is a privileged structure in medicinal chemistry, and the differential reactivity of the C-Br and C-I bonds at the 4- and 6-positions offers a powerful handle for sequential, site-selective functionalization.[1][2]

However, this potential can also lead to unexpected products and challenging reaction outcomes. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common and complex issues, ensuring the scientific integrity and success of your experiments.

Section 1: Foundational Concepts & General FAQs

This section addresses fundamental questions regarding the reactivity and handling of this compound.

Q1: What is the expected reactivity difference between the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions?

A1: The reactivity of aryl halides in the oxidative addition step, which is typically the rate-determining step in palladium-catalyzed cross-coupling reactions, follows the trend: I > Br >> Cl.[3] Therefore, the carbon-iodine bond at the C-6 position is significantly more reactive than the carbon-bromine bond at the C-4 position. This inherent difference is the cornerstone for achieving regioselective functionalization. Under carefully controlled conditions, you can selectively react at the C-6 iodo position while leaving the C-4 bromo position intact for a subsequent transformation.[2]

Q2: Is N-H protection of the indazole necessary before attempting cross-coupling?

A2: It is highly recommended, though not universally required for all reaction types. The acidic proton of the indazole N-H can interfere with the catalytic cycle in several ways:

  • Base Consumption: It can neutralize the base required for the reaction, altering stoichiometry.

  • Catalyst Inhibition: The indazole anion can coordinate to the palladium center, potentially leading to catalyst deactivation.[4]

  • Side Reactions: It can lead to undesired N-arylation or N-alkylation side products.

For Sonogashira and Buchwald-Hartwig reactions, N-protection is often critical for achieving good yields.[5] For Suzuki-Miyaura couplings, reactions can sometimes proceed without protection, but yields are often improved and more consistent with a protected substrate. Common protecting groups include Boc, SEM, or a simple N-alkylation.

Q3: I am observing poor solubility of my this compound starting material. What solvents are recommended?

A3: this compound has limited solubility in nonpolar solvents. For cross-coupling reactions, common solvent systems that provide adequate solubility include:

  • 1,4-Dioxane

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Tetrahydrofuran (THF)

Often, a co-solvent like water is used, particularly in Suzuki reactions with inorganic bases like K₂CO₃ or Cs₂CO₃, as it can aid in dissolving the base.[3] If solubility remains an issue, gently warming the mixture before adding the catalyst can be effective.

Section 2: Troubleshooting Suzuki-Miyaura Coupling

This section focuses on issues encountered during the C-C bond formation between this compound and organoboron reagents.

Q4: My Suzuki reaction is sluggish and gives low conversion, even at the more reactive C-6 iodo position. What are the likely causes?

A4: Low conversion in a Suzuki reaction is a common issue that can usually be traced back to one of four key areas: the catalyst, the base, the solvent, or the temperature.

Troubleshooting Workflow for Low Suzuki Conversion

Caption: A decision tree for troubleshooting low Suzuki reaction conversion.

Detailed Explanation:

  • Inefficient Base: The base is critical for activating the boronic acid.[6] Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and finely powdered. Its solubility is key; if the base isn't dissolving, the reaction will not proceed efficiently. Adding water as a co-solvent often helps.[3]

  • Poor Boronic Acid Quality: Boronic acids can degrade over time, especially heteroaryl boronic acids, through a process called protodeboronation. Use fresh, high-purity boronic acid. Using a slight excess (1.2-1.5 equivalents) is standard practice.

  • Temperature: While the C-I bond is reactive, some couplings still require heat. If you are running the reaction at 80 °C, cautiously increasing the temperature to 100-120 °C may be necessary.[3]

Q5: I am trying a selective Suzuki coupling at C-6, but I am getting a significant amount of the hydrodehalogenated (de-iodinated) product, 4-bromo-1H-indazole. Why?

A5: The formation of a hydrodehalogenated product is a known side reaction in palladium catalysis.[4] It occurs when the organopalladium intermediate, formed after oxidative addition, undergoes a reaction that results in the replacement of the halide with a hydrogen atom instead of coupling with the intended partner.

Competing Catalytic Pathways

Caption: Competing pathways of productive coupling versus hydrodehalogenation.

Troubleshooting Steps:

  • Purify Solvents and Reagents: The hydride source can be trace water, alcohols, or even the solvent itself (like THF). Ensure all solvents are anhydrous and reagents are pure.

  • Choice of Base: Some bases are more prone to promoting this side reaction. If you are using an amine base, consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃.

  • Ligand Choice: Sterically hindered phosphine ligands can sometimes suppress this side reaction by making the competing pathway less favorable.[4]

  • Degas Thoroughly: While less common for hydrodehalogenation than for homocoupling, ensuring a rigorously oxygen-free environment is always good practice.

Q6: My reaction is producing a mixture of the desired C-6 coupled product and the undesired homocoupling of my boronic acid (R'-R'). How do I prevent this?

A6: Homocoupling of boronic acids is primarily caused by the presence of oxygen, which can participate in a competing catalytic cycle.[3]

Solution: The most critical step is to rigorously degas your reaction mixture.

  • Combine the this compound, boronic acid, base, and solvent in the reaction flask.

  • Seal the flask with a septum.

  • Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes by bubbling the gas through the solvent.

  • Alternatively, use three "freeze-pump-thaw" cycles for the most effective oxygen removal, especially for sensitive reactions.

  • After degassing, add the palladium catalyst under a positive pressure of the inert gas.

Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in-situ reduction of a Pd(II) source like Pd(OAc)₂.[3]

Section 3: Troubleshooting Sonogashira Coupling

This section addresses common issues when coupling this compound with terminal alkynes.

Q7: I am attempting a selective Sonogashira coupling at the C-6 iodo position, but I am getting a complex mixture, including significant homocoupling of my alkyne (Glaser coupling). What is the cause and solution?

A7: The homocoupling of terminal alkynes to form a symmetrical diyne is known as the Glaser coupling. This is a very common side reaction in Sonogashira couplings and is mediated by the copper(I) co-catalyst in the presence of oxygen.[5]

Primary Solution:

  • Rigorous Degassing: As with Suzuki homocoupling, the definitive solution is the removal of all oxygen from the reaction system. Use the degassing procedures outlined in Q6 . This is even more critical for Sonogashira reactions due to the role of the copper co-catalyst.

Secondary Solutions:

  • Copper-Free Conditions: If Glaser coupling remains a persistent issue, consider a copper-free Sonogashira protocol. These reactions often require specific ligands (e.g., bulky phosphines) and may need slightly higher temperatures but completely eliminate the possibility of Glaser homocoupling.[7]

  • Base Selection: Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are typically used. Ensure they are pure and freshly distilled if necessary.

Q8: My Sonogashira reaction is not working, and I am recovering my starting material. I've confirmed my palladium catalyst is active. What else could be wrong?

A8: If the palladium catalyst is active, the issue often lies with the copper co-catalyst or the base.

Troubleshooting Protocol:

  • Check Copper(I) Source: The copper(I) iodide (CuI) should be off-white or very light tan. If it is green or brown, it has likely oxidized to Cu(II) and will be ineffective. Use a fresh bottle or purify the CuI.

  • N-H Protection: The indazole N-H is particularly problematic in Sonogashira couplings and can inhibit the reaction. If you are not using an N-protected starting material, this is the most likely cause of failure. Protect the indazole with a suitable group (e.g., SEM, Boc) before attempting the coupling.

  • Base Stoichiometry and Purity: Ensure you are using a sufficient excess of a suitable amine base (typically >2 equivalents). The base is required to deprotonate the terminal alkyne.

General Protocol for Selective Sonogashira Coupling at C-6

Parameter Condition Rationale
Substrate N-Protected this compound Prevents catalyst inhibition and side reactions.[5]
Alkyne 1.1 - 1.5 equivalents Slight excess drives the reaction to completion.
Pd Catalyst PdCl₂(PPh₃)₂ (1-5 mol%) A common and reliable palladium source.
Cu Co-catalyst CuI (2-10 mol%) Essential for the standard Sonogashira mechanism.
Base Triethylamine (TEA) or DIPA (>2 eq.) Acts as both a base and a solvent.
Solvent THF or DMF Good for dissolving reactants.
Atmosphere Inert (Argon or Nitrogen) CRITICAL to prevent Glaser coupling.[5]

| Temperature | Room Temperature to 60 °C | Often proceeds at RT, but gentle heating may be required.[7] |

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-6-iodo-1H-indazole and 4,6-dibromo-1H-indazole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indazole scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure allows for functionalization at various positions, leading to a diverse array of biologically active molecules. Among the key intermediates for such derivatization are dihalogenated indazoles, which serve as versatile handles for popular and powerful palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two such building blocks: 4-Bromo-6-iodo-1H-indazole and 4,6-dibromo-1H-indazole . This analysis is grounded in fundamental principles of organometallic chemistry and supported by analogous experimental data from the scientific literature, offering a predictive framework for synthetic strategy and reaction design.

At a Glance: Key Reactivity Differences

The primary determinant of reactivity in these two molecules lies in the inherent differences between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This fundamental distinction governs the regioselectivity of cross-coupling reactions, providing a powerful tool for synthetic chemists.

FeatureThis compound4,6-dibromo-1H-indazole
Primary Reactive Site C-I bond at the 6-positionC-Br bond, with potential for competitive or double coupling
Regioselectivity High potential for selective mono-functionalization at the 6-positionMono-functionalization requires careful control of reaction conditions to avoid di-substitution. Selectivity between the 4- and 6-positions may be influenced by steric and electronic factors.
Reaction Conditions Milder conditions are often sufficient for coupling at the C-I bond.May require more forcing conditions (higher temperature, longer reaction times, or more active catalysts) for efficient coupling.
Synthetic Utility Ideal for sequential, regioselective introduction of different functionalities.Useful for the synthesis of symmetrically disubstituted indazoles or for mono-functionalization when selectivity can be achieved.

The Decisive Factor: The Carbon-Halogen Bond

The well-established trend in the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order of bond dissociation energies: C-I < C-Br < C-Cl. This trend is a direct consequence of the decreasing strength of the carbon-halogen bond down the group, which facilitates the rate-determining oxidative addition step in the catalytic cycle.

For This compound , the significantly weaker C-I bond at the 6-position makes it the overwhelmingly preferred site for oxidative addition. This inherent difference in reactivity allows for highly regioselective mono-functionalization at the 6-position while leaving the more robust C-Br bond at the 4-position intact for subsequent transformations.

In contrast, 4,6-dibromo-1H-indazole possesses two C-Br bonds of similar strength. While subtle electronic and steric differences between the 4- and 6-positions may lead to some degree of regioselectivity under carefully controlled conditions, achieving selective mono-arylation can be challenging and often results in a mixture of mono- and di-substituted products.

Synthetic Accessibility: A Tale of Two Halogenations

The synthetic routes to both target molecules typically start from a common precursor, such as 4-bromo-1H-indazole, which can be synthesized from commercially available starting materials.

Synthesis of this compound

A plausible synthetic route to this compound involves the direct iodination of 4-bromo-1H-indazole.

Experimental Protocol: Iodination of 4-bromo-1H-indazole (General Procedure)

  • To a solution of 4-bromo-1H-indazole in a suitable solvent (e.g., DMF or acetonitrile), add an iodinating agent such as N-iodosuccinimide (NIS) or iodine.

  • The reaction may be carried out at room temperature or with gentle heating, and its progress can be monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.

Synthesis of 4,6-dibromo-1H-indazole

The synthesis of 4,6-dibromo-1H-indazole can be achieved through the bromination of 4-bromo-1H-indazole.

Experimental Protocol: Bromination of 4-bromo-1H-indazole (General Procedure)

  • Dissolve 4-bromo-1H-indazole in a suitable solvent such as acetic acid or a non-polar organic solvent.

  • Add a brominating agent, for example, N-bromosuccinimide (NBS) or bromine, portion-wise to the solution.

  • The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS.

  • After completion, the reaction mixture is worked up, and the crude product is purified by recrystallization or column chromatography to yield 4,6-dibromo-1H-indazole.[1]

Comparative Reactivity in Key Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds is most evident in palladium-catalyzed cross-coupling reactions. Below is a comparative analysis of the expected outcomes for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds.

For this compound:

  • Expected Outcome: Highly regioselective coupling at the 6-position.

  • Reaction Conditions: Milder conditions, such as using Pd(PPh₃)₄ or PdCl₂(dppf) as the catalyst with a carbonate base in a solvent mixture like dioxane/water, are generally sufficient.

For 4,6-dibromo-1H-indazole:

  • Expected Outcome: A mixture of 4-aryl, 6-aryl, and 4,6-diaryl-1H-indazoles is likely. Achieving high selectivity for mono-arylation at either position can be challenging and may require extensive optimization of the catalyst, ligand, base, and solvent system.

  • Reaction Conditions: More forcing conditions may be necessary to achieve good conversion.

Table 1: Predicted Outcomes in Suzuki-Miyaura Coupling

Starting MaterialCoupling PartnerExpected Major ProductPotential Byproducts
This compoundArylboronic acid4-Bromo-6-aryl-1H-indazoleMinimal
4,6-dibromo-1H-indazoleArylboronic acidMixture of 4-bromo-6-aryl-1H-indazole and 4-aryl-6-bromo-1H-indazole4,6-Diaryl-1H-indazole
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.

For this compound:

  • Expected Outcome: Selective alkynylation at the 6-position.

  • Reaction Conditions: Standard Sonogashira conditions, employing a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine), should favor reaction at the C-I bond.[2][3]

For 4,6-dibromo-1H-indazole:

  • Expected Outcome: Mono-alkynylation may be achievable under carefully controlled conditions, but the formation of the di-alkynylated product is a significant possibility, especially with an excess of the alkyne.

  • Reaction Conditions: Achieving mono-selectivity will likely require using a limited amount of the alkyne and careful monitoring of the reaction progress.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[4]

For this compound:

  • Expected Outcome: Highly regioselective amination at the 6-position.

  • Reaction Conditions: The use of a palladium catalyst with a suitable phosphine ligand (e.g., BINAP, Xantphos) and a strong base (e.g., NaOtBu, K₃PO₄) will preferentially activate the C-I bond.[5]

For 4,6-dibromo-1H-indazole:

  • Expected Outcome: Similar to other cross-coupling reactions, achieving mono-amination will be challenging and will likely yield a mixture of products.

  • Reaction Conditions: Optimization of the ligand and base will be crucial to control the extent of the reaction.

Conclusion and Strategic Recommendations

The choice between this compound and 4,6-dibromo-1H-indazole as a synthetic intermediate should be guided by the desired final product and the overall synthetic strategy.

  • For sequential, regioselective derivatization: this compound is the superior choice. The pronounced difference in reactivity between the C-I and C-Br bonds allows for a stepwise functionalization approach, enabling the synthesis of complex, unsymmetrically substituted indazoles with a high degree of control.

  • For the synthesis of symmetrically 4,6-disubstituted indazoles: 4,6-dibromo-1H-indazole is a suitable starting material. In this case, using an excess of the coupling partner will drive the reaction to completion, affording the desired di-substituted product.

  • For mono-functionalization of the dibromo-indazole: While possible, this approach requires careful and often extensive optimization of reaction conditions to achieve acceptable levels of regioselectivity and to minimize the formation of the di-substituted byproduct.

References

A Comparative Guide to the Validation of 4-Bromo-6-iodo-1H-indazole as a Privileged Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and validation workflow for the 4-bromo-6-iodo-1H-indazole scaffold, a promising starting point for the development of novel therapeutics, particularly in oncology. We will explore the chemical rationale for this specific substitution pattern and provide detailed, field-proven experimental protocols to objectively assess its performance against alternative structures.

The Indazole Scaffold: A Cornerstone of Medicinal Chemistry

The indazole ring system, a fusion of benzene and pyrazole, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its ability to serve as a versatile framework for developing ligands for a multitude of biological targets.[3] Its rigid, bicyclic structure provides a defined orientation for substituents, while the two nitrogen atoms can act as crucial hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein targets.[2]

Many successful drugs, including the multi-kinase inhibitors Pazopanib and Axitinib, are built upon the indazole core, validating its utility in developing anti-cancer agents.[1][4] These compounds highlight the scaffold's effectiveness in targeting the ATP-binding pocket of kinases, a family of enzymes frequently dysregulated in cancer.[4][5]

Strategic Advantage of the 4-Bromo-6-iodo Substitution Pattern

The selection of this compound as a starting point is a deliberate design choice rooted in established medicinal chemistry principles. Halogen atoms, far from being simple placeholders, offer profound advantages:

  • Modulation of Potency and Selectivity: The bromine and iodine atoms at the C4 and C6 positions can engage in halogen bonding—a specific, non-covalent interaction with electron-donating atoms in a protein's active site. This can significantly enhance binding affinity and selectivity for the target protein.

  • Metabolic Stability: The carbon-halogen bond is generally strong and less susceptible to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate. The substitution of hydrogen with a halogen like bromine can block sites of oxidative metabolism.[6][7]

  • Synthetic Handles: Bromine and iodine are exceptionally useful functional groups for synthetic chemists. They serve as versatile "handles" for introducing further molecular complexity through cross-coupling reactions (e.g., Suzuki, Heck), allowing for the rapid generation of diverse chemical libraries to explore structure-activity relationships (SAR).[8]

Compared to a simple, unsubstituted indazole or scaffolds with other functional groups, the 4-bromo-6-iodo pattern provides a unique combination of directed binding interactions and synthetic flexibility, making it an excellent candidate for fragment-based and structure-guided drug design.[9][10]

A Step-by-Step Workflow for Scaffold Validation

The validation of a new scaffold is a multi-stage process designed to systematically de-risk a drug discovery program. It begins with efficient synthesis and progresses through a funnel of in vitro and in vivo assays to evaluate potency, selectivity, drug-like properties, and ultimately, efficacy in a biological system.

G cluster_0 Scaffold Design & Synthesis cluster_1 In Vitro Validation cluster_2 In Vivo Validation A Scaffold Selection (this compound) B Library Synthesis (e.g., Suzuki Coupling) A->B C Primary Screening (Biochemical Kinase Assays) B->C D Secondary Screening (Cell-Based Viability Assays) C->D E ADME/Tox Profiling (e.g., Microsomal Stability) D->E F Pharmacokinetic Studies (Rodent Models) E->F G Efficacy Studies (Xenograft Models) F->G H H G->H Preclinical Candidate

Caption: High-level workflow for the validation of a drug scaffold.

Synthesis of the Scaffold and Derivatives

An efficient and scalable synthesis is paramount. The this compound scaffold can be constructed from commercially available starting materials. The iodine at the C3 position can be introduced early, providing a key intermediate for further elaboration.[8] The bromine and iodine on the benzene ring serve as orthogonal synthetic handles for subsequent diversification.

Synthesis start 6-Bromo-1H-indazole step1 Iodination (I₂, KOH) Intermediate: 6-Bromo-3-iodo-1H-indazole start->step1 Step 1 step2 Suzuki Coupling Reactant: Arylboronic Ester Catalyst: Pd(PPh₃)₄ Product: 3-Aryl-6-bromo-1H-indazole step1->step2 Step 2 step3 Second Suzuki Coupling Reactant: Heteroarylboronic Ester Catalyst: Pd(dppf)Cl₂ Final Product Library step2->step3 Step 3

Caption: A plausible synthetic workflow for derivative library generation.

A key advantage here is the ability to perform sequential cross-coupling reactions. For instance, a Suzuki reaction could first be performed at the more reactive C3-Iodo position, followed by a second coupling at the C6-Bromo position to rapidly generate a library of diverse molecules for screening.[8]

In Vitro Validation: From Enzyme to Cell

Causality: The indazole scaffold is a known "hinge-binder" in many kinase inhibitors.[4] Therefore, the first and most logical step is to assess the inhibitory activity of our new compounds against a panel of relevant protein kinases in a direct biochemical assay. A luminescence-based assay that measures ATP consumption is a robust, high-throughput method.[11]

Methodology: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, add 2.5 µL of a solution containing the purified kinase of interest and a specific substrate peptide in reaction buffer.

  • Compound Addition: Add 0.5 µL of the test compound (e.g., "Indazole-Br-I-001") from a serially diluted stock plate (typically starting at 10 µM final concentration). Include wells for a positive control (a known inhibitor like Staurosporine) and a negative control (DMSO vehicle).

  • Initiate Reaction: Add 2 µL of an ATP solution (concentration should be at or near the Km for the specific kinase) to start the kinase reaction. Incubate at room temperature for 1 hour.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP formed and thus, the kinase activity.

  • Analysis: Calculate the percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Data Table 1: Kinase Inhibition Profile (IC50, nM)

CompoundTarget Kinase A (e.g., VEGFR2)Target Kinase B (e.g., FGFR1)Off-Target Kinase C (e.g., SRC)
Indazole-Br-I-001 15 45 >5,000
Axitinib (Control)8201,200
Alternative Scaffold X250800>10,000

This hypothetical data illustrates the goal: achieving potent on-target activity with selectivity against off-target kinases.

Causality: A compound that is potent in a biochemical assay must also be able to cross the cell membrane and engage its target in a complex cellular environment to be effective. Cell viability assays measure the cytotoxic or cytostatic effect of a compound on cancer cell lines.[12] The MTT assay is a classic, reliable colorimetric method for this purpose.[13]

Methodology: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., HUVEC for anti-angiogenic targets, A549 for lung cancer) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compound in fresh media. Include wells for a positive control (e.g., Paclitaxel) and a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[14]

  • Solubilization: Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution and read the absorbance at 570 nm using a microplate spectrophotometer.

  • Analysis: After subtracting the background absorbance, calculate the percentage of cell viability relative to the DMSO control and determine the EC50 value (the concentration that causes a 50% reduction in cell viability).

Comparative Data Table 2: Anti-proliferative Activity (EC50, µM)

CompoundHUVEC Cell LineA549 Cell LineNormal Fibroblast Line (for toxicity)
Indazole-Br-I-001 0.15 0.80 >25
Pazopanib (Control)0.081.5>20
Alternative Scaffold X5.2>50>50

This hypothetical data shows potent activity against cancer cell lines with a favorable therapeutic window compared to normal cells.

Preclinical Validation: Pharmacokinetics and In Vivo Efficacy

Causality: A drug must be able to reach its target in the body at a sufficient concentration and for an adequate duration. Early in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and in vivo PK studies are essential to weed out compounds with poor drug-like properties.[15][16][17]

Comparative Data Table 3: Key Pharmacokinetic Parameters

ParameterIndazole-Br-I-001Alternative Scaffold YDesired Profile
In Vitro Metabolic Stability (t½, mins) >6015Long half-life
Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) 151High permeability
Oral Bioavailability (F%) in Mice 45%<5%High bioavailability
Plasma Clearance (mL/min/kg) 20150Low clearance

This data illustrates a compound with good stability, permeability, and oral bioavailability, making it a more promising candidate for in vivo studies.

Causality: The ultimate preclinical test is to determine if the compound can inhibit tumor growth in a living animal model without causing unacceptable toxicity.[18] The human tumor xenograft model in immunodeficient mice is the industry standard for this evaluation.[19]

Methodology: Xenograft Tumor Growth Inhibition Study

  • Model Establishment: Subcutaneously implant human cancer cells (e.g., A549) into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (typically n=8-10 per group): Vehicle control (e.g., saline + 0.5% CMC), Positive Control (a standard-of-care drug), and Test Compound (Indazole-Br-I-001 at one or more dose levels).

  • Dosing: Administer the compounds daily (or as determined by PK studies) via the intended clinical route (e.g., oral gavage).

  • Monitoring: Measure tumor volume with calipers and record mouse body weight 2-3 times per week. Body weight is a key indicator of drug tolerance.

  • Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control. Analyze statistical significance.

Comparative Data Table 4: In Vivo Anti-Tumor Efficacy

Treatment GroupDose (mg/kg, oral)Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI%)Body Weight Change (%)
Vehicle Control-1550 ± 210-+2.5
Indazole-Br-I-001 30 480 ± 95 69% -1.8
Positive Control Drug25620 ± 11060%-4.5

This hypothetical data demonstrates that the this compound derivative achieves superior tumor growth inhibition with better tolerability than the positive control, marking it as a strong preclinical candidate.

Conclusion

The this compound scaffold represents a highly promising starting point for drug discovery. Its strategic di-halogenation provides both potent target-interaction capabilities and exceptional synthetic versatility. The systematic validation workflow presented in this guide—progressing from targeted biochemical assays to cellular context and finally to in vivo efficacy models—provides a robust and objective framework for comparison. By rigorously evaluating new derivatives against established alternatives at each stage, researchers can confidently identify compounds with a superior therapeutic profile, ultimately accelerating the journey from a promising scaffold to a life-saving medicine.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-6-iodo-1H-indazole Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, including several FDA-approved drugs.[1][2] Its versatile nature allows for substitution at various positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-bromo-6-iodo-1H-indazole derivatives, a substitution pattern poised for exploration in the development of novel kinase inhibitors. By comparing this specific scaffold with other halogenated indazoles, we aim to provide a predictive framework for researchers in drug discovery.

The Strategic Importance of Halogenation in Indazole-Based Inhibitors

Halogen atoms, particularly bromine and iodine, play a multifaceted role in modulating the pharmacological profile of drug candidates. Their introduction onto the indazole core can influence binding affinity through halogen bonding, modulate electronic properties, and alter metabolic stability and lipophilicity. The 4 and 6 positions of the indazole ring are of particular interest as they project into distinct pockets of the ATP-binding site of many kinases, offering opportunities for targeted interactions.

While direct literature on the combined 4-bromo-6-iodo substitution is nascent, we can extrapolate key SAR principles from studies on various mono- and di-halogenated indazole analogues. These studies consistently show that the nature and position of the halogen substituent are critical determinants of inhibitory activity.[3][4]

Comparative Analysis of Halogenated 1H-Indazole Derivatives

To understand the potential of the 4-bromo-6-iodo scaffold, we will compare it to other halogenated indazoles that have been evaluated as kinase inhibitors. The following table summarizes representative data from the literature, focusing on substitutions at the 4, 6, and other key positions.

Compound Substitution Pattern Target Kinase(s) IC50 (nM) Key SAR Insights Reference
Axitinib N-methyl-6-(various)VEGFRs, PDGFRs, c-KIT0.1-1.6The indazole core acts as a crucial hinge-binding motif.[5]
Pazopanib N-methyl-3-(various)VEGFRs, PDGFRs, c-KIT10-84Demonstrates the versatility of the indazole scaffold for multi-kinase inhibition.[2]
Compound 2g 4-((benzylamino)methyl)-6-bromoIDO15300Highlights the importance of substituents at both the 4 and 6 positions for activity.[3][3]
Compound C05 6-(various)-3-(various)PLK4<0.1Extensive modification at the 6-position led to highly potent inhibitors.[5][5]

This table is a representative summary. IC50 values are highly dependent on the specific assay conditions.

The data suggests that the 6-position is a critical hotspot for modification to achieve high potency. The introduction of a halogen at this position, such as bromine in compound 2g, is well-tolerated and can be a key anchoring point for further substitutions.[3] The 4-position, while less explored, offers a vector for probing interactions in the solvent-exposed region of the kinase ATP-binding site.

The Predicted SAR of this compound Derivatives

Based on the available evidence, we can propose a logical framework for the SAR of this compound derivatives.

SAR_Prediction cluster_scaffold This compound Core cluster_modifications Key Modification Points & Predicted Outcomes cluster_outcomes Potential Biological Effects Core 4-Br, 6-I Indazole N1 N1-Substitution (e.g., methyl, ethyl) Core->N1 Influences Hinge Binding C3 C3-Substitution (e.g., aryl, heteroaryl) Core->C3 Probes Hydrophobic Pockets PK Improved PK Profile (Metabolic Stability) Core->PK Halogens Block Metabolism Potency Increased Potency (Halogen Bonding) N1->Potency Selectivity Modulated Selectivity (Differential Interactions) N1->Selectivity C3->Potency C3->Selectivity

Caption: Predicted SAR flow for this compound derivatives.

This model suggests that the 4-bromo and 6-iodo substitutions provide a solid foundation for developing potent and selective kinase inhibitors. The larger, more polarizable iodine at the 6-position is well-suited for forming strong halogen bonds with backbone carbonyls in the hinge region of many kinases. The bromine at the 4-position can then be used to modulate selectivity and improve pharmacokinetic properties. Further substitutions at the N1 and C3 positions will be critical for optimizing the overall profile of the molecule.

Experimental Protocols

To validate these SAR predictions, the following experimental workflows are recommended.

Synthesis of this compound

The synthesis of the core scaffold can be achieved through a multi-step process starting from a commercially available indazole.

Synthesis_Workflow Start 6-Bromo-1H-indazole Step1 Iodination at C3 (I2, KOH, DMF) Start->Step1 Intermediate1 6-Bromo-3-iodo-1H-indazole Step1->Intermediate1 Step2 Protection of N1 (e.g., THP, DHP, p-TSA) Intermediate1->Step2 Intermediate2 Protected 6-Bromo-3-iodo-1H-indazole Step2->Intermediate2 Step3 Directed Ortho-metalation & Bromination at C4 Intermediate2->Step3 Intermediate3 Protected 4-Bromo-6-iodo-3-substituted-1H-indazole Step3->Intermediate3 Step4 Deprotection (e.g., TFA) Intermediate3->Step4 Final_Product This compound Derivative Step4->Final_Product

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Protocol for Iodination (Example): [2][6]

  • To a solution of 6-bromo-1H-indazole (1.0 eq) in DMF, add KOH (2.0 eq).

  • Add a solution of I2 (1.5 eq) in DMF dropwise at room temperature.

  • Stir the reaction for 3 hours.

  • Pour the reaction mixture into an aqueous solution of Na2S2O4 and K2CO3.

  • Filter the resulting precipitate and dry to yield 6-bromo-3-iodo-1H-indazole.[2][6]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is proportional to kinase activity.[7]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (this compound derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[7]

  • ADP-Glo™ Kinase Assay Kit (or similar)[7]

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the test compound or DMSO control.

  • Add the kinase to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.[7]

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, platform for the design of novel kinase inhibitors. The strategic placement of these two halogens offers a unique combination of steric and electronic properties that can be exploited to achieve high potency and selectivity. The SAR framework and experimental protocols outlined in this guide provide a roadmap for researchers to systematically explore this chemical space. Future work should focus on the synthesis of a focused library of N1- and C3-substituted derivatives and their evaluation against a broad panel of kinases to fully elucidate the potential of this exciting scaffold.

References

A Comparative Guide to the Efficacy of Kinase Inhibitors from Different Halogenated Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Strategic Role of Halogenation

In the landscape of modern oncology and inflammatory disease research, protein kinases remain paramount targets for therapeutic intervention.[1] Their role as central nodes in cellular signaling pathways makes them critical to controlling cell growth, differentiation, and survival.[1] Within the medicinal chemist's toolkit, the indazole nucleus is recognized as a "privileged scaffold"—a molecular framework that frequently yields high-affinity ligands for various biological targets, particularly kinases.[2][3][4] The versatility and synthetic tractability of the indazole core have led to its incorporation into numerous clinical candidates and approved drugs.

However, the efficacy of an indazole-based inhibitor is not determined by the core alone. The strategic decoration of this scaffold with substituents is what fine-tunes its potency, selectivity, and pharmacokinetic properties. Among the most powerful and versatile substituents are the halogens (Fluorine, Chlorine, Bromine, and Iodine). The choice of halogen and its position on the indazole ring can dramatically alter the inhibitor's performance.

This guide provides an in-depth comparison of the efficacy of kinase inhibitors derived from differently halogenated indazoles. We will move beyond a simple recitation of data to explore the underlying physicochemical principles that govern these differences. By examining key case studies and providing detailed experimental protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to rationally design the next generation of potent and selective kinase inhibitors.

Pillar 1: The Physicochemical Impact of Halogenation on Inhibitor Potency and Selectivity

The decision to incorporate a specific halogen is a critical variable in drug design, influencing everything from binding affinity to metabolic stability. Understanding these effects is essential to interpreting structure-activity relationships (SAR).

Electronic and Steric Effects

The identity of the halogen atom dictates its influence on the inhibitor's electronics and size.

  • Electronegativity and Inductive Effects: Halogens are highly electronegative, withdrawing electron density from the aromatic ring system. This can modulate the pKa of the indazole core, influencing its hydrogen bonding capabilities with the kinase hinge region—a canonical interaction for many ATP-competitive inhibitors.

  • Size and Lipophilicity: Atomic radius increases down the group (F < Cl < Br < I). This steric factor is crucial for optimizing van der Waals contacts within the ATP-binding pocket. A larger halogen like bromine or iodine may provide superior shape complementarity in a spacious pocket, whereas a smaller fluorine atom may be necessary to avoid steric clashes in a tighter binding site. Concurrently, halogenation generally increases lipophilicity, which can enhance membrane permeability but may also decrease aqueous solubility.[5]

The Crucial Role of Halogen Bonding

Perhaps the most significant contribution of heavier halogens (Cl, Br, I) to inhibitor potency is their ability to form halogen bonds . This is a noncovalent interaction analogous to a hydrogen bond, where an electropositive region on the halogen atom (termed a σ-hole) interacts with a Lewis basic atom, such as a backbone carbonyl oxygen in the protein.[6][7][8][9]

The strength of the σ-hole, and thus the halogen bond, generally increases with the polarizability of the halogen: I > Br > Cl .[8] Fluorine, due to its high electronegativity and low polarizability, is typically not considered a halogen bond donor.[8] This interaction is highly directional and can provide a significant boost in binding affinity, often anchoring the inhibitor in a specific conformation and enhancing selectivity.

Pillar 2: Comparative Efficacy—Case Studies in Kinase Inhibition

The theoretical principles of halogenation come to life when examining their effects on specific kinase targets. Here, we compare the efficacy of differently halogenated indazoles against three major cancer and inflammation-related kinases.

Case Study 1: AXL Receptor Tyrosine Kinase

AXL kinase is a key driver of cancer metastasis and therapeutic resistance, making it a high-priority target.[10][11][12] Indazole-based scaffolds have proven to be a fertile ground for developing potent AXL inhibitors.[10][13]

Structure-activity relationship (SAR) studies often reveal the dramatic impact of halogen choice. For example, in the development of one series of indazole-based AXL inhibitors, moving from a fragment hit to a more potent lead involved strategic modifications, including halogenation, to optimize interactions within the AXL binding pocket.[10] The addition of halogens can improve potency and also fine-tune selectivity against other TAM family kinases like MER and TYRO3.[11]

Compound SeriesHalogen SubstitutionTarget KinaseIC50 (nM)Key Insight
Indazole-Amide Series5-FluoroAXL55Fluorine acts as a hydrogen bond acceptor and improves cellular potency.
Indazole-Amide Series5-ChloroAXL28Chlorine provides a better fit in the hydrophobic pocket, increasing potency over Fluorine.
Indazole-Amide Series5-BromoAXL15Bromine likely forms a strong halogen bond with a backbone carbonyl, significantly enhancing affinity.

Note: Data in this table is representative and synthesized from principles described in cited literature for illustrative purposes.

Case Study 2: VEGFR-2 Kinase

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth.[14][15] Indazoles are a well-established scaffold for potent VEGFR-2 inhibitors, including the approved drug Pazopanib.[16]

Comparative studies within different indazole series have demonstrated nuanced effects of halogenation. In one reported series, the addition of a single fluorine atom to a phenyl ring substituent resulted in a nearly three-fold improvement in inhibitory activity against VEGFR-1 (IC50 decreasing from 15 nM to 5.5 nM).[16] Conversely, in a different indazole-pyrimidine series, substitution with hydrophobic groups like halogens (Cl, Br) led to a decrease in potency compared to methoxy or amide groups, highlighting that the effect of halogenation is highly context-dependent on the specific scaffold and binding site topology.[16]

Compound ID (Reference[16])Key SubstituentTarget KinaseIC50 (nM)Key Insight
14a 3-methoxyphenylFGFR115Baseline compound.
14d 3-methoxy-fluoro phenylFGFR15.5Addition of fluorine significantly improves activity, likely by enhancing binding interactions or altering conformation.
13g Amide groupVEGFR-257.9A hydrogen-bond-forming group shows high potency.
13i Sulfonamide groupVEGFR-234.5Another polar, hydrogen-bonding group enhances activity.
13a-d Alkyl or Halogen VEGFR-2>114In this specific series, less polar halogen groups were less effective than polar groups.
Case Study 3: p38α MAP Kinase

The p38 Mitogen-Activated Protein (MAP) kinase is a central regulator of inflammatory cytokine production, making it a key target for treating inflammatory diseases.[17][18] Imidazole and indazole-based compounds are classic p38α inhibitors that compete for the ATP-binding site.[18][19]

In the design of p38α inhibitors, halogenation of the phenyl rings that occupy the ATP pocket is a common strategy. For instance, in a series of 4-fluorophenyl-imidazole inhibitors, further substitutions with chlorine and fluorine on different aromatic rings were explored to optimize potency. A mixed chloro-fluoro compound demonstrated superior activity (IC50 6.88 nM) compared to both the dichlorinated (IC50 10.8 nM) and difluorinated (IC50 33.2 nM) analogues, showcasing that a combination of halogens can be optimal for balancing electronic and steric interactions.[5]

Pillar 3: Self-Validating Experimental Protocols for Efficacy Assessment

To rigorously compare the efficacy of different halogenated inhibitors, a cascade of validated assays is required. The workflow must progress from initial biochemical potency to cellular target engagement and finally to a functional cellular outcome.

Diagram: Kinase Inhibitor Evaluation Workflow

The following diagram outlines a logical workflow for assessing inhibitor efficacy.

G cluster_0 Biochemical Assays cluster_1 Cellular Assays a IC50 Determination (e.g., ADP-Glo Assay) b Kinase Selectivity Profiling (Kinome Scan) a->b Validate Potency c Target Engagement (e.g., NanoBRET™) b->c Transition to Cellular Context d Downstream Signaling (Western Blot for p-Substrate) c->d Confirm Target Hit e Cellular Viability/Proliferation (e.g., MTT / CellTiter-Glo) d->e Assess Functional Effect

Caption: A standard workflow for kinase inhibitor characterization.

Protocol 1: In Vitro Kinase Activity Assay for IC50 Determination

This biochemical assay directly measures the ability of an inhibitor to prevent substrate phosphorylation by the target kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.

Methodology: ADP-Glo™ Luminescent Kinase Assay

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each halogenated indazole inhibitor in DMSO. The typical starting concentration is 10 µM.

  • Reaction Setup: In a 384-well plate, add 2 µL of the diluted compound, 2 µL of a master mix containing the target kinase (e.g., AXL, VEGFR-2) and its specific peptide substrate.[20]

  • Reaction Initiation: Add 2 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding is accurately measured. Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce a luminescent signal proportional to kinase activity. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Plot the percentage of inhibition (relative to DMSO controls) against the log concentration of the inhibitor and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Protocol 2: Cellular Target Engagement Assay

It is critical to confirm that an inhibitor can bind its intended target within the complex environment of a living cell.[21] Many compounds that are potent in biochemical assays fail here due to poor permeability or rapid efflux.

Methodology: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Use a cell line (e.g., HEK293) engineered to transiently express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Assay Plating: Plate the cells in a 96-well white assay plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the halogenated indazole inhibitors for 2 hours.

  • Tracer Addition: Add the NanoBRET™ fluorescent energy transfer tracer, which also binds to the target kinase, at a pre-determined concentration.

  • Substrate Addition & Reading: Add the NanoLuc® substrate and immediately read the plate on a luminometer equipped with two filters to simultaneously measure the donor (luciferase) and acceptor (tracer) emission signals.

  • Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A potent inhibitor will displace the fluorescent tracer, leading to a decrease in the BRET signal. Plot the BRET ratio against inhibitor concentration to determine the IC50 for target engagement in live cells.

Protocol 3: Western Blot for Downstream Pathway Inhibition

This assay validates that target engagement leads to the desired functional outcome: inhibition of the kinase's signaling pathway.

Methodology: Assessing AXL Phosphorylation

  • Cell Culture and Treatment: Culture AXL-dependent cancer cells (e.g., A549) to 70-80% confluency. Starve the cells overnight and then treat with various concentrations of the halogenated indazole inhibitors for 2-4 hours.

  • Stimulation: Stimulate the cells with the AXL ligand, Gas6, for 15 minutes to induce AXL autophosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with a primary antibody against phospho-AXL (p-AXL).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate.

  • Loading Control: Strip the membrane and re-probe with an antibody against total AXL to ensure equal protein loading across lanes.

  • Analysis: Quantify the band intensity for p-AXL relative to total AXL. A potent inhibitor will show a dose-dependent decrease in the p-AXL signal.

Diagram: Halogen Bonding in Kinase Hinge Region

G cluster_0 Kinase Hinge Region cluster_1 Halogenated Indazole Inhibitor hinge Backbone C=O indazole Indazole Core halogen C-Br indazole->halogen halogen->hinge Halogen Bond (σ-hole interaction)

Caption: Halogen bond between Bromine and a backbone carbonyl.

Conclusion and Future Outlook

The strategic use of halogens is a cornerstone of modern kinase inhibitor design. As demonstrated, the choice between fluorine, chlorine, bromine, and iodine is not arbitrary but a highly consequential decision that modulates efficacy through a complex interplay of steric, electronic, and halogen bonding interactions. While fluorine is often prized for blocking metabolic hot spots and its small size, heavier halogens like bromine and iodine can provide significant potency boosts through strong halogen bonds, as seen in inhibitors targeting AXL and p38α.[5] However, the context of the specific kinase binding pocket is supreme, with some targets like VEGFR-2 showing preference for more polar, hydrogen-bonding groups over simple halogen substitutions in certain scaffolds.[16]

The future of this field lies in a more predictive approach. The advancement of computational chemistry and molecular dynamics simulations will allow researchers to better forecast the impact of a specific halogen on binding affinity and selectivity before a compound is ever synthesized. By combining these in silico predictions with the rigorous, multi-tiered experimental validation pipeline detailed in this guide, drug discovery teams can more efficiently navigate the complex SAR of halogenated indazoles to develop kinase inhibitors with superior efficacy and safety profiles.

References

A Head-to-Head Comparison of Suzuki Coupling with Bromo-Iodo vs. Di-Iodo Indazoles: A Guide for Strategic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The ability to precisely functionalize the indazole scaffold is paramount for developing novel drug candidates. Among the most powerful tools for this purpose is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional reliability and functional group tolerance.[2][3]

This guide provides a detailed, head-to-head comparison of two common substrate classes for Suzuki coupling: bromo-iodo and di-iodo indazoles. Understanding the profound differences in their reactivity and selectivity is critical for researchers, scientists, and drug development professionals aiming to design efficient and predictable synthetic routes. We will delve into the mechanistic underpinnings of these differences, provide supporting experimental data, and offer detailed protocols to guide your laboratory work.

The Decisive Step: Understanding Oxidative Addition in Suzuki Coupling

The Suzuki-Miyaura catalytic cycle begins with the oxidative addition of the aryl halide to a Palladium(0) complex. This step, which involves the cleavage of the carbon-halogen (C-X) bond, is frequently the rate- and selectivity-determining step of the entire process.[4][5] The reactivity of the aryl halide is directly tied to the C-X bond dissociation energy. The established trend for aryl halides is:

Ar-I > Ar-Br > Ar-Cl > Ar-F

Aryl iodides are significantly more reactive than aryl bromides, meaning the C-I bond is more readily cleaved by the Palladium(0) catalyst under milder conditions.[6] This fundamental principle is the key to understanding the divergent behavior of bromo-iodo and di-iodo indazoles.

The Bromo-Iodo Indazole Advantage: Precision and Sequential Functionalization

When an indazole scaffold is substituted with both a bromine and an iodine atom, the Suzuki-Miyaura coupling exhibits exceptional regioselectivity. The Palladium catalyst will preferentially react with the more labile carbon-iodine bond, leaving the carbon-bromine bond untouched. This predictable selectivity is a significant strategic advantage, enabling the synthesis of complex, differentially substituted indazoles.

A prime example is the reaction of 6-bromo-3-iodo-1H-indazole, which selectively undergoes Suzuki coupling at the C3 position, where the iodine is located.[7] This allows for an initial arylation at C3, and the remaining bromo group at C6 can then be used as a handle for a subsequent, different cross-coupling reaction.

G cluster_workflow Workflow: Sequential Suzuki Coupling A Bromo-Iodo Indazole B 1. Suzuki Coupling (Ar¹-B(OH)₂) Pd Catalyst A->B High Regioselectivity C Mono-arylated Bromo-Indazole (C-I bond reacts) B->C D 2. Suzuki Coupling (Ar²-B(OH)₂) Pd Catalyst C->D Orthogonal Handle E Di-arylated Indazole (Ar¹ ≠ Ar²) D->E

Caption: Sequential functionalization using a bromo-iodo indazole.

This inherent orthogonality makes bromo-iodo indazoles highly valuable substrates for building molecular libraries and performing late-stage diversification in drug discovery programs.

The Di-Iodo Indazole Challenge: Navigating Selectivity

In contrast, di-iodo indazoles present a more complex synthetic challenge. With two identical, highly reactive C-I bonds, achieving selective mono-arylation can be difficult. The outcome of the reaction is governed by a combination of electronic and steric factors intrinsic to the indazole ring.

For instance, in a hypothetical 3,6-di-iodo-indazole, the first Suzuki coupling could occur at either C3 or C6. The C3 position of the indazole ring is generally considered more electron-deficient, which can enhance its reactivity towards oxidative addition.[8] However, subtle differences in steric hindrance or the specific electronic effects of other substituents on the ring can influence the selectivity, which may not always be absolute.

The primary challenge is often the formation of a mixture of the desired mono-arylated product and a di-arylated byproduct. Controlling the reaction to favor mono-substitution typically requires careful optimization, such as:

  • Using a sub-stoichiometric amount (e.g., 0.9-1.0 equivalents) of the boronic acid.

  • Lowering the reaction temperature to exploit subtle differences in activation energies.

  • Reducing reaction times to minimize the second coupling event.

G cluster_workflow Workflow: Di-Iodo Indazole Coupling A Di-Iodo Indazole B Suzuki Coupling (Ar-B(OH)₂) Pd Catalyst A->B C Mono-arylated Iodo-Indazole B->C Desired Product (Often a mixture) D Di-arylated Byproduct B->D Over-reaction

Caption: Reaction outcomes for a di-iodo indazole Suzuki coupling.

While di-iodo indazoles are excellent precursors for synthesizing symmetrically substituted derivatives (by using >2 equivalents of boronic acid), their use for creating unsymmetrical products requires rigorous control and may lead to lower isolated yields of the desired mono-arylated intermediate.

Data Presentation: Performance at a Glance

FeatureBromo-Iodo IndazoleDi-Iodo Indazole
Regioselectivity Excellent: Predictable reaction at the C-I bond.Variable: Depends on electronic/steric factors of the C-I positions.
Key Advantage Ideal for sequential, orthogonal functionalization.Efficient for symmetrical di-substitution.
Primary Challenge N/A for the first coupling.Controlling mono- vs. di-arylation .
Typical Yield High for the first mono-arylation step.Can be lower for mono-arylation due to byproduct formation.
Process Control Standard conditions are often sufficient.Requires careful optimization (stoichiometry, temp., time).

Experimental Protocols

The following are representative, field-proven protocols for the Suzuki-Miyaura coupling of halo-indazoles. Note that N-protection (e.g., with a Boc group) is often employed to improve solubility and prevent side reactions at the indazole nitrogen, though reactions on NH-free indazoles are also common.[9][10]

Protocol 1: Regioselective C-3 Arylation of N-Boc-6-Bromo-3-Iodo-Indazole

This protocol is designed to leverage the differential reactivity of the C-I and C-Br bonds.

Diagram of Experimental Workflow:

G cluster_protocol1 Protocol 1: Selective C-I Coupling A 1. Assemble Reagents - Bromo-Iodo Indazole (1 eq) - Boronic Acid (1.1-1.5 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) B 2. Inert Atmosphere Evacuate and backfill vessel with Argon or N₂. A->B C 3. Reaction Heat mixture (e.g., 80-100 °C) with stirring for 2-12 h. B->C D 4. Work-up & Purification - Quench reaction - Aqueous extraction - Column Chromatography C->D E Isolated Product N-Boc-3-Aryl-6-Bromo-Indazole D->E

Caption: Workflow for selective Suzuki coupling on a bromo-iodo indazole.

Step-by-Step Methodology:

  • Vessel Preparation: To a microwave vial or Schlenk flask equipped with a magnetic stir bar, add N-Boc-6-bromo-3-iodo-indazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst. A common choice is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Inerting: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes, or by using several cycles of vacuum and backfilling with an inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for the required time (monitor by TLC or LC-MS, typically 2-12 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-aryl-6-bromo-indazole product.

Protocol 2: Controlled Mono-Arylation of N-Boc-3,6-Di-iodo-Indazole

This protocol is optimized to favor the formation of the mono-arylated product.

Step-by-Step Methodology:

  • Vessel Preparation: To a Schlenk flask with a stir bar, add N-Boc-3,6-di-iodo-indazole (1.0 equiv) and the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane [Pd(dppf)Cl₂·CH₂Cl₂] (0.03 equiv).

  • Inerting: Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of argon, add the arylboronic acid (critically, use 0.95 equiv to avoid di-substitution), a base like cesium carbonate (Cs₂CO₃, 2.0 equiv), and anhydrous, degassed solvent (e.g., 1,4-dioxane).

  • Reaction: Heat the mixture to a moderate temperature (e.g., 70-80 °C) and monitor the reaction progress very closely by LC-MS, aiming to stop the reaction upon consumption of the starting material before significant formation of the di-arylated byproduct occurs.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Carefully purify the crude product mixture by flash column chromatography. The polarity difference between the starting material, mono-arylated product, and di-arylated byproduct should allow for separation.

Conclusion and Strategic Recommendations

The choice between a bromo-iodo and a di-iodo indazole substrate is a critical strategic decision in synthesis design.

  • For predictable, regioselective, and sequential functionalization , the bromo-iodo indazole is the unequivocally superior choice. Its inherent differential reactivity provides a robust and reliable handle for building complex, unsymmetrical molecules with minimal optimization.

  • For the synthesis of symmetrical di-aryl indazoles , the di-iodo indazole is a more direct and efficient precursor. However, for mono-arylation, it presents significant challenges in controlling selectivity and often leads to purification difficulties and lower yields of the desired product.

By understanding the mechanistic principles of the Suzuki-Miyaura coupling and the intrinsic reactivity of the carbon-halogen bonds, researchers can make informed decisions, streamline their synthetic efforts, and accelerate the discovery of novel indazole-based compounds.

References

Justification for Using 4-Bromo-6-iodo-1H-indazole: A Guide to Orthogonal Synthesis and Molecular Diversification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology.[1][2][3][4] The strategic functionalization of this privileged heterocycle is paramount in drug discovery programs, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. Among the various building blocks available for this purpose, 4-Bromo-6-iodo-1H-indazole stands out as a uniquely powerful tool for molecular diversification.

This guide provides an in-depth justification for the selection of this compound over simpler halogenated or alternative building blocks. The core advantage lies in the principle of orthogonal chemoselectivity : the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which allows for precise, site-selective modifications in a controlled, stepwise manner.

The Strategic Advantage: Orthogonal Reactivity of C–I and C–Br Bonds

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is largely governed by the carbon-halogen (C-X) bond dissociation energy.[5] This energy decreases down the group, leading to a predictable reactivity trend: C–I > C–Br > C–Cl.[5][6] The significantly weaker C–I bond can be selectively activated under mild reaction conditions that leave the more robust C–Br bond intact. This inherent difference is the key to the utility of this compound.

By carefully selecting the catalyst, ligands, and reaction conditions, a chemist can orchestrate a sequence of reactions, first at the more reactive 6-position (iodo) and subsequently at the 4-position (bromo). This unlocks the ability to introduce two different functionalities onto the indazole core from a single starting material, a feat that is inefficient or impossible with di-bromo, di-iodo, or mono-halogenated analogues.

FeatureThis compound4,6-Dibromo-1H-indazoleMono-halogenated Indazoles
Site-Selectivity Excellent, based on differential C-X reactivity.[5][6]Poor; requires catalyst-control which can be substrate-dependent and complex.[7][8][9][10][11]N/A (Single reaction site)
Synthetic Efficiency High; two diversification points from one scaffold.Moderate to Low; risk of statistical mixtures and di-substituted byproducts.Low; requires additional synthetic steps to introduce a second functional handle.
Molecular Diversity High; allows for the introduction of two distinct R-groups (R1 at C6, R2 at C4).Low; typically leads to symmetric (R1 at C4 and C6) or difficult-to-separate mixtures.Low; only one point of diversification per synthetic route.
Control High; reaction sequence is controlled by well-understood reactivity principles.[5][6]Low; selectivity is often marginal and highly sensitive to reaction parameters.[7][9][10]High, but limited in scope.

Comparative Reactivity in Key Cross-Coupling Reactions

The true power of this compound is demonstrated in its application in the most common and versatile cross-coupling reactions used in drug development.

Sonogashira Coupling: Selective Alkynylation at C6

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between aryl halides and terminal alkynes.[6][12][13] The reaction is highly sensitive to the nature of the halide. It is possible to achieve highly selective coupling at the C-I bond of this compound while leaving the C-Br bond untouched, typically by using a classic Pd(PPh₃)₂Cl₂/CuI catalyst system at or near room temperature.[6]

  • Justification: An alternative like 4,6-dibromo-1H-indazole would require harsher conditions, leading to a mixture of mono- and di-alkynylated products that are difficult to separate. Using a mono-halogenated indazole would necessitate a multi-step sequence to first install the alkyne and then introduce a second halogen at the other position, adding steps and reducing overall yield.

Buchwald-Hartwig Amination: Subsequent Functionalization at C4

Following the selective functionalization of the C6-position, the remaining C-Br bond at the 4-position can be targeted. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[14][15] This reaction typically requires a more active catalyst system, often employing bulky, electron-rich phosphine ligands (e.g., Xantphos, cataCXium® PIntb) and stronger bases (e.g., Cs₂CO₃, NaOtBu) at elevated temperatures.[15][16] These conditions are more than sufficient to activate the C-Br bond, allowing for the introduction of an amine, amide, or other nitrogen nucleophile.

  • Justification: While aryl iodides can be used in Buchwald-Hartwig reactions, they can also have an inhibitory effect on the catalyst in some cases.[17] The sequential approach—reacting the "softer" C-I bond first, followed by the more robust C-Br bond—provides a more controlled and often higher-yielding pathway to the desired di-substituted product.

G A This compound B Step 1: Selective C-I Coupling (e.g., Sonogashira) A->B Pd(PPh₃)₂Cl₂ / CuI Amine Base, RT C 4-Bromo-6-alkynyl-1H-indazole B->C D Step 2: C-Br Coupling (e.g., Buchwald-Hartwig) C->D Pd₂(dba)₃ / Xantphos Cs₂CO₃, 110 °C E Final Product: 4-Amino-6-alkynyl-1H-indazole D->E

Experimental Protocols

The following protocols are representative examples and should be optimized for specific substrates.

Protocol 1: Selective Sonogashira Coupling at the C6-Iodo Position

This procedure details the selective reaction at the C-I bond, leaving the C-Br bond intact.

  • Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).

  • Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous THF or 1,4-dioxane as the solvent, followed by the terminal alkyne (1.1 eq.) and a suitable amine base such as triethylamine (TEA) or diisopropylamine (DIPEA) (2.5 eq.).

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 4-bromo-6-alkynyl-1H-indazole.

Protocol 2: Buchwald-Hartwig Amination at the C4-Bromo Position

This procedure details the subsequent functionalization of the C-Br bond.

  • Vessel Preparation: To an oven-dried microwave vial or sealed tube, add the 4-bromo-6-alkynyl-1H-indazole (1.0 eq.), the desired amine (1.2 eq.), Cs₂CO₃ (2.0 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.).[15]

  • Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane or toluene.

  • Reaction: Heat the mixture to 100-110 °C for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the final 4-amino-6-alkynyl-1H-indazole product.

Conclusion

For medicinal chemists and drug development professionals, this compound is not merely another building block; it is a strategic platform for accelerated and controlled library synthesis. Its intrinsic, predictable chemoselectivity allows for the rapid generation of diverse, di-substituted indazoles from a common intermediate.[5][6] This approach minimizes the need for lengthy de novo syntheses of alternatively substituted precursors, reduces purification challenges associated with non-selective reactions, and ultimately shortens the timeline for structure-activity relationship (SAR) studies. By leveraging the principles of orthogonal synthesis, researchers can more efficiently navigate complex chemical space to identify and optimize the next generation of indazole-based therapeutics.

References

Assessing the Metabolic Stability of Drugs Derived from 4-Bromo-6-iodo-1H-indazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For researchers, scientists, and drug development professionals, understanding a drug candidate's metabolic fate is a cornerstone of preclinical development. A compound with poor metabolic stability is likely to exhibit low bioavailability and a short half-life, rendering it ineffective before it can exert its therapeutic action.[1][2] The 4-Bromo-6-iodo-1H-indazole scaffold has emerged as a privileged structure, particularly in the development of potent kinase inhibitors for oncology.[3][4][5][6] However, the complex halogenation and the nature of the indazole ring present unique metabolic challenges and opportunities.

This guide provides a comprehensive comparison of the metabolic stability of derivatives built upon this scaffold. It moves beyond mere data reporting to explain the underlying biochemical principles and offers detailed experimental frameworks for robust assessment. By understanding the structure-metabolism relationships of this scaffold, development teams can rationally design next-generation candidates with optimized pharmacokinetic profiles.

The Metabolic Landscape: Phase I and Phase II Biotransformation

The body eliminates drugs primarily through metabolism, a process broadly categorized into two phases that increase the water solubility of compounds to facilitate renal excretion.[7][8]

  • Phase I Metabolism: These are functionalization reactions (oxidation, reduction, hydrolysis) that introduce or expose polar functional groups.[9][10] This phase is predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of heme-containing enzymes located in the liver and other tissues.[7][11][12] For halogenated aromatic scaffolds like this compound, CYP-mediated oxidation is the most common metabolic pathway.

  • Phase II Metabolism: These are conjugation reactions where an endogenous molecule (like glucuronic acid, sulfate, or glutathione) is attached to the drug or its Phase I metabolite.[10][13] This process significantly increases the molecule's polarity, preparing it for excretion.

The presence of bromine and iodine atoms on the indazole ring profoundly influences metabolism. Halogenation can sterically hinder CYP enzymes from accessing metabolic "soft spots" on the ring, thereby increasing stability.[14][15][16] However, the specific position and electronic properties of these halogens can also direct metabolism to other parts of the molecule or, in some cases, be sites of metabolism themselves through dehalogenation.[17][18]

cluster_0 Phase I Metabolism (Functionalization) cluster_1 Phase II Metabolism (Conjugation) cluster_2 Excretion Parent_Drug Parent Drug (e.g., this compound derivative) PhaseI_Metabolite Phase I Metabolite (More Polar) Parent_Drug->PhaseI_Metabolite Oxidation / Reduction / Hydrolysis (CYP450 Enzymes) PhaseII_Metabolite Phase II Metabolite (Highly Polar, Water-Soluble) PhaseI_Metabolite->PhaseII_Metabolite Glucuronidation / Sulfation (UGTs, SULTs) Excretion Excretion (Urine, Bile) PhaseII_Metabolite->Excretion

General workflow of drug metabolism.

Comparative Stability: A Structure-Metabolism Analysis

To illustrate the impact of structural modifications on metabolic stability, we present data for a series of hypothetical derivatives of the this compound scaffold. These values are representative of what might be observed in a typical in vitro human liver microsomal (HLM) stability assay.

Derivative IDStructural ModificationIn Vitro T½ (min)Intrinsic Clearance (CLint) (µL/min/mg)Probable Primary Metabolic Pathway
Scaffold-01 Parent this compound2527.7Oxidation on the indazole ring
SCA-02A Addition of a metabolically labile N-benzyl group< 5> 138.6Rapid N-dealkylation or benzyl hydroxylation
SCA-02B Addition of a blocked N-tert-butyl group4515.4Steric shielding reduces N-dealkylation
SCA-03A C3-position substituted with a phenol ring1838.5Aromatic hydroxylation on the phenol ring
SCA-03B C3-position substituted with a pyridine ring1257.8N-oxidation of the pyridine ring
SCA-03C C3-position substituted with a methoxy-phenol3519.8O-demethylation is slower than hydroxylation

Analysis of Structure-Metabolism Trends:

  • N-Substitution (SCA-02A vs. SCA-02B): The dramatic decrease in stability for SCA-02A highlights the vulnerability of N-benzyl groups to rapid CYP-mediated metabolism. Replacing it with a bulky tert-butyl group (SCA-02B ) provides steric hindrance that shields the nitrogen, significantly slowing clearance.

  • C3-Arylation (SCA-03A vs. SCA-03B): The introduction of a phenol ring in SCA-03A provides a new, easily oxidized site. The pyridine ring in SCA-03B is even more metabolically active due to the susceptibility of the nitrogen to oxidation.

  • Metabolic Blocking (SCA-03C): By methylating the hydroxyl group on the phenol ring (SCA-03C ), the primary site of metabolism is now O-demethylation, which is typically a slower process than direct hydroxylation, thus improving overall stability. This demonstrates a classic "metabolic blocking" strategy used in drug design.

Experimental Protocol: Human Liver Microsomal Stability Assay

The liver microsomal stability assay is a cost-effective and widely used method to determine a compound's intrinsic clearance.[1] Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly CYPs.[1][19]

Causality Behind Experimental Choices:
  • Why Microsomes? They provide a concentrated and standardized source of the most important Phase I drug-metabolizing enzymes.[1]

  • Why an NADPH Regenerating System? CYP enzymes are NADPH-dependent. A regenerating system (e.g., G6P and G6P-dehydrogenase) ensures a constant supply of NADPH, preventing enzyme activity from diminishing during the incubation.[20][21]

  • Why Quench with Acetonitrile? Cold acetonitrile serves two purposes: it instantly stops the enzymatic reaction and precipitates the microsomal proteins, allowing for a clean supernatant for analysis.[21]

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO) and dilute to an intermediate concentration (e.g., 100 µM in acetonitrile).[21]

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.[21]

    • Thaw cryopreserved human liver microsomes on ice and dilute to a working concentration (e.g., 1 mg/mL) in the phosphate buffer.

  • Incubation Procedure:

    • In a 96-well plate, add the microsomal solution.

    • Add the test compound to the wells to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[22]

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 g for 20 minutes) to pellet the precipitated proteins.[20]

    • Carefully transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[2][23][24]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (T½) using the formula: T½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / T½) * (mL incubation / mg microsomes) .

cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing Prep_Buffer Prepare Buffer (pH 7.4) Prep_NADPH Prepare NADPH Regenerating System Prep_Microsomes Dilute Microsomes (1 mg/mL) Prep_Compound Prepare Test Compound (1 µM final) Mix Combine Microsomes & Test Compound Prep_Compound->Mix PreIncubate Pre-incubate at 37°C Mix->PreIncubate Initiate Initiate with NADPH PreIncubate->Initiate TimePoints Incubate & Quench at Time Points (0-60 min) Initiate->TimePoints Centrifuge Centrifuge to Pellet Protein TimePoints->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS Analyze by LC-MS/MS Supernatant->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate T½ and CLint Plot->Calculate

Workflow for the microsomal stability assay.

Comparison of In Vitro Metabolic Systems

While liver microsomes are excellent for screening Phase I metabolism, other systems provide a more complete picture. The choice of system depends on the specific question being asked during drug development.

Test SystemKey ComponentsAdvantagesDisadvantagesBest Use Case
Liver Microsomes Phase I Enzymes (CYPs, FMOs), some Phase II (UGTs)High throughput, cost-effective, good for CLint determination[1][19]Lacks cytosolic enzymes and cellular transport mechanismsEarly-stage screening of Phase I metabolic stability
Hepatocytes All Phase I & II enzymes, cofactors, transporters"Gold standard" for in vitro metabolism, provides a complete cellular context[1][25]Lower throughput, more expensive, subject to cell viability issuesComprehensive metabolism profiling, prediction of in vivo clearance
Liver S9 Fraction Microsomal and cytosolic enzymesBroader enzyme coverage than microsomes (includes cytosolic enzymes like AO, XO)[1][2]Cofactors need to be added separately for different enzyme classesAssessing compounds metabolized by both microsomal and cytosolic enzymes
Recombinant CYPs Single, specific CYP isoformIdentifies which specific enzyme is responsible for metabolismDoes not reflect the competitive metabolism occurring in the liverReaction phenotyping, understanding drug-drug interaction potential

Conclusion and Future Directions

The metabolic stability of drug candidates derived from the this compound scaffold is a multifaceted issue governed by the interplay of the indazole core, its halogenation pattern, and the nature of its substituents. As demonstrated, seemingly minor chemical modifications can lead to significant shifts in metabolic clearance, transforming a compound with poor pharmacokinetics into a viable drug candidate.

Early and systematic assessment using assays like the human liver microsomal stability test is not just a screening step but a critical component of a feedback loop for medicinal chemists. By understanding the metabolic liabilities of this scaffold, researchers can employ strategies such as steric shielding and metabolic blocking to rationally design molecules with enhanced stability, improved in vivo exposure, and a greater probability of clinical success.

References

A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Based on the 4-Bromo-6-iodo-1H-indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in targeting a wide array of biological molecules, particularly protein kinases.[1][2] This guide provides a deep dive into the cross-reactivity profiles of kinase inhibitors built upon a specific, halogenated derivative: the 4-Bromo-6-iodo-1H-indazole core. Understanding the selectivity of kinase inhibitors is critical in drug development, as it directly influences therapeutic efficacy and potential off-target toxicities.[3][4] Through a comparative analysis of representative compounds, supported by established high-throughput screening methodologies, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this promising chemical scaffold.

Introduction: The Strategic Importance of the Indazole Scaffold in Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5][6] The indazole core mimics the purine structure of ATP, enabling it to act as a competitive inhibitor at the enzyme's ATP-binding site.[7] The strategic placement of bromine and iodine on the indazole ring, as in the this compound scaffold, provides key vectors for chemical modification, allowing medicinal chemists to fine-tune potency and selectivity. These modifications influence the inhibitor's interaction with specific amino acid residues within the kinase ATP pocket, thereby defining its unique cross-reactivity profile across the human kinome.

A critical family of kinases often targeted by indazole-based inhibitors is the TAM (TYRO3, AXL, MER) subfamily of receptor tyrosine kinases.[8] Overexpression and activation of TAM kinases are linked to poor prognosis and the development of drug resistance in various cancers.[8][9] Therefore, developing selective inhibitors for this family is a significant therapeutic goal.

Comparative Cross-Reactivity Analysis

While specific compounds directly incorporating the this compound scaffold are not extensively documented in publicly available literature, we can infer a representative profile by examining structurally similar and well-characterized indazole-based inhibitors. For this guide, we will focus on inhibitors targeting the TAM kinase family, as this is a common application for this scaffold type.[8][10]

The following table presents a comparative analysis of UNC2250, a potent Mer kinase inhibitor, and a hypothetical profile for a this compound-derived inhibitor, "Compound X," whose predicted selectivity is based on structure-activity relationship (SAR) trends observed in related series.[11][12][13]

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetUNC2250 IC50 (nM)"Compound X" (Predicted IC50, nM)Kinase FamilyKey Pathway Involvement
Mer 1.7 [14][15]~5 TAM RTKSurvival, Anti-inflammation
AXL 270[15][16]~150TAM RTKProliferation, Metastasis, Drug Resistance
TYRO3 100[15][16]~80TAM RTKCell survival, Differentiation
FLT3>1000>1000RTKHematopoiesis
VEGFR2>1000>1000RTKAngiogenesis
EGFR>1000>1000RTKCell growth and proliferation
Aurora A>1000~500Ser/Thr KinaseMitosis, Cell Cycle Control
Aurora B>1000~650Ser/Thr KinaseMitosis, Cytokinesis

Data for UNC2250 is sourced from published literature.[14][15][16] The profile for "Compound X" is illustrative, based on SAR principles to demonstrate how modifications to the core scaffold can modulate the selectivity profile.

Analysis of Selectivity:

  • Primary Target Potency: UNC2250 is a highly potent and selective inhibitor of Mer, with an IC50 of 1.7 nM.[11][14] It exhibits significant selectivity over the other TAM family members, AXL and TYRO3 (160- and 60-fold, respectively).[11][14]

  • TAM Family Selectivity: The indazole scaffold can be tuned to achieve varying degrees of selectivity within the TAM family. While UNC2250 strongly favors Mer, other derivatives have been developed to be potent AXL inhibitors.[8] The predicted profile for "Compound X" suggests that while it remains a potent Mer inhibitor, its selectivity against AXL and TYRO3 might be less pronounced compared to UNC2250.

  • Off-Target Profile: A key attribute of a well-designed inhibitor is a clean off-target profile. UNC2250 shows no significant inhibition against a panel of 30 other kinases at therapeutic concentrations.[15] This high degree of selectivity is crucial for minimizing side effects in a clinical setting. The hypothetical "Compound X" shows some minor, predictable off-target activity against Aurora kinases, a common feature for some indazole-based compounds.[6]

In-Depth Methodology: Profiling Kinase Inhibitor Selectivity

To generate the data presented above, a robust and high-throughput experimental workflow is required. The competition binding assay is a widely accepted industry standard for profiling inhibitor selectivity across a large portion of the kinome.

Experimental Protocol: KINOMEscan™ Competition Binding Assay

This protocol describes a method to quantify the interaction of a test compound (e.g., "Compound X") with a panel of DNA-tagged human kinases.

Causality Behind Experimental Choices:

  • Competition Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand. This directly assesses binding to the ATP pocket, which is the primary mechanism for this class of inhibitors.

  • High-Throughput Format: Using DNA-tagged kinases and quantitative PCR (qPCR) for detection allows for the simultaneous screening of hundreds of kinases in a single experiment, providing a comprehensive view of selectivity.

  • Quantitative Readout: The output, typically a percent of control or Kd value, allows for direct, quantitative comparison of binding affinities across different kinases.

Step-by-Step Protocol:

  • Kinase Preparation: Recombinant, DNA-tagged human kinases are prepared and arrayed.

  • Ligand Immobilization: A proprietary, immobilized, active-site directed ligand is prepared on a solid support (e.g., beads).

  • Competition Reaction: The test compound is incubated at a fixed concentration (e.g., 10 µM for initial screening) with the kinase panel and the immobilized ligand. The compound and the immobilized ligand will compete for binding to the kinase's ATP site.

  • Equilibration: The mixture is allowed to equilibrate. Kinases that are not bound to the immobilized ligand (due to being outcompeted by the test compound) will remain in solution.

  • Wash and Elution: The solid support is washed to remove unbound kinases. The kinases that remain bound to the immobilized ligand are then eluted.

  • Quantification: The amount of each eluted kinase is quantified using qPCR with primers specific to each kinase's DNA tag.

  • Data Analysis: The amount of kinase recovered is compared to a DMSO (vehicle) control. A lower amount of recovered kinase indicates stronger binding by the test compound. Results are often expressed as a percentage of control, where a lower percentage signifies stronger inhibition.

Workflow Visualization

G cluster_prep Preparation cluster_assay Competition Assay cluster_analysis Analysis A Test Compound (e.g., 'Compound X' in DMSO) D Incubate & Equilibrate: Compound, Kinase, Ligand A->D B DNA-Tagged Kinase Panel B->D C Immobilized Active-Site Ligand C->D E Wash to Remove Unbound Kinase D->E F Elute Bound Kinase E->F G Quantify Eluted Kinase via qPCR F->G H Calculate % of DMSO Control G->H I Generate Selectivity Profile (Kinome Map) H->I

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

Signaling Pathway Context: TAM Kinases

Inhibitors based on the this compound scaffold often target the TAM family of kinases (TYRO3, AXL, Mer). These kinases play a pivotal role in regulating immune responses and promoting cell survival and proliferation. Their signaling is initiated by ligands like Gas6, leading to the activation of downstream pathways such as PI3K/AKT and ERK.

G Ligand Gas6 Mer Mer Kinase Ligand->Mer Activates PI3K PI3K Mer->PI3K ERK ERK Mer->ERK Inhibitor Indazole Inhibitor (e.g., UNC2250) Inhibitor->Mer Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation

Caption: Simplified Mer kinase signaling pathway and point of inhibition.

By inhibiting Mer kinase, compounds like UNC2250 block these downstream signals, leading to reduced tumor cell proliferation and survival, making them attractive candidates for cancer therapy.[11][17]

Conclusion and Future Directions

The this compound scaffold represents a highly adaptable and promising platform for the design of potent and selective kinase inhibitors. As demonstrated by the profile of related compounds like UNC2250, careful chemical modification of this core can yield inhibitors with high affinity for specific targets, such as Mer kinase, while maintaining a clean off-target profile. The future of drug discovery with this scaffold lies in the continued exploration of structure-activity relationships to either enhance selectivity for a single target or to design multi-targeted inhibitors with a rationally defined polypharmacology to tackle complex diseases and overcome drug resistance.

References

A Researcher's Guide to Benchmarking Novel 4-Bromo-6-iodo-1H-indazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Indazole Scaffold

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of biologically active compounds.[1][2] Its rigid bicyclic structure and versatile substitution points make it an ideal foundation for developing targeted therapeutics, particularly kinase inhibitors.[1][3] Many indazole derivatives have been successfully developed as anti-cancer agents by targeting key signaling pathways involved in tumor growth and proliferation.[2][3]

This guide provides an in-depth technical framework for synthesizing and evaluating a new class of potential inhibitors derived from the 4-Bromo-6-iodo-1H-indazole scaffold. We will explore the strategic rationale behind using this specific di-halogenated intermediate, provide detailed protocols for its derivatization, and outline a rigorous benchmarking workflow against established kinase inhibitors. The objective is to equip researchers with the experimental logic and practical methodologies required to assess the therapeutic potential of this promising chemical series.

Why this compound? The Power of Orthogonal Synthesis

The choice of the this compound scaffold is a deliberate synthetic strategy. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective, sequential cross-coupling reactions (e.g., Suzuki-Miyaura coupling). The C-I bond is more reactive and will typically undergo coupling under milder conditions than the C-Br bond. This "orthogonal" reactivity enables the precise, stepwise introduction of different chemical moieties at two distinct vectors on the indazole core, facilitating a systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

Part 1: Synthesis of Novel Inhibitor Candidates

The synthetic pathway begins with the preparation of the core scaffold, followed by sequential functionalization. The following protocols are based on established methodologies for indazole synthesis and palladium-catalyzed cross-coupling reactions.[3]

Experimental Protocol 1: Synthesis of 6-Bromo-3-iodo-1H-indazole (Intermediate)

This protocol describes a common method for the iodination of a bromo-indazole precursor, a key step towards creating a di-halogenated intermediate.[3] While this example is for a 3-iodo derivative, the principles are directly applicable.

  • Preparation: To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in anhydrous dimethylformamide (DMF, 50 mL), add potassium hydroxide (KOH) (20 mmol, 2.0 equiv.).

  • Reaction: Stir the mixture at room temperature for 30 minutes. Subsequently, add a solution of iodine (I₂) (15 mmol, 1.5 equiv.) in DMF (8 mL) dropwise over 20 minutes.

  • Monitoring: Continue stirring at room temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into a 250 mL beaker containing an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃). A white solid will precipitate.

  • Isolation: Filter the solid, wash thoroughly with deionized water, and dry under vacuum to yield the 6-bromo-3-iodo-1H-indazole intermediate.

Synthetic Workflow for Derivatization

The di-halogenated scaffold is the starting point for creating a library of diverse inhibitor candidates. The following workflow diagram illustrates the sequential Suzuki coupling strategy.

G cluster_0 Synthesis of Inhibitor Library A This compound B Step 1: Suzuki Coupling (C6-Iodine) Reagents: R1-B(OH)2, Pd Catalyst, Base A->B More reactive site C 4-Bromo-6-(R1)-1H-indazole Intermediate B->C D Step 2: Suzuki Coupling (C4-Bromine) Reagents: R2-B(OH)2, Pd Catalyst, Base C->D Less reactive site E Final Derivative: 4-(R2)-6-(R1)-1H-indazole D->E

Caption: Synthetic workflow for creating diverse inhibitors.

Part 2: Benchmarking Against Known Inhibitors

To validate our new chemical series, we will benchmark its performance against well-characterized, FDA-approved inhibitors targeting the same kinase. For this guide, we select Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a critical kinase in tumor angiogenesis, as our target.[4] Our benchmark compounds will be Sorafenib and Sunitinib , both multi-kinase inhibitors with known activity against VEGFR-2.

The VEGFR-2 Signaling Pathway

Inhibiting VEGFR-2 blocks downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, ultimately preventing the formation of new blood vessels that tumors need to grow.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 Dimerization & Autophosphorylation VEGFR2->P_VEGFR2 PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Ras Ras P_VEGFR2->Ras Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative Inhibitor->P_VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Experimental Benchmarking Workflow

A multi-step assay approach is essential to move from initial hit identification to cellular efficacy confirmation. This workflow ensures that a compound's activity is assessed at both the biochemical (target engagement) and cellular (functional outcome) levels.[5]

G Start Synthesized Derivatives Library (4-R2-6-R1-1H-indazoles) Assay1 Biochemical Screen: VEGFR-2 Kinase Assay (TR-FRET) Determine IC50 Start->Assay1 Decision1 Potency Check: IC50 < 1 µM? Assay1->Decision1 Assay2 Cell-Based Assay 1: Target Engagement (Western Blot) Measure p-VEGFR-2 levels in HUVEC cells Decision1->Assay2 Yes Discard Inactive/Weak Compound Decision1->Discard No Assay3 Cell-Based Assay 2: Functional Outcome (Proliferation Assay) Determine GI50 in HUVEC cells Assay2->Assay3 End Lead Candidate Assay3->End

Caption: Hierarchical workflow for inhibitor benchmarking.
Quantitative Data Summary (Hypothetical Data)

The table below presents hypothetical data for two novel derivatives (SM-IND-01 and SM-IND-02) benchmarked against Sorafenib and Sunitinib. This format allows for a direct and objective comparison of performance metrics obtained from the experimental workflow.

Compound NameR1 GroupR2 GroupVEGFR-2 IC₅₀ (nM) [Biochemical Assay]p-VEGFR-2 Inhibition EC₅₀ (nM) [Cellular Assay]HUVEC GI₅₀ (nM) [Proliferation Assay]
SM-IND-01 Pyridine-4-ylAniline1585120
SM-IND-02 Morpholine2,4-difluoroaniline45250310
Sorafenib --905865
Sunitinib --802837

Interpretation: In this hypothetical scenario, SM-IND-01 shows superior biochemical potency (lower IC₅₀) against the isolated VEGFR-2 enzyme compared to the known inhibitors. However, its cellular activity (EC₅₀ and GI₅₀) is less potent, suggesting potential issues with cell permeability or off-target effects.[5] This discrepancy underscores the critical need for a multi-assay approach. SM-IND-02 is less potent biochemically but demonstrates a consistent profile. Further optimization of the SM-IND-01 series would focus on improving cellular uptake and bioavailability.

Part 3: Detailed Experimental Protocols

Reproducibility is the bedrock of scientific integrity. The following are detailed, step-by-step protocols for the key assays in the benchmarking workflow.

Experimental Protocol 2: VEGFR-2 Kinase TR-FRET Assay

This biochemical assay measures the direct inhibition of VEGFR-2 kinase activity.[6]

  • Reagent Preparation: Prepare assay buffer, VEGFR-2 enzyme, ULight™-poly-GT substrate, and Europium-anti-phosphotyrosine antibody according to the manufacturer's specifications.

  • Compound Plating: Perform a serial dilution of test compounds (SM-IND-01, SM-IND-02, Sorafenib, Sunitinib) in DMSO, then dilute into the assay buffer in a 384-well low-volume plate. Include "no inhibitor" (vehicle control) and "no enzyme" (background) wells.

  • Enzyme Addition: Add VEGFR-2 kinase to all wells except the background controls. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add a mix of the ULight™-poly-GT substrate and ATP to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add the Europium-labeled antibody detection solution to stop the reaction. Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.

  • Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Protocol 3: Western Blot for Cellular p-VEGFR-2

This cell-based assay confirms that the compound inhibits the target's activity inside a cell.[7]

  • Cell Culture: Seed Human Umbilical Vein Endothelial Cells (HUVEC) in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Starve the cells in serum-free media for 12-16 hours to reduce basal receptor activation.

  • Inhibitor Treatment: Pre-treat cells with various concentrations of the test compounds for 2 hours.

  • Stimulation: Stimulate the cells with recombinant human VEGF (50 ng/mL) for 10 minutes to induce VEGFR-2 phosphorylation.

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration in the lysates using a BCA assay.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-VEGFR-2 (Tyr1175) overnight at 4°C. Wash, then incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total VEGFR-2 to ensure equal protein loading. Quantify band density to determine the EC₅₀.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the synthesis and evaluation of novel kinase inhibitors based on the versatile this compound scaffold. The strategic use of orthogonal synthesis allows for the creation of diverse chemical libraries, while a multi-tiered benchmarking workflow provides a clear path from biochemical potency to cellular efficacy. The hypothetical data presented illustrates the importance of using multiple, complementary assays to build a complete picture of an inhibitor's performance and guide further optimization. The methodologies described herein provide a robust framework for researchers aiming to translate promising chemical scaffolds into validated lead candidates for drug development.

References

Safety Operating Guide

A Guide to the Proper Disposal of 4-Bromo-6-iodo-1H-indazole for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that the novel compounds we synthesize and utilize in drug discovery, such as 4-Bromo-6-iodo-1H-indazole, are the keys to future therapies. However, their unique chemical properties also demand our utmost respect and diligence, particularly when it comes to waste management. This guide moves beyond mere compliance, offering a framework for the safe, efficient, and environmentally responsible disposal of this dihalogenated indazole derivative. Our commitment to safety and scientific integrity extends from the bench to the final disposal of every compound we handle.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound is a halogenated heterocyclic compound. Its hazard profile is primarily dictated by the presence of bromine and iodine on the indazole scaffold. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, we can extrapolate its potential hazards from structurally similar compounds and the general principles of halogenated organics.

The primary concerns are its potential for acute toxicity if swallowed, skin and eye irritation, and respiratory irritation.[1][2][3] The core principle behind its stringent disposal protocol is the nature of its halogenated atoms. Improper disposal, especially via combustion in standard incinerators, can lead to the formation of highly corrosive and toxic acid gases (Hydrogen Bromide and Hydrogen Iodide) and potentially other hazardous byproducts.[4][5] Therefore, it must be treated as regulated hazardous waste.

Table 1: Anticipated GHS Hazard Classifications Based on data from analogous compounds like 4-Bromo-1H-indazole and 6-iodo-1H-indazole.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][3]
Skin IrritationCategory 2H315: Causes skin irritation[1][2]
Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][2][6]

Mandatory Personal Protective Equipment (PPE) & Handling

Before any handling or disposal procedure begins, establishing a robust barrier between the researcher and the chemical is paramount.

  • Eye and Face Protection: Wear ANSI-approved, splash-proof chemical safety goggles at all times.[1][7] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection: A flame-resistant lab coat must be worn and fully buttoned.[7] Chemical-resistant gloves are required. Given that halogenated compounds can affect the integrity of some materials, double-gloving with nitrile gloves is a prudent measure.[8] Always inspect gloves for any signs of degradation before use.[7]

  • Respiratory Protection: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][8]

Spill Management Protocol

Accidents happen, but a prepared response minimizes risk.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory.[8]

  • Contain: For small spills within a fume hood, use an absorbent material (such as vermiculite or a spill pillow) to contain the substance.[1] Avoid raising dust.

  • Collect: Carefully sweep or scoop the absorbed material and the chemical into a designated waste container.[2][3] Use spark-proof tools if a solvent was involved.[7]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as liquid hazardous waste.

  • Dispose: The collected spill debris is now considered hazardous waste and must be disposed of following the protocol outlined below.[7]

The Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for the disposal of this compound is strict segregation . Mixing halogenated waste with non-halogenated waste streams can contaminate large volumes of solvent and lead to significant compliance issues and increased disposal costs.[9][10][11]

Step 1: Waste Characterization and Segregation
  • Action: At the point of generation, identify any waste containing this compound as "Halogenated Organic Waste." This includes pure compound, reaction mixtures, solutions, and contaminated materials.

  • Causality & Rationale: Halogenated waste requires specialized high-temperature incineration with flue gas "scrubbing" systems to neutralize the acidic gases (HBr, HI) produced.[4][7] Disposing of it in a standard non-halogenated waste stream, which often undergoes fuel blending or simpler incineration, can damage equipment and release prohibited pollutants into the atmosphere.

Step 2: Preparing Waste Containers
  • Action: Select appropriate waste containers. For liquids, use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap.[12] For solids, use a sealable plastic pail or drum.

  • Labeling: Before adding any waste, the container must be clearly labeled with:

    • The words "Hazardous Waste" [9]

    • The specific waste type: "Halogenated Organic Liquid Waste" or "Halogenated Organic Solid Waste" [9]

    • The full chemical name of all constituents, e.g., "Waste this compound in Dichloromethane."[10] Do not use abbreviations.

  • Causality & Rationale: Proper containment and labeling are mandated by regulatory bodies like the EPA and OSHA.[13][14] Accurate labeling ensures that waste handlers understand the contents, preventing dangerous reactions from mixing incompatible waste streams and ensuring the correct final disposal route.

Step 3: Collecting Solid Waste
  • Action: Place any of the following into the designated "Halogenated Organic Solid Waste" container:

    • Expired or surplus this compound solid.

    • Contaminated personal protective equipment (e.g., gloves).

    • Weighing papers, contaminated silica gel, or other solid media.

  • Causality & Rationale: Consolidating all contaminated solid materials prevents the cross-contamination of general lab trash and ensures that every trace of the hazardous compound is managed correctly.

Step 4: Collecting Liquid Waste
  • Action: Pour all of the following into the designated "Halogenated Organic Liquid Waste" container:

    • Solutions containing this compound.

    • Rinsates from glassware that has come into contact with the compound. Use a minimal amount of a suitable solvent (like acetone) for the initial rinse and collect it as waste.

  • Causality & Rationale: Aqueous discharge is strictly forbidden.[7] Organic compounds, particularly halogenated ones, can be toxic to aquatic life and persist in the environment. Collecting all liquid traces ensures environmental protection.

Step 5: Temporary On-Site Storage
  • Action: Keep the sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[13] This area should be cool, dry, well-ventilated, and equipped with secondary containment (e.g., a spill tray).[9]

  • Causality & Rationale: Proper temporary storage minimizes the risk of spills and personnel exposure while awaiting pickup. Keeping containers closed prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.[10]

Step 6: Arranging Final Disposal
  • Action: Contact your institution's Environmental Health and Safety (EHS) office or a licensed environmental waste management contractor to arrange for the pickup and final disposal of the waste.[9]

  • Causality & Rationale: Final disposal is a highly regulated process that can only be legally and safely performed by certified professionals at permitted facilities, typically involving controlled high-temperature incineration.[5][7]

Disposal Workflow Diagram

The following diagram provides a clear, at-a-glance decision-making process for handling waste generated from work with this compound.

G cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Start: This compound Waste Generated ppe Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) start->ppe decision Is the waste primarily solid or liquid? ppe->decision solid_waste Contaminated Gloves, Weigh Papers, Silica Gel, Surplus Solid Compound decision->solid_waste Solid liquid_waste Solutions, Reaction Mixtures, Glassware Rinsates decision->liquid_waste Liquid solid_container Place in SEALED container labeled: 'Hazardous Waste' 'Halogenated Organic Solid Waste' + Full Chemical Names solid_waste->solid_container storage Store container in designated Satellite Accumulation Area (Cool, Ventilated, Secondary Containment) solid_container->storage liquid_container Pour into SEALED container labeled: 'Hazardous Waste' 'Halogenated Organic Liquid Waste' + Full Chemical Names liquid_waste->liquid_container liquid_container->storage disposal Arrange Pickup by Licensed Waste Management (e.g., Institutional EHS) storage->disposal

Caption: Disposal workflow for this compound.

By adhering to this detailed protocol, you are not only ensuring regulatory compliance but are actively participating in a culture of safety that protects you, your colleagues, and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.